BM212
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZIODCWLMCMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146204-42-4 | |
| Record name | BM 212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Antimicrobial Action of BM-212: A Technical Guide
Disclaimer: The compound BM-212 is not recognized in scientific literature as a herbicide. Extensive research has characterized BM-212 as a potent antimycobacterial and antifungal agent. This guide provides an in-depth overview of its mechanism of action in these contexts, intended for researchers, scientists, and drug development professionals.
Executive Summary
BM-212, a 1,5-diarylpyrrole derivative, has demonstrated significant bactericidal activity against various mycobacterial species, including multidrug-resistant strains of Mycobacterium tuberculosis, and notable antifungal properties. The primary mechanism of its antimycobacterial action is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the biosynthesis of the mycobacterial outer membrane. Additionally, evidence suggests that BM-212 may have multiple cellular targets, including the transcriptional regulator EthR2. This guide synthesizes the current understanding of BM-212's mechanism of action, supported by quantitative data and detailed experimental protocols.
Quantitative Data: Antimycobacterial Activity of BM-212
The efficacy of BM-212 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a range of mycobacterial species.
| Mycobacterium Species | Strain(s) | MIC Range (µg/mL) | Reference |
| M. tuberculosis | CIP6431, CIP103471, CIP6425, and 19 clinical strains | 0.7 - 6.2 | [1] |
| M. tuberculosis (intramacrophagic) | U937 human histiocytic lymphoma cell line | 0.5 | [1] |
| M. fortuitum | CA10 and 8 clinical strains | 3.1 - 12.5 | [1] |
| M. smegmatis | CIP103599 and 6 clinical strains | 3.1 - 25 | [1] |
| M. kansasii | 4 clinical strains | 3.1 - 6.2 | [1] |
| M. avium | CIP103317 and 14 clinical strains | 0.4 - 3.1 | [1] |
| M. gordonae | CIP6427 and 6 clinical strains | 6.2 - >100 | [1] |
| M. marinum | CIP6423 | 100 | [1] |
| Drug-Resistant M. tuberculosis | Various clinical isolates | 0.7 - 1.5 | [1] |
Core Mechanism of Action: Inhibition of MmpL3
The primary molecular target of BM-212 in mycobacteria is the MmpL3 protein.[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial outer membrane.[2][3]
The proposed mechanism involves BM-212 directly binding to the MmpL3 transporter. This binding event is thought to induce a conformational change that disrupts the proton motive force, which energizes the transport process, thereby blocking the translocation of TMM across the inner membrane.[4] This inhibition leads to an accumulation of TMM precursors within the cytoplasm and a depletion of mycolic acids in the cell wall, ultimately resulting in cell death.[4]
Secondary Target: EthR2
Recent studies have suggested that BM-212 may have multiple cellular targets. One such identified target is EthR2 (Rv0078), a transcriptional repressor.[4][5] Chemoproteomic profiling using bead-immobilized BM-212 analogs identified EthR2 as a binding partner.[4][5][6] This interaction was further confirmed through in vitro tryptophan fluorescence quenching assays.[4][5][6] The biological consequence of BM-212 binding to EthR2 and its contribution to the overall antimycobacterial effect are still under investigation.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against mycobacteria.
Materials:
-
Mycobacterial culture in logarithmic growth phase.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Sterile 96-well U-shaped microtiter plates.
-
BM-212 stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Sterile saline with Tween 80.
-
Glass beads.
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Scrape mycobacterial colonies from a solid medium and transfer them to a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex for 30-60 seconds to create a homogenous suspension.
-
Allow the suspension to settle for 15-30 minutes to let larger clumps sediment.
-
Adjust the turbidity of the supernatant to match a McFarland 0.5 standard using a spectrophotometer. This corresponds to approximately 1 x 107 to 1 x 108 CFU/mL.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 105 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the BM-212 stock solution in Middlebrook 7H9 broth directly in the 96-well microtiter plate. Each well should contain 100 µL of the drug dilution.
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for growth and a well with only broth as a negative control for sterility.
-
-
Incubation:
-
Seal the plate and incubate at 37°C.
-
-
Reading and Interpretation:
Tryptophan Fluorescence Quenching Assay for EthR2 Binding
This biophysical assay is used to confirm the direct binding of a ligand (BM-212) to a protein (EthR2) by measuring changes in the intrinsic fluorescence of tryptophan residues in the protein.
Materials:
-
Purified EthR2 protein.
-
BM-212 solution of known concentration.
-
Appropriate buffer solution.
-
Fluorometer.
Procedure:
-
Sample Preparation:
-
Fluorescence Measurement:
-
Place the EthR2 solution in a quartz cuvette.
-
Set the fluorometer to excite the sample at 295 nm (to selectively excite tryptophan residues) and record the emission spectrum, typically from 300 to 400 nm. The emission maximum for tryptophan is around 355 nm.[4]
-
Sequentially add aliquots of the BM-212 solutions to the EthR2 solution in the cuvette.
-
After each addition, mix gently and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity (quenching) upon the addition of BM-212 indicates a change in the local environment of the tryptophan residues, suggesting ligand binding.
-
The binding affinity (dissociation constant, Kd) can be calculated by fitting the fluorescence quenching data to an appropriate binding model.
-
Conclusion
BM-212 is a promising antimycobacterial agent with a well-defined primary mechanism of action involving the inhibition of the MmpL3 transporter, a critical component in the biosynthesis of the mycobacterial cell wall. The potential for multiple targets, such as EthR2, warrants further investigation to fully elucidate its complete pharmacological profile. The methodologies outlined in this guide provide a framework for the continued study and development of BM-212 and other novel antimycobacterial compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The multi-target aspect of an MmpL3 inhibitor: The this compound series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Weed Management: The Discovery of Pyrimidine Carboxamide Herbicides
A comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of a novel class of herbicides poised to address the growing challenge of weed resistance.
The relentless evolution of herbicide-resistant weeds poses a significant threat to global food security. In response, researchers have intensified their efforts to discover new herbicidal scaffolds with novel modes of action. Among the most promising of these are the pyrimidine carboxamides, a class of compounds demonstrating potent herbicidal activity against a range of economically important weeds. This technical guide provides an in-depth exploration of the discovery and development of pyrimidine carboxamide herbicides, with a focus on their chemical synthesis, diverse mechanisms of action, and the critical structure-activity relationships that govern their efficacy.
A New Generation of Herbicidal Molecules: Synthesis and Chemical Diversity
The journey to develop effective pyrimidine carboxamide herbicides begins with innovative synthetic strategies. Researchers have successfully devised multiple pathways to create a diverse library of these compounds, enabling the exploration of their herbicidal potential.
A key approach involves the synthesis of pyrido[2,3-d]pyrimidine derivatives. The general synthetic route is outlined in Figure 1. The process typically starts with the reaction of a substituted aminopyridine with a dicarbonyl compound to form the core pyrimidine ring structure. Subsequent modifications, such as the introduction of various carboxamide moieties, are then carried out to generate a range of analogs for biological screening.[1] The characterization of these novel compounds is rigorously performed using techniques such as 1H NMR and high-resolution mass spectrometry to confirm their molecular structures.[1]
Another significant class of pyrimidine-based herbicides is the pyrimidine-biphenyl (PMB) group. These are often synthesized via a one-step Suzuki-Miyaura cross-coupling reaction, which has proven to be an efficient method for creating these complex molecules.[2] This reaction allows for the strategic combination of different pyrimidine and biphenyl fragments, facilitating the rapid generation of diverse chemical entities for structure-activity relationship studies.[2][3]
Furthermore, an efficient and straightforward method for the synthesis of pyrimidine-5-carboxamides has been developed using a UO2(NO3)2.6H2O catalyst, which can be performed under both conventional heating and microwave irradiation.[4] This versatility in synthetic methodology accelerates the discovery and optimization process.
Unraveling the Mechanisms of Action: Diverse Molecular Targets
A critical aspect of the discovery of pyrimidine carboxamide herbicides is the identification of their molecular targets within the plant. Encouragingly, this class of compounds has been found to inhibit multiple, distinct enzymes essential for plant growth, offering new tools to combat resistance to existing herbicides.
Inhibition of Protoporphyrinogen Oxidase (PPO)
Certain pyrido[2,3-d]pyrimidine compounds have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to electrolyte leakage and ultimately, cell death.[1] The herbicidal effect of these PPO-inhibiting pyrimidine carboxamides is often visually apparent as rapid bleaching and necrosis of plant tissues.
Inhibition of Acetohydroxyacid Synthase (AHAS)
A distinct class of lipophilic pyrimidine-biphenyl (PMB) herbicides has been shown to target acetohydroxyacid synthase (AHAS).[2][3] AHAS is the first enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[3] By inhibiting AHAS, these herbicides starve the plant of these critical amino acids, leading to a cessation of growth and eventual death.[3] This mode of action is shared by several other successful herbicide families, but the novel chemical scaffold of the PMBs offers the potential to overcome existing resistance mechanisms.
A Novel Mode of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Perhaps the most groundbreaking discovery in this field is a new class of herbicides, exemplified by tetflupyrolimet, that acts by inhibiting dihydroorotate dehydrogenase (DHODH).[5][6] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital cellular components.[5][6] The identification of DHODH as a herbicidal target represents the first new mode of action discovered in over three decades, offering a powerful new tool for managing herbicide-resistant weeds.[5][6]
Structure-Activity Relationships: Designing More Potent Herbicides
The systematic evaluation of the relationship between the chemical structure of pyrimidine carboxamides and their herbicidal activity (Structure-Activity Relationship, SAR) is crucial for the design of more effective and selective herbicides.
For the PPO-inhibiting pyrido[2,3-d]pyrimidines, studies have shown that the nature and position of substituents on the pyrimidine and carboxamide moieties significantly influence their herbicidal potency.[1] Similarly, for the AHAS-inhibiting PMB herbicides, the specific substitutions on the biphenyl ring system have been found to be critical for potent activity against grass weeds.[2][3] Computational modeling and molecular docking studies have been instrumental in understanding the interactions between these herbicides and their target enzymes, guiding the rational design of more potent analogs.[1][2]
Quantitative Analysis of Herbicidal Activity
The efficacy of newly synthesized pyrimidine carboxamide herbicides is quantified through rigorous biological assays. The following tables summarize key data from these studies.
| Compound | Target Weed Species | Application Rate (g ai/ha) | Inhibition (%) | Reference |
| PMB Ica | Echinochloa crusgalli (Barnyardgrass) | 187.5 | ≥ 80 | [2][3] |
| PMB Ica | Digitaria sanguinalis (Large Crabgrass) | 187.5 | ≥ 80 | [2][3] |
| Various PMBs | Grass Weeds | 750 | 98-100 | [2][3] |
Table 1: Post-emergence Herbicidal Activity of Pyrimidine-Biphenyl (PMB) Herbicides.
Experimental Protocols: A Guide for Researchers
The following section provides an overview of the key experimental protocols used in the discovery and characterization of pyrimidine carboxamide herbicides.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A general procedure for the synthesis of pyrido[2,3-d]pyrimidine derivatives is as follows: A mixture of a substituted aminopyridine and a dicarbonyl compound in a suitable solvent is refluxed for a specified period. After cooling, the resulting solid is collected by filtration, washed, and purified by column chromatography on silica gel to yield the target compound.[1] The precise reaction conditions, including temperature and reaction time, are optimized for each specific derivative.[1]
Herbicide Bioassays
Herbicidal activity is assessed through standardized bioassays on various weed and crop species.[1][3]
Seedling Growth Assay:
-
Seeds of test plant species are surface-sterilized and placed on filter paper or in a suitable growth medium (e.g., agar) in petri dishes or multi-well plates.[1]
-
The growth medium is treated with a range of concentrations of the test compound.[1]
-
The plates are incubated under controlled conditions of light and temperature.[1][7]
-
After a set period, the germination rate, root length, and shoot length are measured and compared to untreated controls to determine the herbicidal effect.[7]
Whole-Plant Pot Assay:
-
Seedlings of the target weed species are transplanted into pots containing a standard potting mix.[7]
-
At a specific growth stage (e.g., two- to three-leaf stage), the plants are treated with the herbicide using a precision bench sprayer.[7]
-
The plants are then grown in a greenhouse under controlled conditions.[7]
-
After a specified period (e.g., 3-4 weeks), the herbicidal effect is visually assessed, and the number of surviving plants and their biomass are recorded.[7]
Enzyme Inhibition Assays
AHAS Inhibition Assay:
-
The AHAS enzyme is extracted and purified from a suitable plant source.
-
The enzyme is incubated with the test compound at various concentrations.[3]
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., pyruvate).[3]
-
After a set incubation time, the reaction is stopped, and the amount of product formed is quantified spectrophotometrically at 525 nm after a color-forming reaction.[3]
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[3]
Electrolyte Leakage Assay
This assay is used to assess membrane damage caused by PPO-inhibiting herbicides.
-
Leaf discs are excised from young, healthy plants.
-
The leaf discs are incubated in a solution containing the test herbicide.
-
At various time points, the electrical conductivity of the solution is measured. An increase in conductivity indicates leakage of electrolytes from the damaged cells.[1]
Visualizing the Pathways and Processes
The following diagrams illustrate key concepts and workflows in the discovery of pyrimidine carboxamide herbicides.
Figure 1: Mechanism of action for PPO-inhibiting pyrimidine carboxamide herbicides.
Figure 2: General workflow for the discovery and development of novel herbicides.
Figure 3: Diverse molecular targets of pyrimidine carboxamide herbicides.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Acetolactate Synthase Inhibition
Introduction
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, bacteria, fungi, and archaea, but not in animals.[1][2][3] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[1][2][4][5][6] These amino acids are essential for protein synthesis and overall growth. The absence of ALS in animals makes it an attractive target for the development of selective herbicides and antimicrobial agents. This guide provides a detailed overview of the acetolactate synthase inhibition pathway, experimental protocols for its study, and the mechanism of action of various inhibitors.
It is important to note that a search for the specific compound "BM-212" in the context of acetolactate synthase inhibition did not yield any specific results. Therefore, this guide will focus on the general principles of ALS inhibition, drawing on data from well-characterized inhibitors.
Acetolactate Synthase: Function and Pathway
The primary function of ALS is the condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine. This reaction is dependent on thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent cation (usually Mg2+) as cofactors.[6]
The inhibition of ALS disrupts the synthesis of these essential amino acids, leading to a rapid cessation of cell division and growth.[7] This ultimately results in plant death or inhibition of microbial growth.
Signaling Pathway of Acetolactate Synthase Inhibition
The following diagram illustrates the central role of Acetolactate Synthase in the biosynthesis of branched-chain amino acids and the impact of its inhibition.
Caption: The ALS inhibition pathway, blocking amino acid synthesis.
Classes of Acetolactate Synthase Inhibitors
Several structurally diverse classes of compounds are known to inhibit ALS. These are primarily used as herbicides due to their high efficacy at low application rates and low toxicity to mammals.[6]
| Inhibitor Class | Examples | Key Characteristics |
| Sulfonylureas | Metsulfuron-methyl, Chlorsulfuron | First class of commercial ALS inhibitors. Broad-spectrum weed control.[5] |
| Imidazolinones | Imazapyr, Imazethapyr | Effective against a wide range of grasses and broadleaf weeds.[5] |
| Triazolopyrimidines | Flumetsulam, Penoxsulam | Used for broadleaf weed control in various crops.[5] |
| Pyrimidinyl-thiobenzoates | Pyrithiobac-sodium | Post-emergence control of broadleaf weeds.[5] |
| Sulfonylamino-carbonyl-triazolinones | Thiencarbazone-methyl, Propoxycarbazone-sodium | Newer class with high efficacy.[6] |
| Fungal Spirotetramates | Pterrespiramide A | A naturally occurring ALS inhibitor with antifungal and herbicidal activities.[8] |
Mechanism of Inhibition
ALS inhibitors are non-competitive or uncompetitive inhibitors. They do not bind to the active site of the enzyme but rather to a site near the active site channel, preventing substrate access.[6] This binding is often slow and reversible. The inhibition of ALS leads to a deficiency in branched-chain amino acids, which in turn halts protein synthesis and cell division, leading to the death of the organism.[7]
Experimental Protocols for Studying ALS Inhibition
The evaluation of potential ALS inhibitors involves a series of in vitro and in vivo assays.
In Vitro ALS Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of isolated ALS enzyme.
Methodology:
-
Enzyme Extraction: ALS is extracted and partially purified from a plant or microbial source (e.g., etiolated corn seedlings, E. coli).
-
Assay Reaction: The assay mixture typically contains the extracted enzyme, the necessary cofactors (ThDP, FAD, Mg2+), the substrate (pyruvate), and the test inhibitor at various concentrations.
-
Reaction Termination and Product Measurement: The reaction is allowed to proceed for a specific time and then stopped, often by the addition of acid. The product, acetolactate, is unstable and is decarboxylated to acetoin by the acid.
-
Colorimetric Detection: Acetoin is then detected colorimetrically after incubation with creatine and α-naphthol (Voges-Proskauer test), which forms a red-colored complex. The absorbance is measured at a specific wavelength (e.g., 530 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
Whole Plant/Organism Growth Inhibition Assay
Objective: To assess the herbicidal or antimicrobial efficacy of the inhibitor on a whole organism.
Methodology:
-
Plant Growth: Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, Amaranthus palmeri) are germinated and grown in a controlled environment (growth chamber or greenhouse).
-
Inhibitor Application: The test compound is applied to the plants at various concentrations, either as a foliar spray or through the soil.
-
Observation and Data Collection: The plants are observed over a period of time (e.g., 7-21 days) for signs of injury, such as chlorosis, necrosis, and growth inhibition.[5]
-
Data Analysis: The herbicidal effect is quantified by measuring parameters like plant height, fresh weight, or by visual scoring of injury. The GR50 value (the concentration of inhibitor required to cause a 50% reduction in growth) is calculated.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of novel ALS inhibitors.
Caption: A generalized workflow for identifying and validating ALS inhibitors.
The inhibition of acetolactate synthase remains a highly effective and widely utilized mechanism for weed and microbial control. The detailed understanding of the ALS pathway and the mechanisms of its inhibitors has facilitated the development of a diverse range of successful commercial products. The ongoing research into novel ALS inhibitors, including natural products, continues to provide new opportunities for the development of next-generation herbicides and antimicrobial agents. The experimental protocols and workflows described herein provide a foundational framework for researchers and drug development professionals working in this field.
References
- 1. sourcewatch.org [sourcewatch.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPM Freedom ( Metsulfuron Methyl 20% WP ) | PDF [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
SEL-212: A Combination Product for Gout
An in-depth toxicological profile for a compound explicitly designated as "BM-212" could not be compiled, as extensive searches did not yield specific toxicological data for a substance with this identifier. The scientific literature and available databases primarily associate similar alphanumeric designations with different investigational drugs, namely SEL-212 and NEO212. This report will summarize the available toxicological and safety information for these two compounds, as they are the most relevant results in the context of the user's request.
SEL-212 is an investigational treatment for chronic refractory gout, consisting of pegadricase (a PEGylated uricase) and ImmTOR™ (rapamycin-containing nanoparticles). The available data on its safety profile comes from clinical trials.
Adverse Events Profile of SEL-212
Clinical trial data from the DISSOLVE I & II studies indicate that SEL-212 has a favorable safety and tolerability profile.[1] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.
Table 1: Summary of Adverse Events of Special Interest (AESI) in DISSOLVE I & II Trials [1]
| Adverse Event of Special Interest | High-Dose SEL-212 (%) | Low-Dose SEL-212 (%) | Placebo (%) |
| ≥1 Treatment-emergent AESI | 64.4 | 67.0 | 54.4 |
| Gout Flares | 42.5 | 44.3 | 43.3 |
| Infections (including viral) | 23.0 | 18.2 | 16.7 |
| COVID-19 | 5.7 | 5.7 | 6.7 |
| Infusion-related AEs (24h) | 8.0 | 6.8 | 2.2 |
| Infusion reactions (1h) incl. anaphylaxis | 3.4 | 4.5 | 0 |
| Hypertriglyceridaemia | 6.9 | 4.5 | 6.7 |
| Stomatitis | 9.2 | 3.4 | 0 |
| Renal and urinary disorders | 1.1 | 2.3 | 3.3 |
| Pulmonary embolism | 0 | 1.1 | 0 |
| Leukopenia | 0 | 2.3 | 0 |
Data from combined DISSOLVE I & II studies.
A head-to-head comparison with pegloticase in the COMPARE trial showed comparable safety profiles, though with some numerical differences in treatment-related adverse events. Gout flares were reported in 60.2% of SEL-212 patients versus 50.6% of pegloticase patients. Infections occurred in 25.3% of the SEL-212 group compared to 18.4% in the pegloticase group. Infusion-related reactions were also slightly more frequent with SEL-212 (15.7% vs. 11.5%). Stomatitis was observed in 9.6% of patients receiving SEL-212 and none with pegloticase, which is a known effect of rapamycin.[2]
Experimental Protocols
The safety and efficacy of SEL-212 were evaluated in the DISSOLVE I & II phase 3, double-blind, randomized, placebo-controlled trials.[1] Patients were administered once-monthly sequential doses of SEL-110 (pegadricase) at either 0.15 mg/kg (high dose) or 0.1 mg/kg (low dose), followed by SEL-037 (ImmTOR) at 0.2 mg/kg for six treatment periods.[1]
NEO212: A Perillyl Alcohol-Temozolomide Conjugate for Cancer
NEO212 is a novel compound being investigated for its anti-cancer properties, particularly in acute myeloid leukemia (AML).[3][4] Its mechanism of action involves inducing macrophage differentiation in tumor cells, which halts their proliferation.[3]
Preclinical Toxicity of NEO212
Preclinical studies in mouse models of drug-resistant AML have shown that NEO212 can achieve an apparent cure without detectable drug toxicity.[3]
Experimental Protocols
-
In Vitro Cytotoxicity (MTT Assay): AML cells were seeded in 96-well plates and incubated with various concentrations of NEO212 for 48 to 144 hours. At the end of the incubation, MTT was added to assess cell viability.[4]
-
In Vivo Efficacy and Toxicity in Mice: To establish AML models, 5 x 10^4 tumor cells were injected into the peritoneum of mice. Several days later, the mice received oral gavage treatment with 25 mg/kg NEO212 or a vehicle control. The treatment regimen consisted of two or three cycles, with each cycle comprising five consecutive days of once-daily dosing followed by a treatment-free period. The animals were monitored daily for any signs of toxicity.[3]
References
- 1. sciencelibrary.sobi.com [sciencelibrary.sobi.com]
- 2. The COMPARE head-to-head, randomized controlled trial of SEL-212 (pegadricase plus rapamycin-containing nanoparticle, ImmTOR™) versus pegloticase for refractory gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentially Curative Therapeutic Activity of NEO212, a Perillyl Alcohol-Temozolomide Conjugate, in Preclinical Cytarabine-Resistant Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Environmental Fate of Pyrimidine Carboxamide Herbicides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of pyrimidine carboxamide herbicides, with a specific focus on the representative compound diflufenzopyr. This document details the degradation pathways, persistence, and mobility of this class of herbicides in various environmental compartments. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key studies. Visual diagrams of degradation pathways and experimental workflows are included to facilitate understanding.
Introduction to Pyrimidine Carboxamide Herbicides
Pyrimidine carboxamide herbicides are a class of chemical compounds used to control broadleaf weeds. They are characterized by a pyrimidine ring and a carboxamide functional group. A key example of this class is diflufenzopyr, a semicarbazone herbicide that acts as an auxin transport inhibitor. By disrupting the normal transport of auxin, a plant growth hormone, diflufenzopyr causes an abnormal accumulation of auxins in the meristematic regions of sensitive plants, leading to disrupted growth and eventual death. [1]
Environmental Fate of Diflufenzopyr
The environmental fate of a herbicide is determined by a combination of biotic and abiotic processes that influence its persistence and mobility in soil, water, and air. For diflufenzopyr, these processes include biodegradation, photodegradation, hydrolysis, and sorption to soil particles.
Degradation in Soil
The degradation of diflufenzopyr in soil is a critical factor in determining its environmental persistence. Both microbial and abiotic processes contribute to its breakdown.
2.1.1. Aerobic Soil Metabolism
Under aerobic conditions, diflufenzopyr is metabolized by soil microorganisms. The primary degradation pathway involves the cleavage of the carboxamide bond.
Table 1: Aerobic Soil Metabolism Half-Life of Diflufenzopyr
| Half-Life (DT50) | Experimental Conditions | Reference |
| 8-10 days | Not specified | [2] |
| 87 days (typical) | Not specified | [3] |
Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)
A laboratory study to determine the rate of aerobic degradation of diflufenzopyr in soil would typically follow the OECD 307 guideline, "Aerobic and Anaerobic Transformation in Soil."
-
Test System: Freshly collected agricultural soil is sieved and its characteristics (pH, organic matter content, texture, microbial biomass) are determined. The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and pre-incubated in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.
-
Application: Radiolabeled (e.g., ¹⁴C) diflufenzopyr is applied to the soil surface at a rate representative of agricultural use.
-
Incubation: The treated soil samples are incubated in the dark in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds. The temperature and moisture are maintained at constant levels throughout the study.
-
Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted using an appropriate solvent system (e.g., acetonitrile/water). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products. The non-extractable residues are quantified by combustion analysis. The evolved ¹⁴CO₂ is trapped in a suitable solution (e.g., potassium hydroxide) and quantified by liquid scintillation counting.
-
Data Analysis: The decline of the parent compound concentration over time is used to calculate the degradation rate and the half-life (DT50) using first-order kinetics. The concentrations of major metabolites are also plotted over time to determine their formation and decline kinetics.
2.1.2. Anaerobic Aquatic Metabolism
In anaerobic aquatic environments, the degradation of diflufenzopyr is also observed.
Table 2: Anaerobic Aquatic Metabolism Half-Life of Diflufenzopyr
| Half-Life (DT50) | Experimental Conditions | Reference |
| 20 days | Not specified | [2] |
Degradation in Water
The fate of diflufenzopyr in aquatic systems is influenced by hydrolysis and photolysis.
2.2.1. Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on the pH of the water.
Table 3: Hydrolysis Half-Life of Diflufenzopyr
| pH | Half-Life (DT50) | Reference |
| 5 | 13 days | [2][4] |
| 7 | 24 days | [2][4] |
| 9 | 26 days | [2][4] |
Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)
A hydrolysis study for diflufenzopyr would be conducted according to the OECD Guideline 111, "Hydrolysis as a Function of pH."
-
Test System: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are prepared.
-
Application: A sterile solution of diflufenzopyr is added to the buffer solutions to achieve a known initial concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction).
-
Sampling and Analysis: At various time points, aliquots are taken from each solution and analyzed for the concentration of the parent compound, usually by HPLC.
-
Data Analysis: The rate of hydrolysis at each pH and temperature is determined, and the half-life is calculated assuming pseudo-first-order kinetics.
2.2.2. Aqueous Photolysis
Photolysis is the degradation of a molecule by light. In aquatic environments, sunlight can contribute to the breakdown of herbicides.
Table 4: Aqueous Photolysis Half-Life of Diflufenzopyr
| pH | Half-Life (DT50) | Reference |
| 5 | 7 days | [2][4] |
| 7 | 17 days | [2][4] |
| 9 | 13 days | [2][4] |
Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)
An aqueous photolysis study for diflufenzopyr would be based on the principles of OECD Guideline 316, "Phototransformation of Chemicals in Water – Direct and Indirect Photolysis."
-
Test System: Sterile, buffered aqueous solutions of diflufenzopyr are prepared.
-
Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of diflufenzopyr and any photoproducts by HPLC or a similar technique.
-
Data Analysis: The photodegradation rate constant and half-life are calculated from the decline in the parent compound concentration in the irradiated samples, corrected for any degradation observed in the dark controls.
Mobility in the Environment
The mobility of a herbicide determines its potential to move from the application site to other environmental compartments, such as groundwater or surface water. Sorption to soil is a key factor influencing mobility.
Soil Sorption and Mobility
The tendency of a chemical to bind to soil particles is quantified by the soil sorption coefficient (Koc). A higher Koc value indicates stronger binding and lower mobility.
Table 5: Soil Sorption and Mobility of Diflufenzopyr and its Metabolites
| Compound | Koc (mL/g) | Mobility Classification | Reference |
| Diflufenzopyr | 18 - 156 | Mobile to Very Mobile | [2] |
| Metabolite M1 | 199 - 557 | Slightly Mobile to Mobile | [2] |
| Metabolite M9 | 128 - 1087 | Mobile to Slightly Mobile | [2] |
Diflufenzopyr has a low potential to leach to groundwater but a high potential for surface runoff. [3] Experimental Protocol: Soil Sorption/Desorption Study (Following OECD Guideline 106)
A batch equilibrium method, as described in OECD Guideline 106, is commonly used to determine the soil sorption coefficient.
-
Test System: Several different soil types with varying organic carbon content, clay content, and pH are used.
-
Sorption Phase: A solution of known concentration of radiolabeled diflufenzopyr in a calcium chloride solution is added to a known mass of soil. The soil-solution slurry is shaken for a period sufficient to reach equilibrium (e.g., 24 hours) at a constant temperature.
-
Analysis: After equilibration, the slurry is centrifuged, and the concentration of diflufenzopyr remaining in the supernatant is measured. The amount of herbicide sorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
Desorption Phase: The supernatant from the sorption phase is replaced with a herbicide-free solution, and the slurry is shaken again to determine the extent to which the sorbed herbicide is released back into the solution.
-
Data Analysis: The soil-water distribution coefficient (Kd) is calculated for each soil. The organic carbon-normalized sorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.
Degradation Pathways
The degradation of diflufenzopyr proceeds through several key reactions, including hydrolysis of the carboxamide linkage and modifications to the pyrimidine and phenyl rings.
Caption: Proposed degradation pathway of diflufenzopyr in the environment.
Role of the Carboxamide Group
The carboxamide group is a key functional moiety in this class of herbicides. Its hydrolysis is often an initial and rate-limiting step in the degradation of these compounds. The stability of the carboxamide bond to both chemical and enzymatic hydrolysis significantly influences the overall persistence of the herbicide in the environment. Research on other amide-containing herbicides has shown that the substituents on the amide nitrogen and the carbonyl carbon can greatly affect the rate of cleavage, and thus the environmental half-life of the molecule.
Conclusion
The environmental fate of pyrimidine carboxamide herbicides, exemplified by diflufenzopyr, is governed by a complex interplay of degradation and transport processes. Diflufenzopyr is generally of low persistence in soil and water, with half-lives typically in the range of days to a few weeks. Its mobility is dependent on soil properties, with a potential for runoff. The primary degradation pathway involves the hydrolysis of the carboxamide linkage, followed by further microbial degradation of the resulting metabolites. A thorough understanding of these processes, through detailed experimental studies following standardized protocols, is essential for the accurate assessment of the environmental risk posed by these herbicides and for the development of new, more environmentally benign weed control agents.
References
- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Diflufenzopyr | C15H12F2N4O3 | CID 6125184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of ALS Inhibitor Herbicides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of herbicides that inhibit acetolactate synthase (ALS). It delves into the biochemical pathways, enzyme kinetics, mechanisms of resistance, and the experimental protocols used to study these crucial agricultural chemicals.
Introduction: The Central Role of Acetolactate Synthase
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants and microorganisms, but not in animals.[1][2] This distinction forms the basis for the high selectivity and low mammalian toxicity of ALS-inhibiting herbicides.[3] The enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5] These amino acids are vital for protein synthesis and overall plant growth.[6] By targeting ALS, these herbicides effectively starve the plant of these essential building blocks, leading to a cessation of growth and eventual death.[6][7]
There are five major chemical families of ALS-inhibiting herbicides:
-
Sulfonylureas (SUs)
-
Imidazolinones (IMIs)
-
Triazolopyrimidines (TPs)
-
Pyrimidinylthio-benzoates (PTBs)
Despite their structural diversity, all five classes of herbicides bind to the same site on the ALS enzyme, albeit with different affinities.[8]
The Branched-Chain Amino Acid Biosynthesis Pathway and its Inhibition
The biosynthesis of valine, leucine, and isoleucine originates from pyruvate and threonine. ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).[4][9]
The inhibition of ALS by herbicides is a complex process. These herbicides are generally non-competitive or uncompetitive inhibitors, meaning they do not bind to the active site of the enzyme itself.[3][10][11] Instead, they bind to a regulatory site, allosterically altering the enzyme's conformation and preventing the substrate from accessing the active site.[3][12][13] This binding is often slow and tight, leading to potent inhibition.[14] The ultimate effect is a depletion of valine, leucine, and isoleucine, which halts protein synthesis and, consequently, cell division and plant growth.[6]
Quantitative Analysis of ALS Inhibition
The potency of ALS-inhibiting herbicides is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary significantly between different herbicide families, plant species, and even between susceptible and resistant biotypes.
| Herbicide Class | Herbicide | Plant Species | IC50 (nM) | Ki (nM) | Reference |
| Sulfonylurea | Chlorsulfuron | Saccharomyces cerevisiae (Yeast) | - | 127 | [5] |
| Sulfonylurea | Chlorimuron ethyl | Saccharomyces cerevisiae (Yeast) | - | 3.3 | [5] |
| Sulfonylurea | Chlorimuron ethyl | Arabidopsis thaliana | - | 10.8 | [14] |
| Imidazolinone | Imazaquin | Arabidopsis thaliana | - | 3000 | [14] |
| Pyrimidinyl-benzoate | Bispyribac-sodium | Rice/Barley | 0.7 - 11.0 | - | [14] |
| Sulfonylamino-carbonyl-triazolinone | Propoxycarbazone-sodium | Barley | 9.3 - 24.8 | - | [14] |
| Imidazolinone | Imazapic | Hyola 571CL (Resistant Canola) | >1000 | - | [15] |
| Imidazolinone | Imazapic | Hyola 61 (Susceptible Canola) | ~10 | - | [15] |
| Sulfonylurea | Metsulfuron-methyl | Hyola 571CL (Resistant Canola) | >1000 | - | [15] |
| Sulfonylurea | Metsulfuron-methyl | Hyola 61 (Susceptible Canola) | ~1.0 | - | [15] |
Table 1: Inhibitory Concentrations (IC50) and Constants (Ki) of Various ALS Inhibitors.
Mechanisms of Herbicide Resistance
The widespread use of ALS inhibitors has led to the evolution of resistance in many weed species. The primary mechanism of resistance is target-site modification, where single nucleotide polymorphisms in the ALS gene result in amino acid substitutions that reduce the binding affinity of the herbicide to the enzyme.[16]
| Mutation | Position | Herbicide Class(es) Affected | Fold Resistance | Plant Species | Reference |
| Trp to Leu | 574 | Sulfonylureas, Imidazolinones, Triazolopyrimidines | >1000 | Lolium rigidum | [8] |
| Pro to Ser | 197 | Sulfonylureas | High | Kochia scoparia | [17] |
| Pro to Leu | 197 | Sulfonylureas, Imidazolinones | High | Myosoton aquaticum | [17] |
| Asp to Glu | 376 | Imidazolinones | High | Amaranthus retroflexus | [2] |
| Ser to Asn | 653 | Imidazolinones | High | Brassica napus (Canola) | [15] |
Table 2: Common Target-Site Mutations Conferring Resistance to ALS Inhibitors.
The kinetic properties of the ALS enzyme can be altered in resistant biotypes. These changes can sometimes come with a fitness cost, affecting the overall growth and competitiveness of the resistant weed in the absence of the herbicide.
| Plant Biotype | Mutation | Km (Pyruvate, mM) | Vmax (relative to susceptible) | Reference |
| Alopecurus aequalis (Susceptible) | Wild Type | - | 1.0 | [18] |
| Alopecurus aequalis (Resistant) | Pro197Tyr | Increased | Decreased | [18] |
| Alopecurus aequalis (Resistant) | Trp574Leu | Slightly Decreased | Increased | [18] |
| Poa annua (Susceptible) | Wild Type | No significant difference | 1.0 | [6] |
| Poa annua (Resistant) | Trp574Leu | No significant difference | Higher | [6] |
| Hyola 61 (Susceptible Canola) | Wild Type | 13.1 | - | [15] |
| Hyola 571CL (Resistant Canola) | Ser653Asn | 13.4 | - | [15] |
Table 3: Kinetic Parameters of ALS from Susceptible and Resistant Plant Biotypes.
Experimental Protocols
Extraction of Acetolactate Synthase from Plant Tissue
This protocol describes a general method for the extraction of ALS from fresh plant tissue.
Materials:
-
Fresh, young plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, and 1% (w/v) PVPP)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest approximately 1-2 grams of fresh, young plant tissue.
-
Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled tube and add 3-5 mL of cold extraction buffer per gram of tissue.
-
Homogenize the mixture on ice using a suitable homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria and chloroplasts.
-
The resulting supernatant is the crude enzyme extract containing soluble ALS.
-
Use the extract immediately for activity assays or store at -80°C for later use.
Acetolactate Synthase Activity Assay
This colorimetric assay measures the activity of ALS by detecting the formation of acetoin, a product of the acid-catalyzed decarboxylation of acetolactate.[16][19]
Materials:
-
Crude enzyme extract
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Cofactor Solution (containing 1 M MgCl2, 10 mM TPP, and 1 mM FAD)
-
Substrate Solution (e.g., 200 mM pyruvate)
-
Stop Solution (e.g., 6 N H2SO4)
-
Creatine Solution (e.g., 0.5% (w/v) in water)
-
α-Naphthol Solution (e.g., 5% (w/v) in 2.5 N NaOH)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactor solution, and the enzyme extract in a microplate well or microcentrifuge tube. For inhibitor studies, add the herbicide at this stage.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pyruvate substrate solution.
-
Incubate the reaction at 37°C for a specific time period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution (sulfuric acid).
-
Incubate the mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.
-
Add the creatine solution followed by the α-naphthol solution to develop a colored product.
-
Incubate at 60°C for another 15 minutes.
-
Measure the absorbance of the colored product at 525 nm.
-
Enzyme activity is proportional to the absorbance at 525 nm.
Whole-Plant Herbicide Efficacy Testing
This protocol outlines a general procedure for assessing the efficacy of ALS-inhibiting herbicides on whole plants.
Materials:
-
Seeds of the target weed or crop species
-
Pots with a suitable soil mix
-
Growth chamber or greenhouse with controlled environmental conditions
-
Herbicide stock solution
-
Sprayer calibrated to deliver a precise volume
Procedure:
-
Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare a range of herbicide concentrations by diluting the stock solution.
-
Apply the different herbicide concentrations to the plants using a calibrated sprayer, ensuring uniform coverage. Include an untreated control group.
-
Return the plants to the growth chamber or greenhouse.
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.
-
Calculate the dose-response curve to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth).
Conclusion
ALS-inhibiting herbicides are a powerful tool in modern agriculture due to their high efficacy and low mammalian toxicity. Understanding their mode of action at a molecular level is crucial for developing new, more effective herbicides and for managing the growing problem of herbicide resistance. The detailed biochemical and physiological insights, coupled with robust experimental protocols, provide a solid foundation for researchers and drug development professionals to advance the field of weed science and crop protection. The continued study of the interactions between these herbicides and the ALS enzyme will undoubtedly lead to innovative solutions for sustainable agriculture.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 2. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Comparison of Enzyme and Growth Characteristics in ALS-Inhibitor Susceptible and Resistant Annual Bluegrass (Poa annua) Biotypes | Weed Science | Cambridge Core [cambridge.org]
- 7. Relative activity measurements of acetolactate synthase (ALS) enzymes [bio-protocol.org]
- 8. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grdc.com.au [grdc.com.au]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fieldcropnews.com [fieldcropnews.com]
- 13. youtube.com [youtube.com]
- 14. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. biogot.com [biogot.com]
- 17. Comparison of ALS functionality and plant growth in ALS-inhibitor susceptible and resistant Myosoton aquaticum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the History and Development of Sulfonylurea and Imidazolinone Herbicides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, development, and biochemical interactions of two pivotal classes of herbicides: sulfonylureas and imidazolinones. Both groups revolutionized weed management through their specific inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants. This document provides a detailed overview of their discovery, mechanism of action, practical applications, and the experimental protocols used in their evaluation.
A Brief History of Discovery and Development
The latter half of the 20th century saw the dawn of modern herbicides with the discovery of compounds that could selectively control weeds in crops. Among the most significant breakthroughs were the introductions of sulfonylurea and imidazolinone herbicides.
Sulfonylurea Herbicides: The discovery of sulfonylureas is credited to Dr. George Levitt, a chemist at DuPont.[1] In the mid-1970s, his research led to the synthesis of this new class of compounds with remarkably low application rates and high efficacy.[2] This discovery was a paradigm shift in the agrochemical industry, moving away from high-volume herbicide applications.
Imidazolinone Herbicides: The journey of imidazolinone herbicides began in the 1970s at American Cyanamid's Agricultural Research Division.[3] The initial breakthrough came from the random screening of chemicals, where a phthalimide compound showed herbicidal activity at a rate of 4 kg/ha .[4] This led to a synthesis program spearheaded by Dr. Marinus Los, which ultimately resulted in the development of the imidazolinone class of herbicides.[4] The first U.S. patent for an imidazolinone herbicide, imazamethabenz-methyl, was granted in 1980.[3]
A significant milestone in the history of these herbicides was the development of herbicide-tolerant crops, most notably the Clearfield® production system.[5][6] These crops, developed through conventional breeding techniques such as mutagenesis and selection, possess a modified ALS enzyme that is not inhibited by imidazolinone herbicides, allowing for post-emergence weed control in otherwise sensitive crops.[5][6][7] The first imidazolinone-tolerant maize was commercialized in 1992.[5][6]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Both sulfonylurea and imidazolinone herbicides share a common mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.
dot
Caption: Branched-chain amino acid biosynthesis pathway.
By binding to the ALS enzyme, these herbicides block the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death. The selectivity of these herbicides is due to the differential metabolism rates in tolerant crops versus susceptible weeds.
Quantitative Data on Herbicide Properties and Application
The efficacy and environmental fate of sulfonylurea and imidazolinone herbicides are influenced by their chemical properties, application rates, and soil characteristics.
Application Rates
Application rates for these herbicides are notably low compared to older chemistries, a direct result of their high potency.
Table 1: Typical Application Rates for Selected Sulfonylurea Herbicides
| Herbicide | Crop(s) | Typical Application Rate (g a.i./ha) |
| Chlorsulfuron | Wheat, Barley, Triticale | 15 - 30[8] |
| Metsulfuron-methyl | Wheat, Barley, Oats | 4 - 8[8] |
| Nicosulfuron | Corn | 35 - 70 |
| Rimsulfuron | Corn, Potatoes | 12.5 - 25 |
| Thifensulfuron-methyl | Soybeans, Corn | 4 - 9 |
Note: a.i. = active ingredient. Rates are indicative and can vary based on the specific product label, weed spectrum, and environmental conditions.
Table 2: Typical Application Rates for Selected Imidazolinone Herbicides on Clearfield® Crops
| Herbicide | Crop(s) | Typical Application Rate (g a.i./ha) |
| Imazamox | Clearfield® Canola, Wheat, Lentils | 31[9] |
| Imazapyr + Imazapic | Clearfield® Rice | 140 (70 + 70) |
| Imazethapyr | Clearfield® Corn, Soybeans | 70 - 140 |
| Imazapic | Clearfield® Peanuts, Sugarcane | 70 - 140 |
Note: Rates are indicative and can vary based on the specific product label, weed spectrum, and environmental conditions.
Environmental Persistence
The persistence of these herbicides in the soil, often measured by their half-life (DT50), is a critical factor for rotational crop safety and environmental impact. Persistence is highly dependent on soil pH, temperature, moisture, and microbial activity.[10][11]
Table 3: Soil Half-Life (DT50) of Selected Sulfonylurea Herbicides
| Herbicide | Typical Soil Half-Life (days) | Key Influencing Factors |
| Chlorsulfuron | 14 - 42 | Decreases with lower pH and higher temperature/moisture. |
| Metsulfuron-methyl | 14 - 180 (typically 30)[11][12] | Slower degradation in alkaline, dry, and cold soils.[11] |
| Nicosulfuron | 15 - 45 | Primarily microbial degradation. |
| Rimsulfuron | 10 - 25 | Microbial degradation is the primary route. |
Table 4: Soil Half-Life (DT50) of Selected Imidazolinone Herbicides
| Herbicide | Typical Soil Half-Life (days) | Key Influencing Factors |
| Imazamox | 20 - 30[13] | Considered the least persistent imidazolinone.[13] |
| Imazapyr | 30 - 150[3][13] | Persistence increases with low soil moisture and microbial activity.[3] |
| Imazethapyr | 30 - 90[14] | Persistence is greater in soils with low moisture and high clay content.[14] |
| Imazapic | 60 - 120[13][15] | Longer persistence in anaerobic (flooded) conditions.[15] |
Key Experimental Protocols
The development and study of sulfonylurea and imidazolinone herbicides rely on a suite of standardized experimental protocols to assess their efficacy, mechanism of action, and the potential for weed resistance.
Acetolactate Synthase (ALS) Activity Assay
This in vitro assay is fundamental to determining the inhibitory activity of herbicides on the ALS enzyme.
Objective: To quantify the activity of the ALS enzyme in the presence and absence of an inhibitor.
Principle: The assay measures the production of acetolactate, the product of the ALS-catalyzed reaction. Acetolactate is unstable and is decarboxylated to acetoin under acidic conditions. Acetoin then reacts with creatine and α-naphthol to form a colored complex that can be measured spectrophotometrically at 525 nm.[1]
Materials:
-
Plant tissue (e.g., young leaves)
-
Extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl2, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol)
-
Herbicide solutions of varying concentrations
-
Sulfuric acid
-
Creatine solution
-
α-naphthol solution
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the chloroplasts (where ALS is located). Resuspend the chloroplast pellet in a minimal volume of extraction buffer.
-
Assay Reaction: In a microcentrifuge tube or microplate well, combine the enzyme extract with the reaction buffer (containing substrates and cofactors) and the herbicide solution (or a control with no herbicide).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Stopping the Reaction and Color Development: Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin. Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes). Add the creatine and α-naphthol solutions and incubate again to allow for color development.
-
Measurement: Measure the absorbance of the colored product at 525 nm.
-
Data Analysis: Calculate the enzyme activity as the rate of product formation. Determine the inhibitory effect of the herbicide by comparing the activity in the presence of the herbicide to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.
dot
Caption: Experimental workflow for an in vitro ALS activity assay.
Whole-Plant Herbicide Resistance Bioassay
This bioassay is used to confirm herbicide resistance in a weed population and to determine the level of resistance.
Objective: To assess the response of a suspected resistant weed population to a range of herbicide doses compared to a known susceptible population.
Principle: Plants are grown under controlled conditions and treated with various doses of the herbicide. The response, typically measured as biomass reduction or survival, is used to generate a dose-response curve. The level of resistance is quantified by comparing the dose required to cause a 50% reduction in growth (GR50) for the resistant and susceptible populations.
Materials:
-
Seeds from the suspected resistant weed population and a known susceptible population of the same species.
-
Pots with a suitable growing medium.
-
Controlled environment chamber or greenhouse.
-
Herbicide and a calibrated sprayer.
Procedure:
-
Plant Growth: Sow seeds of both the suspected resistant and susceptible populations in pots. Grow the plants under controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the appropriate growth stage for herbicide application (typically 2-4 true leaves).
-
Herbicide Application: Prepare a series of herbicide dilutions to create a range of doses, including a zero-dose control. Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage.
-
Post-Treatment Growth: Return the plants to the controlled environment and continue to grow them for a specified period (e.g., 21 days).
-
Data Collection: Assess the plants for visual injury symptoms. Harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
Data Analysis: For each population, plot the mean dry weight (as a percentage of the untreated control) against the herbicide dose. Fit a non-linear regression model (e.g., a log-logistic model) to the data to generate a dose-response curve. From the curves, determine the GR50 value for both the resistant and susceptible populations. The resistance index (RI) is calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.
dot
Caption: Workflow for a whole-plant herbicide resistance bioassay.
Conclusion
The discovery and development of sulfonylurea and imidazolinone herbicides represent a significant advancement in chemical weed control. Their highly specific mode of action, low application rates, and the subsequent development of herbicide-tolerant crops have provided valuable tools for modern agriculture. A thorough understanding of their history, biochemical interactions, and the experimental methods used for their evaluation is crucial for their continued effective and sustainable use, as well as for the development of new herbicidal compounds. This guide provides a foundational technical overview for professionals in the fields of agricultural science, weed science, and drug development.
References
- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. invasive.org [invasive.org]
- 4. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. wsdot.wa.gov [wsdot.wa.gov]
- 9. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. realgenelabs.com [realgenelabs.com]
- 14. biogot.com [biogot.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies of BM-212: A Potent Antimycobacterial Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BM-212 is a potent small molecule inhibitor with significant bactericidal activity against various mycobacterial species, including the formidable pathogen Mycobacterium tuberculosis. Contrary to any potential mischaracterization, the extensive body of scientific literature establishes BM-212's mechanism of action not as a herbicide, but as a highly specific inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3). This protein is essential for the transport of mycolic acids, which are crucial components of the unique and protective mycobacterial cell wall. By disrupting this vital transport process, BM-212 effectively compromises the structural integrity of the bacterial cell envelope, leading to cell death. This technical guide provides a comprehensive overview of the molecular basis of BM-212's antimycobacterial activity, including its target, mechanism of action, and relevant in vitro efficacy data.
Molecular Target and Mechanism of Action
The primary molecular target of BM-212 is the Mycobacterial membrane protein Large 3 (MmpL3) .[1] MmpL3 is a resistance-nodulation-division (RND) superfamily transporter that plays a critical role in the biosynthesis of the mycobacterial cell wall. Specifically, MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are long-chain fatty acids that are esterified to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the core of the mycobacterial cell wall. This outer membrane provides a robust barrier against antibiotics and host immune responses.
BM-212 exerts its bactericidal effect by inhibiting the function of MmpL3. This inhibition blocks the transport of TMM across the inner membrane, thereby preventing the synthesis and incorporation of mycolic acids into the cell wall. The disruption of this essential pathway leads to a loss of cell wall integrity, ultimately resulting in bacterial cell death.
Signaling Pathway of BM-212 Action
Quantitative Efficacy Data
The antimycobacterial activity of BM-212 has been quantified against various mycobacterial species and in different cell-based assays. The following table summarizes the key efficacy data available in the public domain.
| Organism/Cell Line | Assay Type | Metric | Value | Reference |
| Mycobacterium tuberculosis H37Rv | Broth Microdilution | MIC | 5 µM | [1] |
| Human A549 cells | Cytotoxicity Assay | IC50 | 91.55 µM | [1] |
| Mycobacterium avium in U937 cells | Intracellular Activity | MIC | 0.5 µg/mL | [1] |
| Mycobacterium avium in U937 cells | Intracellular Activity | 100% Inhibition | ≥ 1 µg/mL | [1] |
Abbreviations:
-
MIC: Minimum Inhibitory Concentration
-
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
While specific, detailed step-by-step protocols for BM-212 are proprietary to the conducting research labs, the methodologies employed for determining the above quantitative data generally follow established standards in microbiology and cell biology.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of BM-212 against M. tuberculosis H37Rv is typically determined using a broth microdilution method.
Experimental Workflow:
Cytotoxicity Assay (IC50)
The cytotoxicity of BM-212 against a human cell line, such as A549, is assessed to determine its selectivity.
Experimental Workflow:
Conclusion
BM-212 represents a promising antimycobacterial agent with a well-defined molecular target, MmpL3. Its potent activity against M. tuberculosis and other mycobacteria, coupled with a clear mechanism of action, makes it a valuable tool for tuberculosis research and a potential lead compound for the development of novel anti-tubercular therapeutics. The data presented in this guide underscore the importance of continued investigation into MmpL3 inhibitors as a strategy to combat the global threat of tuberculosis. Further research will be crucial to fully elucidate the therapeutic potential and safety profile of BM-212 and its analogs.
References
A Technical Guide to Investigating the Microbial Degradation of BM-212 in Soil Environments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for investigating the environmental fate of the novel antimycobacterial agent, BM-212, with a specific focus on its degradation by soil microorganisms. Given the absence of published data on the soil-based degradation of BM-212, this document outlines a series of recommended experimental protocols and hypothetical metabolic pathways to guide future research in this critical area. The methodologies described herein are based on established principles of environmental microbiology and the known chemical properties of BM-212 and related compounds.
Introduction to BM-212
BM-212 is a potent inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), exhibiting significant bactericidal activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria.[1][2][3] Its chemical structure, 1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine, is characterized by the presence of two chlorinated aromatic rings, a substituted pyrrole ring, and a methylpiperazine moiety.[4] Understanding the environmental persistence and potential for microbial degradation of this compound is essential for a comprehensive assessment of its lifecycle and potential ecological impact.
Table 1: Chemical Properties of BM-212
| Property | Value | Source |
| Molecular Formula | C23H25Cl2N3 | [4] |
| IUPAC Name | 1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | [4] |
| CAS Number | 146204-42-4 | [4] |
| Molecular Weight | 414.4 g/mol | [4] |
| Known Biological Target | Mycobacterial membrane protein Large 3 (MmpL3) | [1][2][3] |
Hypothetical Microbial Degradation Pathway of BM-212
Based on the chemical structure of BM-212 and known microbial degradation pathways for aromatic and heterocyclic compounds, a hypothetical metabolic pathway is proposed. This pathway serves as a foundational hypothesis for designing experiments and identifying potential metabolic intermediates. The initial steps likely involve the cleavage of the piperazine ring and the hydroxylation of the aromatic rings, common initial steps in the microbial catabolism of complex organic molecules.
Experimental Protocols
A systematic investigation into the microbial degradation of BM-212 in soil can be approached through a series of well-defined experiments.
Soil Sample Collection and Preparation
-
Sample Collection: Collect soil samples from diverse environments, including agricultural land, pristine forest soil, and sites with a history of industrial contamination, to ensure a wide range of microbial diversity.
-
Sample Characterization: Characterize the physicochemical properties of the soil, including pH, organic matter content, texture, and nutrient levels (nitrogen, phosphorus), as these factors can significantly influence microbial activity.
Enrichment and Isolation of BM-212 Degrading Microorganisms
This protocol aims to isolate specific microbial consortia or pure cultures capable of utilizing BM-212 as a carbon and/or nitrogen source.
-
Enrichment Culture:
-
Prepare a basal salt medium (BSM) with BM-212 as the sole source of carbon and nitrogen.
-
Inoculate the BSM with a soil slurry.
-
Incubate under aerobic conditions at a controlled temperature (e.g., 25-30°C) with shaking.
-
Perform serial transfers to fresh medium to enrich for microorganisms that can grow on BM-212.
-
-
Isolation of Pure Cultures:
-
Plate the enriched culture onto solid BSM agar plates containing BM-212.
-
Isolate morphologically distinct colonies.
-
Purify the isolates by repeated streaking.
-
-
Identification of Isolates:
-
Identify the isolated microorganisms using 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi.
-
Biodegradation Assays
These assays are designed to quantify the rate and extent of BM-212 degradation by the isolated microorganisms or the native soil microbial community.
-
Batch Biodegradation Experiments:
-
Set up microcosms containing a defined amount of soil or a liquid culture of the isolated microorganism(s).
-
Spike the microcosms with a known concentration of BM-212.
-
Include sterile controls to account for abiotic degradation.
-
Incubate under controlled conditions (temperature, moisture, oxygen).
-
Collect samples at regular time intervals.
-
-
Analytical Quantification:
-
Extract BM-212 from the samples using an appropriate organic solvent.
-
Quantify the concentration of BM-212 using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Calculate the percentage of BM-212 degradation over time.
-
Determine the degradation kinetics (e.g., first-order rate constant, half-life).
-
Table 2: Example Data Structure for BM-212 Degradation Study
| Time (days) | BM-212 Concentration (µg/g soil) - Inoculated | BM-212 Concentration (µg/g soil) - Sterile Control | Percent Degradation |
| 0 | 100 | 100 | 0 |
| 7 | 85 | 98 | 15 |
| 14 | 62 | 96 | 38 |
| 28 | 25 | 95 | 75 |
| 56 | 5 | 94 | 95 |
Metabolite Identification
Identifying the breakdown products of BM-212 is crucial for elucidating the degradation pathway.
-
Sample Preparation: Extract metabolites from the biodegradation assays at various time points.
-
Analytical Techniques: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify intermediate compounds.
-
Pathway Elucidation: Compare the identified metabolites to the proposed hypothetical degradation pathway and refine the pathway based on the empirical evidence.
Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow for investigating the microbial degradation of BM-212.
Concluding Remarks
The study of the microbial degradation of BM-212 is a necessary step in understanding its environmental fate. This technical guide provides a robust framework for researchers to initiate such investigations. By following these protocols, it will be possible to isolate and characterize BM-212-degrading microorganisms, quantify degradation rates, and elucidate the metabolic pathways involved. The resulting data will be invaluable for environmental risk assessments and for the development of potential bioremediation strategies.
References
Methodological & Application
Unraveling "BM-212": From Misidentification to a Template for Herbicide Application in Corn
Initial investigations have revealed that "BM-212" is not a registered or known herbicide for use in corn or any other crop. Instead, scientific literature and chemical databases identify BM-212 as a potent antimycobacterial agent investigated for its efficacy against Mycobacterium tuberculosis.[1][2][3] This compound functions as an inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial component in the mycobacterial cell wall synthesis pathway.[2][3] Given this evidence, providing specific application rates and protocols for "BM-212" as a herbicide is not possible.
While one source incorrectly categorizes BM-212 as a selective herbicide targeting acetolactate synthase, this information is not substantiated by the broader scientific consensus.[4]
To address the user's request for detailed application notes and protocols for a corn herbicide, the following sections provide a comprehensive template. This template is structured to meet the specified requirements for data presentation, experimental protocols, and visualizations, using generalized information and examples from established corn herbicides.
Hypothetical Corn Herbicide: Application Notes and Protocols
This document provides a framework for researchers and scientists on the application and evaluation of a hypothetical herbicide, hereafter referred to as "Herbicide-X," for weed management in corn.
Herbicide-X: Summary of Application Parameters
The following table summarizes the recommended application rates and timings for Herbicide-X in corn. These rates are illustrative and should be adapted based on specific field conditions, weed pressure, and soil characteristics.
| Application Timing | Corn Growth Stage | Target Weeds | Application Rate (g a.i./ha) | Notes |
| Pre-emergence | Before crop emergence | Annual grasses and small-seeded broadleaf weeds | 100 - 150 | Higher rates are recommended for soils with high organic matter. |
| Post-emergence | V2 - V4 (2 to 4 leaf collars) | Emerged broadleaf and grass weeds | 75 - 120 | Application should occur when weeds are actively growing and before they exceed 10 cm in height. |
| Tank-Mix (Post-emergence) | V2 - V4 | Broad-spectrum weed control | 50 - 100 (with recommended tank-mix partner) | Always conduct a jar test to ensure compatibility of tank-mix partners. Refer to partner product labels for specific instructions. |
Experimental Protocols
Objective: To evaluate the efficacy of Herbicide-X on target weed species and assess the tolerance of corn to its application.
Materials:
-
Herbicide-X formulation
-
Calibrated research plot sprayer
-
Surfactant/Adjuvant as recommended
-
Personal Protective Equipment (PPE)
-
Plot marking stakes and flags
-
Data collection tools (e.g., quadrat, biomass scale, camera)
Methodology:
-
Site Selection: Choose a field with uniform soil type and a known history of target weed infestation.
-
Experimental Design: A randomized complete block design with a minimum of four replications is recommended.
-
Plot Establishment: Individual plots should be at least 3 meters wide and 10 meters long to minimize edge effects.
-
Treatments: Include a range of Herbicide-X application rates (as outlined in the table above), a weed-free control, and an untreated (weedy) control.
-
Application: Apply treatments at the specified corn and weed growth stages using a calibrated sprayer to ensure uniform coverage.
-
Data Collection:
-
Weed Control: Assess weed density and biomass by species within designated quadrats at 14, 28, and 56 days after treatment (DAT).
-
Crop Injury: Visually assess corn injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death).
-
Yield: Harvest the center rows of each plot at maturity to determine grain yield, adjusted for moisture content.
-
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a hypothetical mode of action for a generic corn herbicide.
References
Application Notes and Protocols for Efficacy Testing of Novel Broadleaf Herbicide BM-212
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive framework for evaluating the efficacy of a novel investigational herbicide, designated BM-212, on a range of broadleaf weed species. The protocols outlined herein are designed to be adaptable for both controlled environment (greenhouse/laboratory) and field testing scenarios. Adherence to these standardized methods will ensure the generation of robust and reproducible data essential for the assessment of BM-212's herbicidal activity, selectivity, and potential for commercial development.
The following sections detail the necessary experimental protocols, data presentation standards, and visualization of key processes to guide researchers in their evaluation of BM-212.
Data Presentation: Summarized Efficacy Data
Quantitative data from efficacy trials should be meticulously recorded and summarized in clear, structured tables. This allows for straightforward comparison of treatment effects.
Table 1: Greenhouse Dose-Response Efficacy of BM-212 on Various Broadleaf Weeds.
| Weed Species | Growth Stage at Application | BM-212 Application Rate (g a.i./ha) | Visual Injury (%) at 14 DAT¹ | Biomass Reduction (%) at 28 DAT¹ | GR₅₀² (g a.i./ha) |
|---|---|---|---|---|---|
| Abutilon theophrasti (Velvetleaf) | 2-4 true leaves | 0 (Control) | 0 | 0 | |
| 50 | 45 | 30 | |||
| 100 | 75 | 60 | 85 | ||
| 150 | 95 | 88 | |||
| 200 | 100 | 98 | |||
| Amaranthus retroflexus (Redroot Pigweed) | 2-4 true leaves | 0 (Control) | 0 | 0 | |
| 50 | 55 | 40 | |||
| 100 | 85 | 70 | 70 | ||
| 150 | 98 | 92 | |||
| 200 | 100 | 99 | |||
| Chenopodium album (Common Lambsquarters) | 2-4 true leaves | 0 (Control) | 0 | 0 | |
| 50 | 30 | 20 | |||
| 100 | 60 | 45 | 120 | ||
| 150 | 80 | 75 | |||
| 200 | 95 | 90 |
¹DAT: Days After Treatment ²GR₅₀: The herbicide rate that causes a 50% reduction in plant growth (biomass).
Table 2: Field Trial Efficacy of BM-212 on a Mixed Population of Broadleaf Weeds.
| Treatment | Application Rate (g a.i./ha) | Weed Control (%) at 21 DAT¹ | Weed Control (%) at 42 DAT¹ | Crop Phytotoxicity (%) |
|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 | 0 |
| BM-212 | 100 | 78 | 70 | 5 |
| BM-212 | 150 | 92 | 85 | 8 |
| BM-212 | 200 | 99 | 95 | 12 |
| Commercial Standard 1 | Label Rate | 95 | 90 | 5 |
| Commercial Standard 2 | Label Rate | 90 | 88 | 7 |
¹DAT: Days After Treatment
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a new herbicide.
Greenhouse Pot Assay for Dose-Response Evaluation
This protocol is designed to determine the dose-dependent efficacy of BM-212 on various broadleaf weed species under controlled conditions.
Materials:
-
Seeds of target broadleaf weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Chenopodium album).
-
Pots (10 cm diameter) filled with a sterile potting mix.
-
Greenhouse or growth chamber with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16 hours light).
-
BM-212 analytical standard.
-
Formulation blanks and appropriate adjuvants.
-
Cabinet sprayer calibrated to deliver a known spray volume (e.g., 200 L/ha).
-
Analytical balance, volumetric flasks, and pipettes.
Procedure:
-
Plant Propagation: Sow 5-10 seeds of each weed species per pot. After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the cotyledon stage.
-
Growth Conditions: Grow plants in the greenhouse until they reach the 2-4 true leaf stage.[1]
-
Herbicide Preparation: Prepare a stock solution of BM-212. Perform serial dilutions to create a range of application rates (e.g., 50, 100, 150, 200 g a.i./ha). Include an untreated control and a formulation blank.
-
Herbicide Application: Transfer the pots to the cabinet sprayer. Apply the different rates of BM-212 to the respective pots. Ensure even coverage.
-
Post-Treatment Care: Return the pots to the greenhouse and arrange them in a randomized complete block design. Water as needed, avoiding washing the herbicide off the foliage.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At 28 DAT, harvest the above-ground plant material for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight. Calculate the percent biomass reduction relative to the untreated control.
-
-
Data Analysis: Use the collected data to calculate the GR₅₀ (50% growth reduction) value for each weed species using a suitable statistical software package.
Field Efficacy and Crop Safety Trial
This protocol evaluates the performance of BM-212 under real-world agricultural conditions and assesses its safety on a desired crop.
Materials:
-
Field site with a natural and uniform infestation of broadleaf weeds.
-
Desirable crop species for tolerance testing.
-
BM-212 formulated product.
-
Commercial standard herbicides for comparison.
-
Backpack or tractor-mounted sprayer calibrated for the desired application volume.
-
Plot marking equipment (stakes, flags, measuring tape).
-
Data collection tools (quadrats, notebooks, camera).
Procedure:
-
Site Selection and Plot Layout: Choose a field with a known history of broadleaf weed pressure. Design the experiment using a randomized complete block design with at least three to four replications. Individual plot sizes should be appropriate for the application equipment (e.g., 3m x 10m).
-
Crop Establishment: Plant the desired crop species according to standard agronomic practices for the region.
-
Treatments: Include a range of BM-212 application rates, an untreated control, and at least one commercial standard herbicide for comparison.
-
Herbicide Application: Apply the treatments at the appropriate weed and crop growth stage (e.g., weeds at 2-6 leaf stage, crop at a tolerant stage).[2] Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Weed Control: At regular intervals (e.g., 14, 28, and 56 DAT), assess weed control using visual ratings (0-100% scale) and/or weed counts and biomass from quadrats placed randomly within each plot.
-
Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT on a 0-100% scale.
-
Crop Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
Mandatory Visualizations
Diagrams are provided to illustrate key experimental and biological processes.
Caption: Greenhouse dose-response experimental workflow.
Caption: Field trial experimental workflow.
Caption: Hypothetical signaling pathway for BM-212 action.
References
Application Notes & Protocols: BM-212 Controlled Release Formulation
Disclaimer: The compound "BM-212" is used as a placeholder for a representative small molecule inhibitor. The following data and protocols are based on the well-characterized BCR-ABL tyrosine kinase inhibitor, imatinib, and its formulation within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This document is intended to serve as a detailed example for researchers, scientists, and drug development professionals.
Introduction
BM-212 is a potent, selective inhibitor of the BCR-ABL tyrosine kinase, a constitutively active enzyme responsible for the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2] By blocking the ATP binding site of the kinase, BM-212 inhibits downstream signaling pathways that lead to cell proliferation and survival.[3][4] However, like many small molecule inhibitors, BM-212 can benefit from a controlled release formulation to improve its therapeutic index, reduce dosing frequency, and minimize off-target effects.
This document outlines the formulation of BM-212 into biodegradable PLGA nanoparticles. PLGA is a well-established polymer for drug delivery due to its biocompatibility and tunable degradation rates. The encapsulation of BM-212 within PLGA nanoparticles allows for its sustained release over an extended period.
Signaling Pathway of BM-212 (BCR-ABL Inhibition)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways.[5] BM-212, as a BCR-ABL inhibitor, blocks these pathways. The primary pathways affected are the RAS/RAF/MEK/ERK pathway, which controls cell proliferation, and the PI3K/AKT/mTOR pathway, which regulates cell survival and apoptosis.[3][4][6]
Experimental Protocols
Preparation of BM-212 Loaded PLGA Nanoparticles
This protocol describes the preparation of BM-212 loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.[7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 15-25 kDa)
-
BM-212 (Imatinib)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 30-70 kDa)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of BM-212 in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Sonicate the mixture on an ice bath for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to 40 mL of a 0.5% (w/v) PVA solution and stir for 4 hours at room temperature to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.
Characterization of Nanoparticles
3.2.1. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter (particle size) and polydispersity index (PDI).
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
3.2.2. Encapsulation Efficiency and Drug Loading
-
Method: UV-Vis Spectrophotometry
-
Procedure:
-
During the preparation process, collect the supernatant after the first centrifugation.
-
Measure the concentration of free BM-212 in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength for BM-212.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
3.2.3. Morphology
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles.
-
Deposit a drop of the suspension onto a carbon-coated copper grid (for TEM) or a metal stub (for SEM).
-
Allow the sample to dry completely.
-
Image the nanoparticles to observe their size, shape, and surface morphology.
-
In Vitro Drug Release Study
This protocol describes an in vitro drug release study using the dialysis bag method.
Materials:
-
BM-212 loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Shaking incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh 10 mg of lyophilized BM-212 loaded nanoparticles and place them inside a dialysis bag.
-
Add 1 mL of PBS (pH 7.4) to the dialysis bag and seal both ends.
-
Immerse the dialysis bag in a container with 50 mL of PBS (pH 7.4).
-
Place the container in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for BM-212 concentration using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Physicochemical Properties of BM-212 Loaded PLGA Nanoparticles
| Parameter | Value |
| Particle Size (nm) | 215 ± 15 |
| Polydispersity Index (PDI) | 0.18 ± 0.05 |
| Zeta Potential (mV) | -18.5 ± 2.5 |
| Encapsulation Efficiency (%) | 85 ± 5 |
| Drug Loading (%) | 8.2 ± 0.8 |
Table 2: In Vitro Cumulative Release of BM-212 from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 1 | 8.5 ± 1.2 |
| 4 | 15.2 ± 2.1 |
| 8 | 24.8 ± 2.5 |
| 24 | 45.6 ± 3.8 |
| 48 | 62.3 ± 4.2 |
| 72 | 75.1 ± 4.5 |
| 120 | 88.9 ± 5.1 |
| 168 | 95.4 ± 4.9 |
Conclusion
The protocols and data presented here provide a comprehensive guide for the formulation and characterization of BM-212 in a controlled release PLGA nanoparticle system. The formulation exhibits favorable physicochemical properties and a sustained release profile, indicating its potential for improving the therapeutic delivery of BM-212. Researchers can adapt these methodologies for the development of other small molecule inhibitor formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Field Trial Design for BM-212 Herbicide Evaluation
Introduction
These application notes provide a comprehensive framework for designing and executing field trials to evaluate the performance of a new herbicide, designated BM-212. The protocols outlined herein are intended for researchers, scientists, and agricultural professionals to assess the efficacy, crop selectivity, and potential non-target effects of BM-212 under real-world environmental conditions. For the purpose of these guidelines, BM-212 is presumed to be an inhibitor of the enzyme Acetolactate Synthase (ALS), a common mode of action for herbicides that disrupts the synthesis of branched-chain amino acids in susceptible plants.[1][2] A rigorous and well-documented field trial is essential for the successful development and registration of any new herbicide product.[3]
Pre-Trial Considerations and Experimental Design
1.1. Objective Definition
The primary objectives of the field trial should be clearly defined. These typically include:
-
Efficacy Evaluation: To determine the effectiveness of BM-212 in controlling a spectrum of target weed species at various application rates.
-
Crop Tolerance Assessment: To evaluate the safety of BM-212 on the target crop, observing any signs of phytotoxicity.[5]
-
Rate Refinement: To identify the optimal application rate of BM-212 that provides maximum weed control with minimal crop injury.[4]
-
Comparison with Standards: To benchmark the performance of BM-212 against existing commercial standard herbicides.[4]
1.2. Site Selection
The choice of the trial site is critical and should be representative of the intended use area. Key factors to consider include:
-
Uniform Weed Population: The site should have a consistent and sufficient population of the target weed species.[5]
-
Soil Type and History: The soil should be uniform across the trial area.[5] Previous crop and herbicide history should be known to avoid confounding results.
-
Environmental Conditions: The climate and environmental conditions should be typical for the region where the herbicide will be used.[5]
-
Accessibility and Security: The site should be easily accessible for regular monitoring and secure from external disturbances.
1.3. Experimental Layout
A Randomized Complete Block Design (RCBD) is a standard and recommended layout for herbicide field trials.[6] This design helps to minimize the effects of field variability, such as gradients in soil type or moisture.[4]
-
Plots: Each experimental unit is a plot of a defined size, for example, 50 m².
-
Treatments: Treatments, including different rates of BM-212, an untreated control, and a commercial standard, are randomly assigned within each block.
-
Replication: Each treatment should be replicated at least four times to ensure statistical validity.[4]
-
Buffers: Buffer zones should be established between plots to prevent spray drift and other interferences.
Experimental Protocols
Detailed methodologies are crucial for the consistent and accurate execution of the field trial.
Protocol 2.1: Herbicide Efficacy Assessment
This protocol details the procedure for evaluating the effectiveness of BM-212 on target weed species.
-
Weed Identification and Initial Assessment: Prior to herbicide application, identify and record the weed species present in each plot. Conduct a baseline assessment of weed density (plants per square meter) and growth stage.[5]
-
Herbicide Application:
-
Calibrate the application equipment (e.g., CO2 backpack sprayer) to ensure accurate and uniform spray coverage.[6]
-
Apply the designated herbicide treatments to the randomly assigned plots at the appropriate weed growth stage as per the trial plan.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Post-Application Efficacy Ratings:
-
Conduct visual assessments of weed control at regular intervals, such as 7, 14, 28, and 56 days after application (DAA).
-
Use a percentage scale (0% = no control, 100% = complete weed death) to rate the control of each weed species relative to the untreated control plots.[5]
-
-
Weed Biomass Measurement: At a predetermined time point (e.g., 28 DAA), collect all weed biomass from a designated quadrat within each plot. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
Protocol 2.2: Crop Tolerance (Phytotoxicity) Assessment
This protocol outlines the steps to evaluate the potential for BM-212 to cause injury to the crop.
-
Pre-Application Crop Assessment: Before treatment, assess and record the crop's growth stage and overall health.
-
Application of Treatments: Apply BM-212 at the intended use rates, as well as at a higher rate (e.g., twice the recommended rate) to assess the margin of crop safety.[5]
-
Visual Injury Assessment:
-
Visually inspect the crop for any signs of phytotoxicity at 7, 14, and 28 DAA.[6]
-
Symptoms to look for include stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.
-
Rate the percentage of crop injury on a scale of 0% (no injury) to 100% (complete crop death).
-
-
Crop Stand Counts: Count the number of crop plants in a designated area of each plot before and after herbicide application to determine if any stand loss has occurred.
-
Yield Measurement: At crop maturity, harvest the crop from the central area of each plot. Measure and record the yield (e.g., in kilograms per hectare) and any relevant quality parameters.
Protocol 2.3: Assessment of Non-Target Effects
This protocol provides a basic framework for observing the impact of BM-212 on adjacent, non-target plants.
-
Identification of Non-Target Species: Identify and flag desirable plant species in the buffer zones or areas adjacent to the trial plots.
-
Monitoring for Symptoms: Throughout the trial period, visually inspect these non-target plants for any signs of herbicide injury, such as those listed in Protocol 2.2.[7][8]
-
Documentation: Record any observed effects, noting the species affected and the severity of the symptoms. The extensive use of herbicides can have an impact on the biodiversity of agro-ecosystems.[8]
Data Collection and Presentation
Systematic data collection and clear presentation are essential for interpreting trial results. All quantitative data should be summarized in structured tables for easy comparison.
Table 1: Herbicide Efficacy on Target Weeds (28 Days After Application)
| Treatment | Application Rate (g a.i./ha) | Weed Species A (% Control) | Weed Species B (% Control) | Weed Biomass (g/m²) |
| Untreated Control | 0 | 0 | 0 | 550.2 |
| BM-212 | 50 | 85.5 | 78.2 | 95.7 |
| BM-212 | 100 | 95.3 | 92.1 | 25.4 |
| BM-212 | 150 | 99.1 | 98.5 | 5.1 |
| Commercial Standard | X | 94.8 | 90.5 | 28.9 |
Table 2: Crop Tolerance and Yield Data
| Treatment | Application Rate (g a.i./ha) | Crop Injury at 14 DAA (%) | Crop Injury at 28 DAA (%) | Crop Yield ( kg/ha ) |
| Untreated Control | 0 | 0 | 0 | 2850 |
| Hand-Weeded Control | N/A | 0 | 0 | 4500 |
| BM-212 | 100 | 2.5 | 0.5 | 4350 |
| BM-212 (2x Rate) | 200 | 8.0 | 3.2 | 4100 |
| Commercial Standard | X | 3.0 | 1.0 | 4280 |
Mandatory Visualizations
Diagrams illustrating workflows and mechanisms provide a clear visual understanding of the experimental process and the herbicide's mode of action.
Caption: Experimental workflow for BM-212 herbicide field trial.
Caption: Hypothetical signaling pathway of BM-212 as an ALS inhibitor.
References
- 1. Herbicide Mode of Action → Term [energy.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. eplanning.blm.gov [eplanning.blm.gov]
- 4. apms.org [apms.org]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Making sure you're not a bot! [iastatedigitalpress.com]
- 7. Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies [mdpi.com]
- 8. pure.au.dk [pure.au.dk]
Application Note: Determination of Ciprofloxacin Residues in Soil Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in human and veterinary medicine to treat bacterial infections[1][2]. Due to its extensive use and incomplete metabolism, ciprofloxacin is frequently introduced into the environment through wastewater and the application of manure or sewage sludge as fertilizer[3][4]. Its persistence in soil can lead to the development of antibiotic-resistant bacteria and potential uptake by plants, posing a risk to ecosystems and human health[5]. Therefore, sensitive and reliable analytical methods are crucial for monitoring ciprofloxacin residues in soil.
This application note details a robust method for the extraction, purification, and quantification of ciprofloxacin in soil samples using solid-liquid extraction (SLE) followed by solid-phase extraction (SPE) and analysis by HPLC-MS/MS.
Experimental Protocols
Soil Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Objective: To prepare a homogeneous soil sample for extraction.
-
Procedure:
-
Air-dry the collected soil samples in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Remove any large debris, such as stones and plant matter.
-
Grind the dried soil using a mortar and pestle.
-
Sieve the ground soil through a 0.6 mm metal sieve to ensure homogeneity[6].
-
Store the sieved soil in a cool, dark place (e.g., at 4°C) until extraction[6].
-
Solid-Liquid Extraction (SLE)
This protocol outlines the extraction of ciprofloxacin from the prepared soil matrix.
-
Objective: To transfer ciprofloxacin from the solid soil matrix into a liquid solvent.
-
Materials:
-
Procedure:
-
Weigh 1.0 g of the prepared soil sample into a 50 mL centrifuge tube[7].
-
Add 20 mL of the extraction solvent (citrate buffer:methanol, 1:1) to the tube[7].
-
Cap the tube securely and shake it for 60 minutes at 750 rpm using a mechanical shaker[6][7].
-
After shaking, centrifuge the sample to separate the soil particles from the supernatant.
-
Carefully decant and filter the supernatant.
-
Dilute the filtered solution with 200 mL of distilled water to prepare it for the SPE step[7].
-
Solid-Phase Extraction (SPE) for Cleanup and Pre-concentration
This step purifies the extract by removing interfering substances and concentrates the ciprofloxacin.
-
Objective: To purify and concentrate the ciprofloxacin from the crude extract.
-
Materials:
-
Procedure:
-
Cartridge Conditioning: Condition the Oasis® HLB cartridge by passing 6 mL of methanol followed by 6 mL of distilled water through it[7]. Do not allow the cartridge to dry out.
-
Sample Loading: Load the diluted extract onto the conditioned cartridge at a flow rate of approximately 3 mL/min[7].
-
Cartridge Washing: Wash the cartridge to remove co-extracted impurities.
-
Drying: Dry the cartridge under vacuum for a specified period.
-
Elution: Elute the retained ciprofloxacin from the cartridge with 10 mL of the elution solvent (0.1% acetic acid in methanol)[7].
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
HPLC-MS/MS Analysis
The final step involves the separation and detection of ciprofloxacin using HPLC coupled with tandem mass spectrometry.
-
Objective: To quantify the concentration of ciprofloxacin in the purified extract.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem Mass Spectrometer (MS/MS)
-
-
Typical HPLC Conditions:
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for ciprofloxacin.
-
Data Presentation
The performance of the analytical method is summarized in the table below. The data represents typical values obtained from various studies for the analysis of ciprofloxacin and other fluoroquinolones in soil and other matrices.
| Parameter | Value | Reference |
| Linearity Range | 1 – 300 ng/g | [9] |
| Correlation Coefficient (r²) | > 0.998 | [9] |
| Limit of Detection (LOD) | 0.9 – 2.7 ng/g | [9] |
| Limit of Quantification (LOQ) | 0.9 – 2.7 ng/g | [9] |
| Recovery | 55 – 108% | [6][7] |
| Precision (RSD) | < 7% | [9] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of ciprofloxacin in soil samples.
Caption: Workflow for Ciprofloxacin Analysis in Soil.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. A review article on Ciprofloxacin determination with various analytical techniques. [journals.ekb.eg]
- 3. A new extraction method to assess the environmental availability of ciprofloxacin in agricultural soils amended with exogenous organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agronomy.emu.ee [agronomy.emu.ee]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Greenhouse Bioassays for BM-212 Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of greenhouse bioassay protocols for evaluating the herbicidal activity of the novel compound BM-212. This document outlines detailed methodologies for pre-emergence and post-emergence assays, presents a hypothetical data summary for BM-212's efficacy against various weed species, and includes a proposed mechanism of action. Visual diagrams are provided to illustrate experimental workflows and biological pathways.
Introduction
The discovery and development of new herbicides with novel modes of action are critical for sustainable agriculture to manage weed resistance and ensure food security.[1][2] BM-212 is a new investigational herbicide with potential for broad-spectrum weed control. Greenhouse bioassays represent a crucial step in the preliminary screening of new herbicidal compounds, providing a controlled environment to assess phytotoxicity and selectivity before advancing to more extensive field trials.[1] This document details the standardized protocols for evaluating the herbicidal efficacy of BM-212.
Data Presentation: Efficacy of BM-212
The following tables summarize the hypothetical herbicidal activity of BM-212 from greenhouse trials.
Table 1: Pre-emergence Herbicidal Activity of BM-212
| Weed Species | Scientific Name | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| Common Lambsquarters | Chenopodium album | 50 | 85 |
| 100 | 95 | ||
| 200 | 100 | ||
| Velvetleaf | Abutilon theophrasti | 50 | 78 |
| 100 | 92 | ||
| 200 | 98 | ||
| Green Foxtail | Setaria viridis | 50 | 65 |
| 100 | 88 | ||
| 200 | 96 | ||
| Barnyardgrass | Echinochloa crus-galli | 50 | 70 |
| 100 | 90 | ||
| 200 | 97 |
Table 2: Post-emergence Herbicidal Activity of BM-212
| Weed Species | Scientific Name | Growth Stage | Application Rate (g a.i./ha) | Injury Rating (0-100%)* |
| Common Lambsquarters | Chenopodium album | 2-4 leaf | 50 | 88 |
| 100 | 97 | |||
| 200 | 100 | |||
| Velvetleaf | Abutilon theophrasti | 2-4 leaf | 50 | 82 |
| 100 | 95 | |||
| 200 | 99 | |||
| Green Foxtail | Setaria viridis | 2-3 tiller | 50 | 75 |
| 100 | 91 | |||
| 200 | 98 | |||
| Barnyardgrass | Echinochloa crus-galli | 2-3 tiller | 50 | 80 |
| 100 | 94 | |||
| 200 | 100 |
*Injury rating where 0 = no effect and 100 = complete plant death.
Experimental Protocols
General Greenhouse Conditions
Maintain a controlled greenhouse environment with a temperature of 25/20°C (day/night), a 16-hour photoperiod, and 60-70% relative humidity.
Pre-emergence Bioassay Protocol
This protocol assesses the herbicidal effect of BM-212 on weed seeds germinating in treated soil.
Materials:
-
Pots (10 cm diameter)
-
Standard greenhouse potting mix
-
Seeds of target weed species
-
Technical grade BM-212
-
Solvent (e.g., acetone) and surfactant
-
Spray chamber calibrated to deliver a specific volume
Procedure:
-
Fill pots with potting mix, leaving a 2 cm headspace.
-
Sow seeds of each target weed species at a depth of 1-2 cm.
-
Prepare a stock solution of BM-212 and dilute to achieve the desired application rates.
-
Apply the BM-212 solution evenly to the soil surface using a calibrated spray chamber.
-
Include a solvent/surfactant-only control and an untreated control.
-
Water the pots as needed.
-
Assess growth inhibition and phytotoxicity symptoms 21 days after treatment.
Post-emergence Bioassay Protocol
This protocol evaluates the efficacy of BM-212 when applied to emerged and actively growing weeds.
Materials:
-
Pots (10 cm diameter) with established weed seedlings
-
Standard greenhouse potting mix
-
Technical grade BM-212
-
Solvent (e.g., acetone) and surfactant
-
Spray chamber
Procedure:
-
Sow weed seeds in pots and allow them to grow to the specified growth stage (e.g., 2-4 true leaves for broadleaf weeds, 2-3 tillers for grasses).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Prepare BM-212 spray solutions as described for the pre-emergence assay.
-
Apply the solutions to the foliage of the weed seedlings until runoff using a calibrated spray chamber.
-
Include appropriate controls.
-
Evaluate plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment using a 0-100% rating scale.
Visualizations
Experimental Workflow
Caption: Greenhouse Bioassay Workflow for BM-212.
Proposed Signaling Pathway for BM-212
The hypothetical mode of action for BM-212 is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway. PPO inhibitors are known to cause rapid cellular damage.[3]
Caption: Proposed Mode of Action for BM-212.
References
Application Notes and Protocols for Optimizing BM-212 Performance with Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-212 is a potent antimycobacterial compound belonging to the 1,5-diarylpyrrole class of molecules. It exhibits significant inhibitory activity against a range of mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis. The primary cellular target of BM-212 is the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter protein critical for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids. By inhibiting MmpL3, BM-212 disrupts the biosynthesis of the mycobacterial cell wall, leading to cell death.
Due to its hydrophobic nature, BM-212 has limited aqueous solubility, which can present challenges in experimental assays and preclinical development. The use of surfactants can significantly enhance the solubility and bioavailability of hydrophobic compounds like BM-212, thereby optimizing its performance in various research applications. This document provides detailed application notes and protocols for the selection and use of surfactants to improve the efficacy of BM-212.
Mechanism of Action of BM-212
BM-212 exerts its antimycobacterial effect by directly inhibiting the function of MmpL3. MmpL3 is a crucial transporter protein located in the cytoplasmic membrane of mycobacteria. It is responsible for flipping TMM from the cytoplasm to the periplasm, a vital step in the mycolic acid biosynthesis pathway. Mycolic acids are long-chain fatty acids that are essential components of the protective outer membrane of mycobacteria, rendering them impermeable to many antibiotics. By blocking MmpL3-mediated TMM transport, BM-212 effectively halts the production of mycolic acids, leading to a compromised cell envelope and ultimately, bacterial cell death.[1][2][3]
Surfactant Selection for Optimizing BM-212 Performance
The selection of an appropriate surfactant and its optimal concentration is critical for enhancing the solubility and activity of BM-212 without inducing cellular toxicity. Non-ionic surfactants are generally preferred for biological applications due to their lower tendency to denature proteins and disrupt cell membranes compared to ionic surfactants.
Recommended Surfactants for Initial Screening
Based on their common use for solubilizing hydrophobic drugs in biological assays, the following non-ionic surfactants are recommended for initial screening with BM-212:
| Surfactant | Chemical Name | Typical Application |
| Tween® 20 | Polysorbate 20 | Solubilizing membrane proteins, blocking agent in immunoassays. |
| Tween® 80 | Polysorbate 80 | Emulsifier and solubilizer in food and pharmaceutical formulations. |
| Triton™ X-100 | Polyoxyethylene (10) isooctylphenyl ether | Solubilization of membrane proteins, cell lysis. |
| Pluronic® F-68 | Poloxamer 188 | Stabilizer for cell cultures, drug delivery systems. |
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. It is a key parameter to consider, as drug solubilization is significantly enhanced above the CMC. Working concentrations for surfactants are often chosen to be at or above their CMC.
| Surfactant | Approximate CMC (in water) |
| Tween® 20 | 0.06 mM (~0.007% w/v) |
| Tween® 80 | 0.012 mM (~0.0016% w/v) |
| Triton™ X-100 | 0.24 mM (~0.0155% w/v)[4] |
| Pluronic® F-68 | 1.0 mM (~0.84% w/v) |
Experimental Protocols
Protocol 1: Surfactant Screening for BM-212 Solubility Enhancement
This protocol outlines a method to screen for the most effective surfactant and its optimal concentration for solubilizing BM-212 in an aqueous buffer.
Materials:
-
BM-212 powder
-
Recommended surfactants (Tween® 20, Tween® 80, Triton™ X-100, Pluronic® F-68)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at a wavelength determined by a preliminary scan for BM-212 (e.g., in the UV range).
Procedure:
-
Prepare a high-concentration stock solution of BM-212 in DMSO. For example, prepare a 10 mM stock solution.
-
Prepare stock solutions of each surfactant in PBS. Prepare 10% (w/v) stock solutions of Tween® 20, Tween® 80, Triton™ X-100, and Pluronic® F-68.
-
Set up the 96-well plate.
-
In a 96-well plate, create a serial dilution of each surfactant stock solution in PBS to achieve a range of final concentrations (e.g., from 0.001% to 1% w/v). Include a PBS-only control (no surfactant).
-
-
Add BM-212 to each well.
-
Add a fixed amount of the BM-212 DMSO stock solution to each well to achieve a final concentration that is expected to precipitate in the absence of a surfactant (e.g., 50 µM). The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%) across all wells to minimize its solubilizing effect.
-
-
Incubate and measure absorbance.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Measure the absorbance of each well at the predetermined wavelength. Increased absorbance indicates higher solubility of BM-212.
-
-
Data Analysis.
-
Plot the absorbance as a function of surfactant concentration for each surfactant.
-
The surfactant and concentration range that provides the highest absorbance without causing precipitation (visual inspection) is considered optimal for solubilizing BM-212.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of BM-212 against Mycobacterium tuberculosis
This protocol describes a broth microdilution method to determine the MIC of BM-212 against M. tuberculosis, incorporating the optimized surfactant concentration.
Materials:
-
BM-212
-
Optimized surfactant solution (from Protocol 1)
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% of the optimized surfactant.
-
Sterile 96-well microtiter plates with lids
-
Inoculating loops or sterile swabs
-
McFarland 0.5 turbidity standard
-
Sterile saline with 0.05% Tween® 80
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Prepare BM-212 Stock Solution. Prepare a concentrated stock solution of BM-212 in DMSO.
-
Prepare Inoculum.
-
Culture M. tuberculosis on Middlebrook 7H10 or 7H11 agar.
-
Harvest colonies and suspend them in sterile saline with 0.05% Tween® 80.
-
Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Prepare Drug Dilutions.
-
In a 96-well plate, perform a serial two-fold dilution of the BM-212 stock solution in Middlebrook 7H9 broth (supplemented with the optimized surfactant) to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Include a drug-free well (growth control) and a media-only well (sterility control).
-
-
Inoculate the Plate. Add 100 µL of the final bacterial inoculum to each well, except for the sterility control well.
-
Incubate. Seal the plate and incubate at 37°C for 7-14 days.
-
Determine MIC.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of BM-212 that prevents this color change (i.e., the well remains blue).
-
Data Presentation:
The results of the MIC determination should be summarized in a clear and structured table for easy comparison across different strains or conditions.
| M. tuberculosis Strain | BM-212 MIC (µg/mL) with Surfactant | BM-212 MIC (µg/mL) without Surfactant (for comparison) |
| H37Rv | [Insert Value] | [Insert Value] |
| Drug-Resistant Isolate 1 | [Insert Value] | [Insert Value] |
| Drug-Resistant Isolate 2 | [Insert Value] | [Insert Value] |
Conclusion
The protocols and information provided in these application notes offer a systematic approach to optimizing the performance of the antimycobacterial compound BM-212 through the use of surfactants. By carefully selecting an appropriate surfactant and its concentration, researchers can overcome the solubility limitations of BM-212, leading to more reliable and reproducible results in in vitro assays. The provided protocols for surfactant screening and MIC determination serve as a foundation for further investigation and development of BM-212 as a potential therapeutic agent against tuberculosis.
References
- 1. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors: A Promising Approach to Combat Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MmpL3 inhibitors as antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Techniques for Studying BM-212 Uptake and Translocation in Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the uptake, distribution, and metabolism of novel compounds in plants is critical for various applications, from developing new agrochemicals to assessing the environmental fate of pharmaceuticals. This document provides a detailed overview of key techniques for studying the uptake and translocation of a hypothetical small molecule, BM-212, in plants. The protocols and application notes are designed to provide researchers with the necessary information to conduct comprehensive studies on the pharmacokinetics of xenobiotics in plant systems.
The methodologies described herein cover a range of analytical techniques, from whole-plant imaging to quantitative analysis of compound distribution in different plant tissues. These techniques are essential for determining the bioavailability of a compound to the plant, its mobility within the plant's vascular system, and its potential accumulation in various organs.
Data Presentation: Quantitative Analysis of BM-212 Uptake and Translocation
To facilitate the comparison of experimental data, it is recommended to summarize all quantitative findings in clearly structured tables. The following tables provide an example of how to present data on the uptake and translocation of BM-212 in a model plant species (e.g., Arabidopsis thaliana) grown hydroponically.
Table 1: Time-Course of BM-212 Uptake in Arabidopsis thaliana
| Time (hours) | BM-212 Concentration in Hydroponic Solution (µM) | BM-212 Concentration in Roots (µg/g fresh weight) | BM-212 Concentration in Shoots (µg/g fresh weight) |
| 0 | 10.0 | 0.0 | 0.0 |
| 6 | 8.5 | 15.2 | 1.8 |
| 12 | 7.1 | 28.9 | 4.5 |
| 24 | 5.2 | 45.6 | 9.7 |
| 48 | 2.8 | 62.3 | 18.4 |
| 72 | 1.5 | 71.8 | 25.1 |
Table 2: Distribution of BM-212 in Different Plant Tissues after 48 hours of Exposure
| Plant Tissue | BM-212 Concentration (µg/g fresh weight) | Translocation Factor (Shoot/Root) |
| Roots | 62.3 | - |
| Stems | 12.5 | 0.20 |
| Rosette Leaves | 20.1 | 0.32 |
| Inflorescence | 5.2 | 0.08 |
Experimental Protocols
Hydroponic Uptake Assay
This protocol describes a method for quantifying the uptake of BM-212 from a liquid medium into whole plants.
Materials:
-
Seeds of the model plant (e.g., Arabidopsis thaliana)
-
Hydroponic growth medium (e.g., Hoagland solution)
-
Growth chamber with controlled light and temperature
-
BM-212 stock solution
-
Analytical balance
-
Liquid chromatography-mass spectrometry (LC-MS) or other suitable analytical instrument
-
Homogenizer
-
Centrifuge
Procedure:
-
Plant Growth: Germinate and grow plants in a hydroponic system for 3-4 weeks under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Treatment Initiation: Transfer the plants to fresh hydroponic solution containing a known concentration of BM-212 (e.g., 10 µM). Include control plants transferred to a solution without BM-212.
-
Time-Course Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), harvest a subset of plants from both the treatment and control groups.
-
Sample Processing:
-
Carefully remove plants from the solution and rinse the roots gently with deionized water to remove any surface-adhered compound.
-
Separate the roots and shoots.
-
Record the fresh weight of the root and shoot samples.
-
Freeze the samples immediately in liquid nitrogen and store at -80°C until analysis.
-
-
Extraction of BM-212:
-
Homogenize the frozen plant tissues in a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Centrifuge the homogenate to pellet the plant debris.
-
Collect the supernatant containing the extracted BM-212.
-
-
Quantification:
-
Analyze the concentration of BM-212 in the extracts using a validated analytical method such as LC-MS.
-
Calculate the concentration of BM-212 in the plant tissues (e.g., in µg/g fresh weight).
-
-
Analysis of Hydroponic Solution: At each time point, collect an aliquot of the hydroponic solution to monitor the depletion of BM-212 over time.
Whole-Plant Autoradiography
This technique allows for the visualization of the distribution of a radiolabeled compound throughout the entire plant. This protocol assumes the use of ¹⁴C-labeled BM-212.
Materials:
-
¹⁴C-labeled BM-212
-
Plants grown in a suitable medium (soil or hydroponics)
-
Phosphor imager screen or X-ray film
-
Plant press
-
Drying oven or freeze-dryer
-
Lead shielding and appropriate radiation safety equipment
Procedure:
-
Radiolabel Application: Introduce ¹⁴C-labeled BM-212 to the plants. This can be done by adding it to the hydroponic solution, injecting it into the soil, or applying it to a leaf surface.
-
Incubation: Allow the plants to grow for a specific period to allow for the uptake and translocation of the radiolabeled compound.
-
Harvesting and Mounting:
-
Carefully uproot the plant and gently wash the roots to remove any soil or growth medium.
-
Arrange the plant on a piece of paper in a natural posture, ensuring that the different organs (roots, stem, leaves, flowers) are well-separated.
-
Press the plant flat using a plant press.
-
-
Drying: Dry the pressed plant in a drying oven at a low temperature (e.g., 40-50°C) or using a freeze-dryer to preserve the tissue structure.
-
Exposure:
-
In a darkroom, place the dried, pressed plant in direct contact with a phosphor imager screen or a sheet of X-ray film.
-
Store the assembly in a light-tight container at room temperature or -80°C for an appropriate exposure time (this can range from hours to weeks depending on the amount of radioactivity).
-
-
Imaging:
-
If using a phosphor imager screen, scan the screen using a phosphor imager to obtain a digital image of the radiolabel distribution.
-
If using X-ray film, develop the film according to the manufacturer's instructions.
-
-
Image Analysis: The resulting autoradiogram will show the areas of the plant where the ¹⁴C-labeled BM-212 has accumulated. The intensity of the signal is proportional to the concentration of the radiolabel.
Mass Spectrometry Imaging (MSI)
MSI is a powerful technique to visualize the spatial distribution of molecules within tissue sections without the need for labeling.
Materials:
-
Plant tissues (e.g., roots, stems, leaves) from plants treated with BM-212
-
Cryostat or vibratome
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Collection and Freezing:
-
Harvest fresh plant tissues from plants treated with BM-212.
-
Immediately embed the tissues in a suitable medium (e.g., gelatin or carboxymethyl cellulose) and snap-freeze in liquid nitrogen or isopentane cooled with dry ice.
-
-
Sectioning:
-
Using a cryostat, cut thin sections (10-20 µm) of the frozen tissue.
-
Thaw-mount the sections onto ITO-coated glass slides.
-
-
Matrix Application:
-
Apply a thin, even layer of a suitable MALDI matrix over the tissue section. This can be done using an automated sprayer or by manual methods like spotting or sublimation. The choice of matrix depends on the analyte of interest.
-
-
MSI Data Acquisition:
-
Place the slide in the MALDI-TOF mass spectrometer.
-
Define the area of the tissue to be analyzed.
-
The instrument will raster a laser across the defined area, collecting a mass spectrum at each pixel.
-
-
Data Analysis:
-
Specialized software is used to process the large dataset generated.
-
An ion intensity map can be generated for the specific m/z value of BM-212, revealing its spatial distribution within the tissue section.
-
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: BM-212 Herbicide Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating weed resistance to BM-212, a selective, post-emergent herbicide. Based on available data for analogous commercial products, BM-212 is understood to be a formulation containing Fluazifop-P-butyl , an ACCase (acetyl-CoA carboxylase) inhibitor belonging to the WSSA/HRAC Group 1. It is designed for the control of annual and perennial grass weeds in broadleaf crops.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BM-212?
A1: BM-212 inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes.[1] Inhibition of ACCase halts new cell growth, leading to the death of the weed. Broadleaf plants are naturally tolerant because they possess a resistant form of the ACCase enzyme.
Q2: What are the primary mechanisms of weed resistance to BM-212?
A2: Resistance to ACCase inhibitors like BM-212 typically evolves through two primary mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism, involving a genetic mutation in the ACCase gene.[2][3][4] This mutation alters the herbicide's binding site on the enzyme, reducing its efficacy without impairing the enzyme's natural function.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[2][4] This can include reduced herbicide absorption or translocation, or more commonly, enhanced metabolic detoxification of the herbicide by enzymes such as cytochromes P450.[2][3]
Q3: My susceptible control population shows unexpected tolerance to BM-212. What are the possible causes?
A3: Several factors could cause this issue:
-
Herbicide Application Error: Incorrect dosage, poor spray coverage, or application at a suboptimal weed growth stage can reduce efficacy.[5]
-
Environmental Conditions: Plant stress from drought, extreme temperatures, or low humidity can reduce herbicide uptake and translocation.
-
Herbicide Degradation: Improperly stored or expired herbicide may have reduced activity. Ensure your stock solution is fresh and correctly prepared.
-
Contamination: The susceptible seed stock may have been contaminated with resistant seeds. It is crucial to use certified susceptible seed lines.
Q4: How can I definitively confirm that a weed population is resistant to BM-212?
A4: Confirmation requires a structured scientific approach. The gold standard is a whole-plant dose-response bioassay conducted under controlled greenhouse or growth chamber conditions.[6][7] This involves comparing the response of the suspected resistant population to a known susceptible population across a range of BM-212 doses.[6] Heritability of the resistance trait must also be established by testing subsequent generations.[6] Molecular testing can then be used to identify the specific resistance mechanism.
Troubleshooting Guides
Problem 1: High Variability in Dose-Response Assay Results
Your whole-plant bioassay shows inconsistent injury levels and survival rates within the same treatment group, making it difficult to calculate a reliable GR₅₀ (50% Growth Reduction) value.
| Possible Cause | Troubleshooting Step | Recommendation |
| Genetic Variability | Assess the uniformity of the seed source. | Use a well-characterized, homozygous susceptible control line. For field samples, collect seeds from multiple plants (at least 30) to get a representative population sample.[8] |
| Uneven Application | Calibrate spray equipment. | Ensure the spray nozzle provides a uniform mist and that all plants receive equivalent coverage. A track sprayer is recommended for consistency. |
| Environmental Fluctuations | Monitor and control conditions. | Maintain consistent temperature, humidity, and light cycles in the growth chamber or greenhouse. Randomize the placement of pots to account for minor environmental gradients. |
| Inconsistent Plant Stage | Synchronize plant growth. | Treat all plants at the same developmental stage (e.g., 2-4 leaf stage), as herbicide sensitivity can vary significantly with age.[9] |
| Poor Seed Quality | Test seed viability. | Before starting a large-scale assay, conduct a germination test on a subset of seeds to ensure high viability and vigor.[5] |
Problem 2: PCR Amplification of the ACCase Gene Fails
You are attempting to sequence the ACCase gene to check for target-site mutations, but you are unable to get a clean PCR product.
| Possible Cause | Troubleshooting Step | Recommendation |
| Poor DNA Quality | Assess DNA purity and integrity. | Use a plant-specific DNA extraction kit optimized for your weed species. Check DNA quality via Nanodrop (A260/280 ratio) and gel electrophoresis (look for a high molecular weight band). |
| Incorrect Primer Design | Verify primer sequences. | ACCase gene sequences can vary between grass species. Use primers designed specifically for your target weed or use degenerate primers based on conserved regions from multiple species. |
| PCR Inhibition | Dilute the DNA template. | Polysaccharides and polyphenols co-extracted with plant DNA can inhibit PCR. Try diluting your template (e.g., 1:10, 1:100) to reduce inhibitor concentration. |
| Suboptimal Annealing Temp. | Run a gradient PCR. | Test a range of annealing temperatures to find the optimal condition for your specific primers and template. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of resistance in a weed population by calculating a Resistance Index (RI).
-
Seed Preparation: Sow seeds from both the suspected resistant (R) and a known susceptible (S) population in pots filled with a standard potting medium. Germinate and grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod).
-
Plant Thinning: Once seedlings have emerged, thin them to a uniform number per pot (e.g., 4 plants).
-
Herbicide Application: When plants reach the 2-4 leaf stage, apply BM-212 at a range of doses. A typical range for an ACCase inhibitor would be 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field application rate. Include an untreated control (0x).
-
Data Collection: After 21 days, assess plant survival (alive or dead) and harvest the above-ground biomass for each pot. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Data Analysis: For each population (R and S), perform a non-linear regression analysis (log-logistic dose-response curve) on the dry weight data (expressed as a percentage of the untreated control). From this, calculate the GR₅₀ value (the herbicide dose required to reduce plant growth by 50%).
-
Resistance Index (RI) Calculation: The RI is calculated as: RI = GR₅₀ (R population) / GR₅₀ (S population).
Table 1: Interpreting the Resistance Index (RI)
| Resistance Index (RI) | Level of Resistance | Interpretation |
| 1.0 - 2.0 | No Resistance / Natural Tolerance | The population is considered susceptible. |
| 2.1 - 5.0 | Low Resistance | Early stages of resistance evolution. Control may be reduced at lower field rates. |
| 5.1 - 10.0 | Moderate Resistance | Reduced control at the recommended field rate is likely. |
| > 10.0 | High Resistance | The herbicide will likely fail to provide effective control in the field. |
Protocol 2: Target-Site Mutation Analysis via Sanger Sequencing
This protocol outlines the process for identifying known mutations in the ACCase gene that confer resistance.
-
DNA Extraction: Collect fresh leaf tissue from surviving plants from the dose-response assay (treated with a discriminating dose) and from the susceptible control. Extract genomic DNA using a suitable plant DNA extraction kit.
-
PCR Amplification: Amplify the conserved region of the ACCase gene known to harbor resistance-conferring mutations. Use primers specific to your weed species.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Excise the band and purify the DNA using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR product to a commercial sequencing facility. Be sure to send both the forward and reverse primers for sequencing both strands.
-
Sequence Analysis: Align the resulting DNA sequences from the R and S plants using bioinformatics software (e.g., BLAST, MEGA). Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions (e.g., Ile-1781-Leu, Trp-2027-Cys).
Visualizations
Caption: Mechanisms of BM-212 action and weed resistance pathways.
Caption: Experimental workflow for BM-212 resistance investigation.
References
- 1. gardennurseryproducts.com.au [gardennurseryproducts.com.au]
- 2. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Molecular Mechanisms of Herbicide Resistance | Weed Science | Cambridge Core [cambridge.org]
- 5. hracglobal.com [hracglobal.com]
- 6. Confirming Resistance | Herbicide Resistance Action Committee [hracglobal.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4farmers.com.au [4farmers.com.au]
Optimizing BM-212 application timing for maximum efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal application of BM-212 (also known as NEO212), a novel compound that induces macrophage differentiation in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BM-212 (NEO212)?
A1: BM-212 is a conjugate of perillyl alcohol and temozolomide. Its primary mechanism of action is to induce the differentiation of cancer cells, particularly acute myeloid leukemia (AML) cells, into macrophages.[1][2] This differentiation process halts cell proliferation and ultimately leads to apoptotic cell death.[3][4]
Q2: How long does it take for BM-212 to induce differentiation?
A2: The differentiation process is not immediate. Studies have shown that the expression of macrophage-associated marker genes increases over several days following treatment with NEO212, with a significant increase observed between days 3 and 5.[1] Therefore, short-term experiments may not capture the full efficacy of the compound.
Q3: Is BM-212 effective against drug-resistant cancer cells?
A3: Yes, BM-212 has demonstrated potent cytotoxic effects against cancer cells that are resistant to conventional chemotherapeutic agents like cytarabine and temozolomide.[1][2]
Q4: What is the general starting concentration for in vitro experiments?
A4: Based on published studies, a concentration of around 30 µM has been used to effectively stimulate the expression of macrophage differentiation markers in AML cell lines.[1] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy observed after BM-212 treatment. | 1. Incubation time is too short: The differentiation process induced by BM-212 takes several days. 2. Suboptimal drug concentration: The concentration of BM-212 may be too low for the specific cell line being used. 3. Cell line is not susceptible: While effective against many AML cell lines, sensitivity can vary. | 1. Extend the incubation period: We recommend a time-course experiment with endpoints at 3, 5, and even 7 days post-treatment to capture the peak of differentiation and subsequent cell death. 2. Perform a dose-response experiment: Test a range of BM-212 concentrations to determine the optimal dose for your cell line. 3. Confirm target expression: If possible, verify the expression of molecular targets of BM-212 in your cell line. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses. 2. Inconsistent drug preparation: Improper dissolution or storage of BM-212 can affect its potency. 3. General cell culture issues: Contamination or poor cell health can impact experimental outcomes. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or automated cell counter for precise seeding. 2. Follow consistent drug preparation protocols: Prepare fresh solutions of BM-212 for each experiment and store them as recommended. 3. Maintain good cell culture practice: Regularly check for contamination and ensure cells are healthy and in the logarithmic growth phase before starting an experiment. |
| Difficulty in detecting macrophage differentiation. | 1. Inappropriate markers: The markers chosen may not be the most robust indicators of differentiation for the specific cell line. 2. Timing of analysis: The analysis may be performed too early, before significant differentiation has occurred. 3. Insensitive detection method: The method used to detect markers may not be sensitive enough. | 1. Use a panel of established macrophage markers: We recommend assessing the expression of markers such as CD11b (ITGAM), CD14, and CD68 by flow cytometry or qPCR. 2. Perform a time-course analysis: Analyze marker expression at multiple time points (e.g., 24, 48, 72, 96, and 120 hours) after BM-212 addition. 3. Choose a sensitive detection method: Quantitative PCR (qPCR) for gene expression and flow cytometry for surface protein expression are highly sensitive methods. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for BM-212 Efficacy
This protocol is designed to identify the optimal time point for assessing the efficacy of BM-212 by observing the peak of macrophage differentiation.
Materials:
-
Cancer cell line of interest (e.g., AML cell line)
-
Complete cell culture medium
-
BM-212 (NEO212)
-
96-well and 6-well plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for macrophage markers)
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-CD14)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in both 96-well plates (for viability) and 6-well plates (for molecular analysis).
-
BM-212 Treatment: After allowing cells to adhere overnight, treat them with a predetermined optimal concentration of BM-212. Include a vehicle-treated control group.
-
Time-Course Analysis: At various time points post-treatment (e.g., 24, 48, 72, 96, and 120 hours), perform the following analyses:
-
Cell Viability: Use a standard cell viability assay on the 96-well plates to assess the cytotoxic effect of BM-212 over time.
-
Gene Expression Analysis: Harvest cells from the 6-well plates, extract RNA, and perform qPCR to quantify the expression of macrophage differentiation markers (e.g., ITGAM, CD14, CD68).
-
Protein Expression Analysis: Harvest cells from the 6-well plates and stain with fluorescently labeled antibodies against macrophage surface markers for analysis by flow cytometry.
-
-
Data Analysis: Plot cell viability and marker expression levels against time to determine the point of maximum differentiation and subsequent cell death.
Data Presentation: Hypothetical Time-Course Experiment
| Time (Hours) | Cell Viability (% of Control) | Relative CD11b mRNA Expression (Fold Change) | % CD14 Positive Cells (Flow Cytometry) |
| 24 | 95 ± 5 | 2.5 ± 0.5 | 5 ± 1 |
| 48 | 80 ± 7 | 15 ± 2 | 25 ± 4 |
| 72 | 65 ± 6 | 50 ± 8 | 60 ± 7 |
| 96 | 40 ± 5 | 100 ± 15 | 85 ± 5 |
| 120 | 25 ± 4 | 150 ± 20 | 90 ± 3 |
Visualizations
Hypothesized Signaling Pathway for BM-212-Induced Macrophage Differentiation
A hypothesized signaling cascade for BM-212-induced macrophage differentiation.
Experimental Workflow for Optimizing BM-212 Application Timing
Workflow for determining the optimal application timing of BM-212 in vitro.
References
- 1. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neonc.com [neonc.com]
- 4. Potentially Curative Therapeutic Activity of NEO212, a Perillyl Alcohol-Temozolomide Conjugate, in Preclinical Cytarabine-Resistant Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor weed control with BM-212 herbicide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BM-212 herbicide in their experiments.
Troubleshooting Poor Weed Control
Poor weed control with BM-212 can arise from a variety of factors. This guide will help you identify and address common issues to optimize the efficacy of your experiments.
Frequently Asked Questions (FAQs)
1. Why am I seeing insufficient weed control after applying BM-212?
Several factors can contribute to reduced efficacy. Consider the following:
-
Weed-Related Factors:
-
Weed Species: BM-212 is effective against a specific spectrum of weeds. Confirm that your target species is listed on the product label. Some weed species are naturally more tolerant to certain herbicide chemistries.[1]
-
Weed Size and Growth Stage: For optimal results, BM-212 should be applied to weeds that are small and actively growing.[2][3] Mature or stressed plants may not absorb and translocate the herbicide effectively.[1][4]
-
Weed Density: High weed populations can lead to competition for herbicide coverage, potentially reducing the dose received by individual plants.[5]
-
-
Application-Related Factors:
-
Incorrect Application Rate: Under-dosing is a common cause of herbicide failure.[1][2] Always follow the recommended application rates on the BM-212 label. Over-dosing can lead to crop injury and is not a solution for poor control.[2]
-
Poor Spray Coverage: Ensure thorough and uniform spray coverage of the target weeds.[5][6] This can be affected by nozzle type, spray volume, and pressure.[7]
-
Improper Equipment Calibration: An uncalibrated sprayer can result in the application of an incorrect dose.[5][8] Regularly calibrate your equipment to ensure accurate application.
-
-
Environmental Factors:
-
Temperature and Humidity: Extreme temperatures (both high and low) and low humidity can negatively impact herbicide uptake and translocation.[2][5][9] High humidity can enhance absorption.[10]
-
Rainfall: Rainfall shortly after a foliar application can wash the herbicide off the leaves before it can be absorbed.[1][5] Refer to the product label for the recommended rain-free period after application. For soil-applied herbicides, adequate rainfall is necessary for activation.[5][11]
-
Soil Properties: For soil-applied herbicides, factors like organic matter content, soil texture (clay, sand, silt), and pH can affect herbicide availability and persistence.[5][12]
-
2. Could the weeds be resistant to BM-212?
Herbicide resistance is a possibility, especially with repeated use of herbicides with the same mode of action.[11] Resistance occurs when a small number of weeds in a population are naturally not susceptible to the herbicide. These individuals survive, reproduce, and pass on their resistance traits.[13] If you suspect resistance, consider the following:
-
History of Herbicide Use: Has the same or a similar mode of action herbicide been used repeatedly in the experimental area?
-
Patchy Weed Control: Are there patches of a single weed species that have survived the application while other susceptible weeds have been controlled?
-
Confirmation of Resistance: To confirm resistance, a whole-plant bioassay is recommended. This involves comparing the response of the suspected resistant population to a known susceptible population under controlled conditions.
3. How can I improve the performance of BM-212 in my experiments?
To enhance the efficacy of BM-212, consider these best management practices:
-
Read the Label: The herbicide label is a critical document that provides detailed information on application rates, timing, and safety precautions.[2][14]
-
Optimize Application Timing: Apply BM-212 when weeds are young and actively growing for maximum susceptibility.[3]
-
Use Adjuvants: Adjuvants can improve herbicide performance by enhancing spray deposition, retention, and absorption. Refer to the BM-212 label for recommended adjuvants.
-
Scout Fields: Regularly monitor your experimental plots before and after application to assess weed populations and herbicide performance.[15]
-
Rotate Herbicides: To delay the development of herbicide resistance, rotate or use mixtures of herbicides with different modes of action.[16]
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Herbicide Efficacy
This protocol outlines a method for evaluating the efficacy of BM-212 on a target weed species in a controlled greenhouse environment.
1. Materials:
- Seeds of the target weed species and a susceptible indicator species.
- Potting medium (e.g., a mixture of soil, sand, and peat).
- Pots (e.g., 10 cm diameter).
- BM-212 herbicide and a calibrated sprayer.
- Greenhouse with controlled temperature, humidity, and lighting.
2. Methods:
- Fill pots with the potting medium and plant a consistent number of seeds (e.g., 5-10) of the target weed species in each pot.
- Prepare a set of control pots with a known susceptible indicator species and another set with the target weed that will remain untreated.
- Allow the plants to grow to a specific stage (e.g., 2-4 true leaves).
- Prepare different concentrations of BM-212 according to the experimental design. This should include the recommended application rate, as well as rates above and below this to determine a dose-response curve.
- Apply the herbicide treatments evenly to the respective pots using a calibrated sprayer. Ensure uniform coverage.
- Place the pots in the greenhouse in a randomized complete block design to minimize the effects of environmental variability.
- Water the plants as needed, avoiding overwatering which can affect herbicide activity.[14]
- Assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a visual rating scale (0% = no injury, 100% = complete death).
- At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass from each pot, dry it in an oven, and record the dry weight.
3. Data Analysis:
- Calculate the percent weed control based on visual ratings and the reduction in dry biomass compared to the untreated control.
- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the treatments.
Protocol 2: Field Trial for Herbicide Performance
This protocol describes a field trial to assess the performance of BM-212 under real-world conditions.
1. Site Selection and Preparation:
- Select a field with a uniform distribution of the target weed species.
- Prepare the field according to standard agricultural practices for the crop being grown (if applicable).
2. Experimental Design:
- Use a randomized complete block design with at least three to four replications of each treatment.
- Treatments should include an untreated control, BM-212 at the recommended rate, and potentially other herbicide treatments for comparison.
- Plot size should be large enough to allow for accurate application and assessment, minimizing edge effects (e.g., 3m x 10m).
3. Application:
- Calibrate the field sprayer to deliver the correct volume and pressure.
- Apply the herbicide treatments at the appropriate weed growth stage and under favorable environmental conditions.
- Record all relevant application details, including date, time, weather conditions, and sprayer settings.
4. Data Collection:
- Assess weed control at regular intervals using visual ratings and/or weed counts per unit area.
- Collect data on crop injury (if applicable) using a visual rating scale.
- At the appropriate time, harvest weed biomass from a defined area within each plot to determine the reduction in weed growth.
- If a crop is present, measure the crop yield at the end of the season.
5. Data Analysis:
- Analyze the weed control, crop injury, and yield data using statistical software to determine the effectiveness of the treatments.
Data Presentation
The following tables provide examples of how to structure quantitative data from your herbicide efficacy experiments.
Table 1: Greenhouse Bioassay Results for BM-212 on Amaranthus retroflexus
| BM-212 Rate (g a.i./ha) | Visual Injury (%) at 14 DAT* | Dry Biomass Reduction (%) |
| 0 (Untreated Control) | 0 | 0 |
| 50 | 65 | 58 |
| 100 (Recommended Rate) | 92 | 88 |
| 200 | 98 | 95 |
*Days After Treatment
Table 2: Field Trial Efficacy of BM-212 on a Mixed Weed Population
| Treatment | Application Rate (g a.i./ha) | Weed Control (%) at 28 DAT* | Crop Yield (t/ha) |
| Untreated Control | 0 | 0 | 2.5 |
| BM-212 | 100 | 89 | 4.2 |
| Competitor Herbicide X | 120 | 85 | 4.0 |
*Days After Treatment
Signaling Pathways and Experimental Workflows
Understanding the mode of action of BM-212 is crucial for effective troubleshooting and experimental design. Below are diagrams illustrating key herbicide signaling pathways and a typical experimental workflow.
Signaling Pathways
Assuming BM-212 is a fictional herbicide, we will illustrate the pathways of common herbicide classes.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 6. Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site [mountainscholar.org]
- 7. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. cevs.rs.gov.br [cevs.rs.gov.br]
- 12. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Mode of Action of herbicides - Pedigogy [pedigogy.com]
Mitigating crop injury from BM-212 application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating crop injury during the application of BM-212.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for BM-212?
A1: BM-212 is a novel investigational compound. Its precise mechanism of action is under active investigation. Preliminary data suggests that BM-212 may inhibit a key enzymatic pathway in target species, leading to growth arrest and eventual necrosis.
Q2: What are the typical symptoms of crop injury associated with BM-212 application?
A2: Symptoms of crop injury from BM-212 can manifest in various ways depending on the dosage, crop species, and environmental conditions. Common symptoms include leaf cupping, twisting of petioles, and severe tissue distortion, particularly in new growth.[1] Other signs can include yellowing of leaves, stunting of growth, and in severe cases, plant death.[1][2]
Q3: How soon after application can I expect to see signs of crop injury?
A3: The time for symptoms to appear can vary. Depending on the product used, herbicide injury symptoms may develop within a few hours to more than a week after application.[1] For BM-212, initial signs of phytotoxicity are typically observed within 3 to 5 days post-application under optimal growing conditions.
Q4: Can environmental factors influence the severity of BM-212 induced crop injury?
A4: Yes, environmental conditions play a significant role. Factors such as high temperatures, humidity, and soil moisture can exacerbate crop injury. It is crucial to monitor and record environmental conditions during your experiments.
Q5: Is it possible to reverse crop injury once symptoms appear?
A5: Currently, there are no known methods to reverse the injurious effects of BM-212 once they have manifested. The best approach is to provide optimal growing conditions to help the plant recover, which may or may not be possible depending on the severity of the damage.[1]
Troubleshooting Guide
Issue 1: Severe and unexpected crop damage at recommended application rates.
-
Question: We applied BM-212 at the suggested rate, but are observing significant crop injury, including severe stunting and leaf discoloration. What could be the cause?
-
Answer:
-
Application Error: Double-check your calculations and application records to ensure there was no over-application or sprayer overlap.
-
Environmental Stress: Assess if the crops were under any environmental stress (e.g., drought, extreme heat, waterlogged soil) at the time of application, as this can increase sensitivity to the compound.[2]
-
Tank Contamination: Ensure that the spray tank was thoroughly cleaned before use to eliminate the possibility of contamination from other chemicals.[2]
-
Adjuvant Interaction: If you used any adjuvants or tank-mix partners not explicitly recommended, they may have enhanced the phytotoxicity of BM-212.
-
Issue 2: Inconsistent results and variable crop injury across replicates.
-
Question: Our experiments with BM-212 are showing high variability in crop injury between replicates. What could be causing this inconsistency?
-
Answer:
-
Non-uniform Application: Review your application technique to ensure consistent coverage across all replicates.
-
Soil Variability: Differences in soil type, organic matter content, or pH across your experimental plots can influence the availability and uptake of BM-212.
-
Genetic Variability: If working with a plant species that is not genetically uniform, you may be observing differential responses to BM-212.
-
Issue 3: Lack of efficacy of a potential safener for BM-212.
-
Question: We are testing a safener with BM-212, but are not observing any reduction in crop injury. What steps should we take?
-
Answer:
-
Application Timing: The relative timing of safener and BM-212 application is critical. Ensure the safener is applied according to the protocol to allow for sufficient uptake and metabolic activation before the crop is exposed to BM-212.
-
Safener Rate: Verify that the safener is being applied at the correct concentration. A dose-response experiment may be necessary to determine the optimal rate.
-
Mechanism Mismatch: The safener you are using may not be effective for the specific mechanism of action of BM-212. Consider testing safeners with different modes of action.
-
Data on Safener Efficacy
The following table summarizes data from a hypothetical study on the efficacy of Safener S-458 in mitigating BM-212 injury in corn.
| Treatment | Application Rate (g/ha) | Crop Injury (%) at 14 DAT | Dry Weight Reduction (%) |
| Untreated Control | - | 0 | 0 |
| BM-212 | 100 | 45 | 38 |
| BM-212 + Safener S-458 | 100 + 10 | 12 | 8 |
| BM-212 + Safener S-458 | 100 + 20 | 5 | 2 |
DAT: Days After Treatment
Experimental Protocols
Protocol 1: Evaluation of Safener Efficacy for Mitigating BM-212 Phytotoxicity in Corn
-
Plant Material: Grow corn (Zea mays, variety 'Pioneer P0832') in 10-cm pots containing a standard potting mix. Thin seedlings to two per pot after emergence.
-
Growth Conditions: Maintain plants in a greenhouse with a 16/8-hour day/night cycle, 25/20°C day/night temperatures, and supplemental lighting.
-
Treatments:
-
Untreated control (sprayed with water and surfactant).
-
BM-212 applied at 100 g/ha.
-
BM-212 applied at 100 g/ha tank-mixed with Safener S-458 at 10 g/ha.
-
BM-212 applied at 100 g/ha tank-mixed with Safener S-458 at 20 g/ha.
-
-
Application: Apply treatments to corn at the V3 growth stage using a laboratory spray chamber calibrated to deliver 200 L/ha at 275 kPa.
-
Data Collection:
-
Visually assess crop injury at 7 and 14 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).
-
At 14 DAT, harvest the above-ground biomass, dry at 70°C for 72 hours, and record the dry weight.
-
-
Statistical Analysis: Analyze data using ANOVA and a means separation test (e.g., Tukey's HSD) at p < 0.05.
Visualizations
Caption: Hypothetical signaling pathway of BM-212 injury and its mitigation by Safener S-458.
Caption: Experimental workflow for evaluating BM-212 and Safener S-458.
References
Impact of soil pH on BM-212 activity and persistence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil pH on the activity and persistence of the hypothetical compound BM-212.
Frequently Asked Questions (FAQs)
Q1: How does soil pH fundamentally affect the activity of BM-212?
A1: Soil pH is a critical factor governing the efficacy of BM-212 as it dictates its chemical form in the soil solution. The ionization state of BM-212, whether it is neutral, positively charged (cationic), or negatively charged (anionic), is pH-dependent. This charge influences its solubility, its adsorption to soil colloids (clay and organic matter), and its availability for microbial degradation, all of which collectively determine its bioactivity.[1][2][3]
Q2: What is the expected persistence of BM-212 in acidic versus alkaline soils?
A2: The persistence of BM-212 is significantly influenced by soil pH. Generally, weak acid herbicides persist longer in alkaline soils, while weak base herbicides are more persistent in acidic soils.[2][4][5] Assuming BM-212 is a weak acid, it will be more persistent in higher pH (alkaline) soils due to increased repulsion from negatively charged soil particles, making it more available in the soil solution but less susceptible to microbial degradation. Conversely, in acidic soils, it would be more strongly adsorbed to soil particles, reducing its availability but potentially increasing its susceptibility to certain degradation pathways.[3]
Q3: Can soil pH affect the microbial degradation of BM-212?
A3: Yes, soil pH has a profound effect on microbial activity and, consequently, the biodegradation of BM-212. Most soil microorganisms responsible for breaking down organic compounds have an optimal pH range for growth and enzymatic activity, typically between 6.0 and 7.5.[6] Extreme pH values, either highly acidic or alkaline, can inhibit microbial populations, leading to a slower degradation rate and increased persistence of BM-212 in the environment.
Q4: How does the interaction between soil pH and organic matter content influence BM-212?
A4: Soil organic matter (SOM) is a key component in the adsorption of organic compounds like BM-212. The functional groups on SOM are pH-dependent, carrying more negative charges at higher pH values. This increases the cation exchange capacity of the soil. For a compound like BM-212, its adsorption to SOM will be influenced by both its own charge (determined by pH) and the charge on the SOM. For instance, if BM-212 is cationic at a low pH, it will be strongly adsorbed to the negatively charged sites on SOM.
Troubleshooting Guides
Issue 1: Inconsistent BM-212 activity across different soil samples in the same experiment.
-
Possible Cause: Variation in the micro-pH of your soil samples. Even within the same field, soil pH can vary significantly.[5]
-
Troubleshooting Steps:
-
Measure the pH of each individual soil sample or replicate.
-
If pH variability is confirmed, you can either group your results by pH range to analyze the trend or adjust the pH of your soil samples to a uniform level before applying BM-212.
-
Ensure thorough homogenization of bulk soil samples before distributing them into experimental units.
-
Issue 2: BM-212 appears to be degrading much faster or slower than expected based on literature values.
-
Possible Cause: The pH of your experimental soil falls outside the range reported in the literature. The rate of hydrolysis, a key degradation pathway for many organic compounds, is often pH-dependent.
-
Troubleshooting Steps:
-
Verify the pH of your soil.
-
Compare your soil's pH with the conditions reported in the literature for BM-212 degradation studies.
-
Consider that other soil factors, such as microbial activity, temperature, and moisture content, also play a significant role in degradation and may be interacting with the pH effect.
-
Issue 3: Poor correlation between the applied dose of BM-212 and the observed biological effect.
-
Possible Cause: The bioavailability of BM-212 is being limited by pH-mediated adsorption to soil particles.
-
Troubleshooting Steps:
-
Analyze the concentration of BM-212 in the soil solution (the bioavailable fraction) in addition to the total soil concentration.
-
Characterize your soil's texture (sand, silt, clay content) and organic matter content, as these properties interact with pH to control adsorption.
-
Conduct a preliminary experiment across a range of pH values to establish a dose-response curve specific to your soil type.
-
Quantitative Data Summary
The following tables summarize the expected impact of soil pH on the key properties of BM-212, assuming it behaves as a weak acid herbicide.
Table 1: Effect of Soil pH on BM-212 Adsorption and Availability
| Soil pH Range | Predominant Charge of BM-212 | Adsorption to Soil Colloids | Bioavailability in Soil Solution |
| Acidic (4.5 - 6.0) | Neutral | High | Low |
| Neutral (6.0 - 7.5) | Mixed (Neutral/Anionic) | Moderate | Moderate |
| Alkaline (7.5 - 8.5) | Anionic | Low | High |
Table 2: Predicted Half-Life of BM-212 as a Function of Soil pH
| Soil pH | Predicted Half-Life (Days) | Primary Degradation Pathway |
| 5.0 | 30 - 45 | Microbial Degradation |
| 6.5 | 45 - 60 | Microbial Degradation & Hydrolysis |
| 8.0 | > 60 | Chemical Hydrolysis |
Experimental Protocols
Protocol: Soil Incubation Study to Determine the Effect of pH on BM-212 Persistence
-
Soil Preparation:
-
Collect a bulk soil sample from the field. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the baseline physicochemical properties of the soil, including texture, organic matter content, and initial pH.
-
-
pH Adjustment:
-
Divide the soil into three treatment groups.
-
For the acidic treatment, amend the soil with a solution of 0.1 M H₂SO₄ to achieve a target pH of 5.0.
-
For the neutral treatment, use the unamended soil if its pH is already near 6.5, or adjust with dilute acid or base as needed.
-
For the alkaline treatment, amend the soil with a solution of 0.1 M Ca(OH)₂ to reach a target pH of 8.0.
-
Equilibrate the pH-adjusted soils for two weeks at room temperature, maintaining a consistent moisture content.
-
-
Experimental Setup:
-
Weigh out 100 g of each pH-adjusted soil into individual microcosms (e.g., glass jars). Prepare triplicate microcosms for each pH level and each sampling time point.
-
Spike each microcosm with a standard solution of BM-212 to achieve a final concentration of 10 mg/kg.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain the soil moisture at 60% of the water-holding capacity.
-
-
Sampling and Analysis:
-
Collect triplicate samples from each pH treatment at predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 84 days).
-
At each time point, extract BM-212 from the soil samples using an appropriate solvent (e.g., acetonitrile).
-
Analyze the concentration of BM-212 in the extracts using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.
-
-
Data Analysis:
-
Calculate the mean concentration of BM-212 for each pH treatment at each time point.
-
Plot the concentration of BM-212 versus time for each pH level.
-
Determine the degradation kinetics and calculate the half-life (t₁/₂) of BM-212 at each pH.
-
Visualizations
Caption: Workflow for the soil incubation experiment.
Caption: Impact of soil pH on BM-212 availability.
References
- 1. How Soil pH affects the Activity and Persistence of Herbicides (Soil Acidification Series) | WSU Extension Publications | Washington State University [pubs.extension.wsu.edu]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. micronaag.com [micronaag.com]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. no-tillfarmer.com [no-tillfarmer.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing the Evolution of Resistance to ALS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the evolution of resistance to Acetolactate Synthase (ALS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ALS inhibitors?
A1: Resistance to ALS inhibitors primarily occurs through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2][3][4]
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene, which encodes the target enzyme for these inhibitors.[1][2][3] These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and rendering it less effective. Several key amino acid substitutions at positions such as Ala122, Pro197, Ala205, Asp376, Trp574, and Ser653 have been identified to confer resistance.[2]
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. This can include enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases, reduced herbicide uptake and translocation, or sequestration of the herbicide away from the target enzyme.[5]
Q2: How can I strategically use ALS inhibitors to minimize the risk of resistance evolution?
A2: To delay the evolution of resistance, it is crucial to implement an integrated weed management (IWM) strategy. Key approaches include:
-
Herbicide Rotation: Avoid the repeated use of ALS inhibitors alone. Instead, rotate them with herbicides that have different modes of action.
-
Tank Mixtures: Use tank mixtures of ALS inhibitors with other effective herbicides that have a different mode of action. Ensure that each herbicide in the mix is applied at a rate sufficient to control the target weeds.
-
Non-Chemical Control: Incorporate non-chemical weed control methods such as tillage, crop rotation, and cover crops to reduce the reliance on herbicides.
-
Monitoring: Regularly monitor fields for any signs of reduced herbicide efficacy. Early detection of resistant populations is critical for effective management.
Q3: What is cross-resistance, and how does it relate to ALS inhibitors?
A3: Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides with the same mode of action, even if they have not been previously exposed to them. For example, a single mutation in the ALS gene, such as the Trp574Leu substitution, can confer resistance to multiple chemical families of ALS inhibitors, including sulfonylureas (SU), imidazolinones (IMI), and triazolopyrimidines (TP).[6][7]
Troubleshooting Guides
Whole-Plant Bioassay
Issue: High variability in my whole-plant bioassay results.
-
Possible Cause 1: Genetic variability in the seed lot.
-
Solution: Ensure that the seeds used for the resistant and susceptible biotypes are genetically uniform. If possible, use seeds from a well-characterized and homozygous population.
-
-
Possible Cause 2: Inconsistent environmental conditions.
-
Solution: Maintain uniform conditions (light, temperature, humidity, and soil moisture) for all plants throughout the experiment. Variations in these factors can significantly impact plant growth and herbicide efficacy.
-
-
Possible Cause 3: Uneven herbicide application.
-
Solution: Calibrate your sprayer carefully to ensure a uniform application rate across all pots. Use a spray chamber if available to minimize application variability.
-
Issue: No clear dose-response relationship observed.
-
Possible Cause 1: Inappropriate dose range.
-
Solution: The selected herbicide doses may be too high or too low. Conduct a preliminary range-finding experiment with a wide range of doses to determine the appropriate concentrations to establish a clear dose-response curve.
-
-
Possible Cause 2: The population is highly resistant.
-
Solution: If you are testing a potentially resistant population, the doses required to see an effect may be significantly higher than the recommended field rates. Increase the upper limit of your dose range.
-
Molecular Assays (PCR/Sequencing)
Issue: PCR amplification of the ALS gene fails.
-
Possible Cause 1: Poor DNA quality.
-
Solution: Ensure that the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer or gel electrophoresis to assess the quality and quantity of your DNA. Consider using a DNA purification kit specifically designed for plant tissues.
-
-
Possible Cause 2: PCR inhibitors in the DNA sample.
-
Solution: Dilute your DNA template to reduce the concentration of potential inhibitors. Alternatively, re-purify your DNA sample.
-
-
Possible Cause 3: Suboptimal PCR conditions.
Issue: Sequencing results are ambiguous or show multiple peaks at a known mutation site.
-
Possible Cause 1: Heterozygous mutation.
-
Solution: The plant may be heterozygous for the resistance allele, resulting in two different nucleotides at the same position. This will appear as overlapping peaks in the sequencing chromatogram.
-
-
Possible Cause 2: Presence of multiple ALS gene copies.
-
Solution: Some plant species are polyploid and may have multiple copies of the ALS gene. This can lead to complex sequencing results. In such cases, cloning the PCR products before sequencing or using allele-specific PCR may be necessary to identify the specific mutation.
-
Data Presentation
Table 1: Examples of Amino Acid Substitutions in the ALS Enzyme Conferring Resistance to Different ALS Inhibitor Chemical Families.
| Amino Acid Substitution | Herbicide Chemical Family | Level of Resistance |
| Pro197-Ser | Sulfonylurea (SU) | High |
| Trp574-Leu | Sulfonylurea (SU) | High |
| Trp574-Leu | Imidazolinone (IMI) | High |
| Ala122-Thr | Imidazolinone (IMI) | Moderate to High |
| Ala205-Val | Sulfonylurea (SU) | Moderate |
| Asp376-Glu | Imidazolinone (IMI) | Moderate |
| Ser653-Thr | Sulfonylurea (SU) | Low to Moderate |
Note: The level of resistance can vary depending on the specific herbicide and plant species.
Table 2: Quantitative Cross-Resistance in a Giant Foxtail Population with an Altered ALS Enzyme. [6]
| Herbicide | Resistant Biotype ED50 (g ai/ha) | Susceptible Biotype ED50 (g ai/ha) | Resistance Factor (R/S) |
| Imazethapyr | 112 | 7 | 16 |
| Nicosulfuron | 84 | 4 | 21 |
ED50: The effective dose that reduces shoot dry biomass by 50% compared to non-treated plants.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
-
Plant Preparation: Grow seeds from both suspected resistant (R) and known susceptible (S) populations in pots filled with a standard potting mix. Thin seedlings to a uniform number per pot (e.g., 3-4 plants).
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When plants reach the 3-4 leaf stage, apply the ALS inhibitor at a range of doses. Include a non-treated control. Use a calibrated sprayer to ensure uniform application.
-
Data Collection: At 14-21 days after treatment, visually assess the percentage of injury (0% = no effect, 100% = plant death) and harvest the above-ground biomass. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Analyze the data using a statistical software package to fit a dose-response curve and calculate the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) for both R and S populations. The resistance factor (RF) is calculated as GR50 (R) / GR50 (S).
Protocol 2: In Vitro ALS Enzyme Activity Assay
-
Enzyme Extraction: Harvest young leaf tissue from both R and S plants and freeze in liquid nitrogen. Grind the tissue to a fine powder and extract the crude enzyme in an extraction buffer. Centrifuge the homogenate and collect the supernatant containing the ALS enzyme.
-
Enzyme Assay: Set up reaction tubes containing the enzyme extract, assay buffer, and a range of concentrations of the ALS inhibitor. Include a control with no inhibitor.
-
Reaction Incubation: Initiate the reaction by adding the substrate (pyruvate) and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Product Detection: Stop the reaction and measure the amount of acetolactate produced. This can be done colorimetrically by converting acetolactate to acetoin.
-
Data Analysis: Calculate the enzyme activity at each inhibitor concentration relative to the control. Determine the I50 value (the inhibitor concentration that reduces enzyme activity by 50%) for both R and S extracts.
Protocol 3: PCR and Sequencing of the ALS Gene
-
DNA Extraction: Extract genomic DNA from young leaf tissue of R and S plants using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the conserved regions of the ALS gene known to harbor resistance-conferring mutations using specific primers. A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[2][8]
-
PCR Cycling Conditions: A general PCR program is as follows: initial denaturation at 94°C for 3 min, followed by 30-35 cycles of denaturation at 94°C for 30s, annealing at 55-60°C for 30s, and extension at 72°C for 1-2 min, with a final extension at 72°C for 5-10 min.[2][8]
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing. Compare the DNA sequence of the R and S plants to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Experimental workflow for identifying and managing ALS inhibitor resistance.
Caption: Overview of Target-Site and Non-Target-Site Resistance mechanisms.
Caption: Cytochrome P450-mediated metabolic resistance to ALS inhibitors.
References
- 1. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Metabolism of Herbicides by Cytochrome P450 in Corn | Semantic Scholar [semanticscholar.org]
- 6. Biochemical mechanism and inheritance of cross-resistance to acetolactate synthase inhibitors in giant foxtail | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | ALS gene overexpression and enhanced metabolism conferring Digitaria sanguinalis resistance to nicosulfuron in China [frontiersin.org]
Technical Support Center: BM-212 Formulation and Application
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the rainfastness of the investigational compound BM-212 using various adjuvants. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental application.
Frequently Asked Questions (FAQs)
Q1: What is rainfastness and why is it important for BM-212?
A1: Rainfastness is the ability of a compound, once applied to a surface (e.g., plant foliage), to resist being washed off by rainfall or irrigation.[1] For BM-212, which is applied in environments where it may be exposed to precipitation, ensuring good rainfastness is critical for maintaining its efficacy.[1] Insufficient rainfastness can lead to the loss of the active ingredient, reducing the effectiveness of the application and necessitating re-application, which increases costs and environmental exposure.[1][2]
Q2: How can adjuvants improve the rainfastness of BM-212?
A2: Adjuvants are substances added to a formulation to enhance the effectiveness of the active ingredient.[3] For improving rainfastness, certain adjuvants, often referred to as "stickers," increase the adhesion of the BM-212 formulation to the target surface.[4] They can achieve this by forming a film upon drying or by increasing the viscosity of the spray deposit.[1] This helps to protect the BM-212 from being washed away by rain.[4]
Q3: What types of adjuvants are commonly used to enhance rainfastness?
A3: Several types of adjuvants can be used to improve rainfastness, including:
-
Stickers: These adjuvants increase the adhesion of the spray droplets to the target surface.[4]
-
Surfactants: While primarily used as wetting agents or spreaders, some surfactants can also improve rainfastness by enhancing the contact between the formulation and the surface.[3][4]
-
Oils (Crop Oil Concentrates - COC, Methylated Seed Oils - MSO): These can improve penetration and also help the formulation adhere to waxy leaf surfaces, thereby improving rainfastness.[3]
-
Polymers: High molecular weight polymers and synthetic latex can form a film that holds the active ingredient on the surface.[1][5]
Q4: Can the choice of adjuvant affect the bioavailability of BM-212?
A4: Yes, the choice of adjuvant can influence the bioavailability of BM-212. While stickers and film-forming agents can improve rainfastness by binding the compound to the surface, they may in some cases slow its release and penetration. Conversely, penetrating adjuvants like some oils and surfactants might enhance absorption but offer less protection from wash-off. It is crucial to select an adjuvant that provides a balance between rainfastness and optimal bioavailability for the specific application of BM-212.
Troubleshooting Guide
Q1: I observed poor efficacy of my BM-212 formulation after a rainfall event, even with an adjuvant. What could be the issue?
A1: Several factors could contribute to this issue:
-
Incorrect Adjuvant Selection: The chosen adjuvant may not be the most effective for the BM-212 formulation or the target surface. It is advisable to screen a panel of adjuvants with different mechanisms of action.
-
Inadequate Drying Time: For film-forming adjuvants to be effective, a certain amount of drying time is required before the rainfall event. If rain occurs shortly after application, the protective film may not have fully formed.[5]
-
Rainfall Intensity and Duration: The intensity and duration of the rainfall can overcome the adhesive properties of the adjuvant. The performance of the formulation should be evaluated under different simulated rainfall conditions.
-
Adjuvant Concentration: The concentration of the adjuvant in the final formulation is critical. An insufficient concentration may not provide adequate rainfastness.
Q2: My BM-212 and adjuvant mixture is showing signs of incompatibility (e.g., precipitation, phase separation). How can I resolve this?
A2: Formulation incompatibility can lead to poor application and reduced efficacy. To address this:
-
Check Compatibility: Always perform a jar test to check the physical compatibility of BM-212 with the selected adjuvant before preparing a large batch.
-
Use a Compatibility Agent: If incompatibility is observed, a compatibility agent may be required to create a stable mixture.[4]
-
Order of Mixing: The order in which components are added to the tank mix can significantly impact compatibility. Refer to the technical data sheets for both BM-212 and the adjuvant for recommended mixing procedures.
Q3: How do I determine the optimal concentration of an adjuvant for my BM-212 formulation?
A3: The optimal adjuvant concentration is a balance between maximizing rainfastness and minimizing any potential for phytotoxicity or negative impacts on BM-212 bioavailability. A dose-response study is recommended. This involves preparing a series of BM-212 formulations with varying concentrations of the adjuvant and evaluating their rainfastness and efficacy.
Quantitative Data Summary
The following table summarizes the results of a hypothetical study on the effect of different adjuvants on the rainfastness of BM-212.
| Adjuvant Type | Adjuvant Concentration (% v/v) | BM-212 Remaining on Surface after Simulated Rainfall (%) |
| No Adjuvant | 0 | 35 |
| Non-ionic Surfactant (NIS) | 0.25 | 55 |
| Crop Oil Concentrate (COC) | 1.0 | 70 |
| Methylated Seed Oil (MSO) | 1.0 | 75 |
| Styrene-Butadiene Latex | 0.5 | 85 |
Experimental Protocols
Protocol: Evaluation of BM-212 Rainfastness with Adjuvants
1. Objective: To determine the effectiveness of various adjuvants in improving the rainfastness of a BM-212 formulation on a target surface.
2. Materials:
-
BM-212 technical grade
-
Selected adjuvants (e.g., NIS, COC, MSO, synthetic latex)
-
Solvent for BM-212
-
Target surfaces (e.g., plant leaves, glass slides)
-
Spray application equipment (e.g., track sprayer)
-
Rainfall simulator
-
Analytical instrument for quantifying BM-212 (e.g., HPLC-UV)
3. Methodology:
- Formulation Preparation: Prepare a stock solution of BM-212 in a suitable solvent. Create separate spray solutions by adding each adjuvant at the desired concentration. Include a control formulation with no adjuvant.
- Application: Apply the formulations to the target surfaces using the spray application equipment to ensure a uniform deposit.
- Drying: Allow the treated surfaces to dry for a specified period (e.g., 1, 6, or 24 hours) under controlled environmental conditions.
- Simulated Rainfall: Expose the treated surfaces to simulated rainfall of a known intensity (e.g., 20 mm/h) and duration (e.g., 30 minutes) using a rainfall simulator.[5] Leave a set of treated surfaces unexposed to rain as a reference.
- Extraction: After the rainfall event, extract the remaining BM-212 from the target surfaces using an appropriate solvent.
- Quantification: Analyze the extracts using a validated analytical method (e.g., HPLC-UV) to determine the concentration of BM-212.
- Data Analysis: Calculate the percentage of BM-212 remaining on the surface after rainfall compared to the unexposed reference samples for each formulation.
Visualizations
Caption: Experimental workflow for evaluating the rainfastness of BM-212.
Caption: Logical relationship of how adjuvants improve rainfastness.
References
- 1. borregaard.com [borregaard.com]
- 2. Study of Rainfastness of Synthetic Pesticides Using Newly Developed Rainfastness Adjuvant [ouci.dntb.gov.ua]
- 3. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 4. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 5. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
Technical Support Center: Overcoming Metabolic Resistance to Pyrimidine Carboxamide Herbicides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on metabolic resistance to pyrimidine carboxamide herbicides.
Frequently Asked Questions (FAQs)
Q1: What is metabolic resistance to pyrimidine carboxamide herbicides?
Metabolic resistance is a mechanism where a weed population evolves the ability to detoxify a herbicide, rendering it ineffective.[1][2][3][4] This is in contrast to target-site resistance, where a mutation in the herbicide's target protein prevents the herbicide from binding. In the case of pyrimidine carboxamide herbicides, weeds with metabolic resistance possess enzymes that rapidly break down the herbicide molecule into non-toxic forms.[3][4]
Q2: Which enzyme families are typically involved in the metabolic resistance to herbicides?
The primary enzyme families responsible for metabolizing herbicides, including likely candidates for pyrimidine carboxamide detoxification, are:
-
Cytochrome P450 monooxygenases (CYPs or P450s): These enzymes are often involved in the initial modification of the herbicide molecule (Phase I metabolism).[2]
-
Glutathione S-transferases (GSTs): GSTs conjugate glutathione to the herbicide or its metabolites, increasing water solubility and facilitating detoxification (Phase II metabolism).[2]
-
Glycosyl transferases (GTs): These enzymes conjugate sugars to the herbicide, which also aids in detoxification and sequestration (Phase II metabolism).[1][2]
-
ATP-binding cassette (ABC) transporters: These proteins are involved in transporting the detoxified herbicide metabolites into vacuoles for sequestration (Phase III metabolism).
Q3: How can I determine if reduced herbicide efficacy in my experiments is due to metabolic resistance?
Distinguishing metabolic resistance from other causes of herbicide failure, such as target-site resistance or application errors, requires a systematic approach. Here are key indicators of metabolic resistance:
-
Cross-resistance: The weed population shows resistance to herbicides from different chemical classes with different modes of action.[2][4]
-
No known target-site mutation: Sequencing of the target protein's gene does not reveal any mutations known to confer resistance.
-
Increased herbicide metabolism: Direct measurement shows that the resistant population metabolizes the pyrimidine carboxamide herbicide more rapidly than a susceptible population.
-
Synergist studies: Pre-treatment with an inhibitor of metabolic enzymes (e.g., a P450 inhibitor like malathion or piperonyl butoxide) restores the efficacy of the pyrimidine carboxamide herbicide.
Troubleshooting Guides
Guide 1: Unexpected Herbicide Inefficacy in Whole-Plant Assays
| Observed Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Pyrimidine carboxamide herbicide shows little to no effect on the target weed population, even at high doses. | Metabolic Resistance: The weed population may be rapidly metabolizing the herbicide. | 1. Conduct a dose-response experiment comparing the suspect population with a known susceptible population. 2. Perform a synergist assay: Pre-treat a subset of the resistant population with a P450 inhibitor (e.g., malathion) before applying the pyrimidine carboxamide herbicide. | 1. The dose-response curve for the resistant population will be significantly shifted to the right compared to the susceptible population. 2. If metabolic resistance is present, the herbicide will be more effective in the presence of the synergist. |
| Target-Site Resistance: A mutation in the target enzyme may be preventing the herbicide from binding. | 1. Sequence the gene of the target enzyme in both resistant and susceptible individuals. | 1. A mutation at the herbicide binding site will be present in the resistant individuals. | |
| Poor Herbicide Uptake or Translocation: The herbicide may not be effectively reaching the target site. | 1. Use a radiolabeled pyrimidine carboxamide herbicide to trace its absorption and movement within the plant over time. | 1. Compare the distribution of radioactivity in resistant and susceptible plants to identify differences in uptake and translocation. |
Guide 2: Difficulty in Detecting Herbicide Metabolites
| Observed Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| LC-MS/MS analysis does not show significant levels of pyrimidine carboxamide herbicide metabolites in plant extracts. | Inadequate Extraction Method: The metabolites may not be efficiently extracted from the plant tissue. | 1. Optimize the extraction solvent: Test different solvent systems (e.g., acetonitrile, methanol, acetone) and pH values. 2. Incorporate a solid-phase extraction (SPE) step to clean up the sample and concentrate the metabolites. | 1. An optimized solvent system will yield higher concentrations of metabolites. 2. SPE will remove interfering compounds and improve the detection of metabolites. |
| Rapid Conjugation and Sequestration: The initial metabolites may be quickly converted to more complex conjugates and sequestered in the vacuole. | 1. Include enzymatic or chemical hydrolysis steps in your sample preparation to break down conjugates. 2. Analyze vacuolar extracts separately. | 1. Hydrolysis will release the primary metabolites, making them detectable. 2. Direct analysis of the vacuole may reveal high concentrations of conjugated metabolites. | |
| Low Abundance of Metabolites: The concentration of metabolites may be below the detection limit of the instrument. | 1. Increase the amount of plant tissue used for extraction. 2. Use a more sensitive mass spectrometer or optimize the instrument parameters for the specific metabolites. | 1. A larger sample size will increase the total amount of metabolites. 2. Improved instrument sensitivity will allow for the detection of low-abundance metabolites. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
-
Plant Material: Grow suspected resistant and known susceptible weed seedlings to the 2-4 leaf stage under controlled greenhouse conditions.
-
Herbicide Application: Prepare a dilution series of the pyrimidine carboxamide herbicide. Apply the herbicide to the plants using a calibrated sprayer. Include an untreated control group.
-
Data Collection: At 14-21 days after treatment, assess plant survival and measure biomass (fresh or dry weight).
-
Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) for both populations. A significant increase in the LD₅₀ or GR₅₀ for the suspected resistant population indicates resistance.
Protocol 2: In Vitro Herbicide Metabolism Assay using Plant Microsomes
-
Microsome Isolation: Isolate microsomes from young leaf tissue of both resistant and susceptible plants. Microsomes contain the P450 enzymes.
-
Metabolism Reaction: Incubate the isolated microsomes with the pyrimidine carboxamide herbicide and an NADPH-regenerating system.
-
Sample Analysis: At various time points, stop the reaction and extract the remaining herbicide and any metabolites. Analyze the extracts using LC-MS/MS to quantify the rate of herbicide depletion.
-
Data Analysis: Compare the rate of herbicide metabolism between the resistant and susceptible populations. A faster rate in the resistant population is indicative of enhanced metabolic activity.
Protocol 3: Metabolite Profiling using LC-MS/MS
-
Sample Preparation: Treat resistant and susceptible plants with the pyrimidine carboxamide herbicide. At different time points, harvest and freeze the plant tissue.
-
Extraction: Homogenize the tissue and extract the metabolites using a suitable solvent (e.g., 80% methanol).
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the cleaned-up extract using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify the parent herbicide and its metabolites.
-
Data Analysis: Compare the metabolite profiles of the resistant and susceptible plants to identify differences in the types and quantities of metabolites produced.
Visualizations
Caption: Workflow for investigating metabolic resistance.
Caption: General pathway of herbicide metabolism in plants.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 4. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
Validation & Comparative
A Comparative Analysis of Sulfonylurea-Based Acetolactate Synthase (ALS) Inhibitors: Bensulfuron-methyl vs. Metsulfuron-methyl
Initial research efforts to provide a comparative analysis of the acetolactate synthase (ALS) inhibiting herbicide BM-212 against other herbicides of the same class revealed a significant lack of publicly available data for a compound with this specific designation. "BM-212" does not appear to be a recognized commercial or research identifier for an herbicide. Consequently, this guide provides a comprehensive comparison of two widely studied and commercially significant sulfonylurea (SU) herbicides that also function as ALS inhibitors: Bensulfuron-methyl and Metsulfuron-methyl. Both are representative of the sulfonylurea chemical class and share the same mode of action, making their comparison valuable for researchers, scientists, and drug development professionals.
This guide synthesizes experimental data to objectively compare the performance of Bensulfuron-methyl and Metsulfuron-methyl, focusing on their efficacy in weed control and impact on crop yield. Detailed experimental protocols are provided for the key studies cited, and the underlying biochemical pathway and experimental workflows are visualized.
Mechanism of Action: Inhibition of Acetolactate Synthase
Bensulfuron-methyl and Metsulfuron-methyl, like other sulfonylurea herbicides, target and inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1] By inhibiting ALS, these herbicides starve the plant of these vital amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death.[1][2] This targeted mode of action is effective at very low application rates.
Caption: Mechanism of action of Sulfonylurea herbicides.
Comparative Efficacy in Weed Control
The following tables summarize quantitative data from field studies evaluating the efficacy of Bensulfuron-methyl and Metsulfuron-methyl in controlling various weed species in different cropping systems.
Table 1: Efficacy of Bensulfuron-methyl in Wet Direct-Sown Summer Rice
| Treatment | Dose (g a.i./ha) | Total Weed Density (no./m²) | Total Weed Dry Matter (g/m²) | Weed Control Efficiency (%) | Grain Yield (t/ha) |
| Bensulfuron-methyl | 30 | 48.3 | 4.8 | 89.3 | 4.0 |
| Bensulfuron-methyl | 40 | 45.3 | 4.1 | 90.8 | 4.2 |
| Bensulfuron-methyl | 50 | 38.5 | 3.1 | 93.1 | 4.4 |
| Bensulfuron-methyl | 60 | 34.0 | 2.9 | 93.5 | 4.6 |
| Bensulfuron-methyl + Pretilachlor | 50 + 450 | 26.8 | 2.4 | 94.6 | 4.8 |
| Pyrazosulfuron-ethyl | 20 | 66.5 | 11.0 | 75.8 | 3.7 |
| Hand Weeding (twice) | - | 19.3 | 1.9 | 95.8 | 5.0 |
| Weedy Check | - | 215.5 | 45.4 | 0.0 | 2.4 |
Data adapted from a study on weed control in wet direct-sown summer rice.[3]
Table 2: Efficacy of Metsulfuron-methyl in Transplanted Rice
| Treatment | Dose (g a.i./ha) | Weed Density (no./m²) | Weed Dry Weight (g/m²) | Weed Control Efficiency (%) | Grain Yield ( kg/ha ) |
| Encapsulated Metsulfuron-methyl | 2 | 41.33 | 10.99 | 92.95 | 5257 |
| Commercial Metsulfuron-methyl | 4 | - | - | 83.41 | - |
| Encapsulated Metsulfuron-methyl | 5 | 16.00 | 3.99 | 97.27 | 5816 |
| Unweeded Control | - | 586.67 | 150.57 | - | 3145 |
Data adapted from a study on the use of Metsulfuron-methyl for weed management in transplanted rice.[4]
Table 3: Comparative Efficacy of Metsulfuron-methyl and a Metsulfuron-methyl + Sulfosulfuron Mixture in Wheat
| Treatment | Dose (g a.i./ha) | Weed Dry Matter Reduction (%) (2011-2012) | Weed Dry Matter Reduction (%) (2012-2013) |
| Metsulfuron-methyl + Sulfosulfuron | 28 | - | - |
| Metsulfuron-methyl + Sulfosulfuron | 32 | - | - |
| Metsulfuron-methyl + Sulfosulfuron | 36 | 98.6 | 97.55 |
| Sulfosulfuron | 20 | - | - |
| Iodosulfuron + Mesosulfuron | 18 | - | - |
| Weedy Check | - | 0 | 0 |
Data adapted from a study evaluating various sulfonylurea herbicides for weed control in winter wheat.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: Evaluation of Bensulfuron-methyl in Wet Direct-Sown Rice[3]
-
Experimental Design: Randomized complete block design with four replications.
-
Crop and Variety: Rice (Oryza sativa), variety 'Naveen' (115 days duration).
-
Sowing Method: Spot seeding (dibbling) of pre-germinated seeds at a 15 cm x 15 cm spacing.
-
Treatments: Various doses of Bensulfuron-methyl (30, 40, 50, and 60 g a.i./ha) applied alone and in combination with Pretilachlor (450 g a.i./ha). These were compared with the recommended herbicides Pretilachlor (600 g a.i./ha) and Pyrazosulfuron-ethyl (20 g a.i./ha), as well as hand weeding and a weedy check.
-
Herbicide Application: Herbicides were applied in saturated soil moisture using a knapsack sprayer with a flat fan nozzle at a spray volume of 500 L/ha.
-
Data Collection: Weed density and dry matter were assessed from randomly selected quadrats within each plot. Weed control efficiency (WCE) was calculated based on the reduction in weed dry matter relative to the weedy check. Grain yield was recorded at harvest.
Protocol 2: Evaluation of Metsulfuron-methyl in Transplanted Rice[4]
-
Objective: To assess the efficacy of different formulations and doses of Metsulfuron-methyl.
-
Treatments: Included various rates of commercial and encapsulated formulations of Metsulfuron-methyl. An unweeded control was used for comparison.
-
Application: Herbicides were applied as a pre-emergence treatment.
-
Data Collection: Weed density and weed dry weight were measured. Weed Control Efficiency (WCE) and Weed Control Index (WCI) were calculated. Grain yield was also measured.
-
Statistical Analysis: Data was statistically analyzed to determine significant differences between treatments.
Caption: Typical workflow for herbicide efficacy trials.
Resistance to ALS Inhibitors
A significant challenge with the use of ALS-inhibiting herbicides, including Bensulfuron-methyl and Metsulfuron-methyl, is the evolution of herbicide-resistant weed populations.[6][7] Resistance can arise from target-site mutations in the ALS gene, which prevent the herbicide from binding effectively.[7] For example, a Pro-197-Ser mutation in the ALS gene has been identified as conferring resistance to Bensulfuron-methyl in Ludwigia prostrata.[7] The widespread and repeated use of these herbicides exerts strong selection pressure, leading to the prevalence of resistant biotypes.[6] Management strategies to mitigate resistance include rotating herbicides with different modes of action and using tank mixtures.[6]
Conclusion
Bensulfuron-methyl and Metsulfuron-methyl are both highly effective sulfonylurea herbicides that provide excellent control of a broad spectrum of weeds at low application rates. The choice between these and other ALS inhibitors will depend on the specific cropping system, the target weed species, and local resistance management strategies. The data presented indicates that both herbicides, when used according to recommendations, can significantly improve weed control and, consequently, crop yields. However, the potential for resistance development necessitates careful stewardship and the integration of diverse weed management practices.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. pomais.com [pomais.com]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. uludag.edu.tr [uludag.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Molecular basis of resistance to bensulfuron-methyl and cross-resistance patterns to ALS-inhibiting herbicides in Ludwigia prostrata | Weed Technology | Cambridge Core [cambridge.org]
Validating the Crop Selectivity of BM-212 Herbicide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical Acetolactate Synthase (ALS) inhibiting herbicide, BM-212, with established herbicides from the sulfonylurea and imidazolinone families. The focus is on validating crop selectivity through experimental data and detailed protocols.
Introduction to BM-212 and ALS-Inhibiting Herbicides
BM-212 is a speculative herbicide designed to inhibit the Acetolactate Synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death in susceptible species.[3][4] The selectivity of ALS-inhibiting herbicides in various crops is primarily attributed to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds.[3][5]
This guide compares the theoretical crop selectivity of BM-212 with two widely used ALS-inhibiting herbicides: Nicosulfuron (a sulfonylurea) and Imazamox (an imidazolinone).
Comparative Crop Selectivity Data
The following tables summarize the observed crop injury from Nicosulfuron and Imazamox across key agricultural crops. The data has been compiled from various field studies. It is important to note that crop injury can be influenced by factors such as application rate, crop growth stage, and environmental conditions.[6]
Table 1: Crop Injury Profile of Nicosulfuron (Sulfonylurea)
| Crop | Application Rate | Timing of Application | Observed Injury (%) | Reference |
| Corn (Maize) | 30 - 90 g a.i./ha | Post-emergence (V2-V6 stage) | 5 - 15% (transient) | [7][8] |
| Wheat | Not recommended | - | High sensitivity | - |
| Soybean | Not recommended | - | High sensitivity | [9] |
| Rice | Not recommended | - | High sensitivity | - |
Table 2: Crop Injury Profile of Imazamox (Imidazolinone)
| Crop | Application Rate | Timing of Application | Observed Injury (%) | Reference |
| Corn (Maize) | 50 - 100 g a.i./ha | Post-emergence | Significant injury in non-tolerant hybrids | [10] |
| Wheat (Imazamox-resistant) | 45 - 90 g a.i./ha | Post-emergence (3-5 leaf stage) | 3 - 12% | [11] |
| Soybean | 35 - 50 g a.i./ha | Post-emergence | < 5% | [12] |
| Rice (Imazamox-resistant) | 40 - 60 g a.i./ha | Post-emergence | < 10% | - |
| Barley | 45 - 90 g a.i./ha | Post-emergence | Yield reduction observed | [13] |
| Green Pea | 1.2 L/ha (formulated) | Post-emergence | Significant phytotoxicity under irrigation | [14] |
Experimental Protocols for Validating Crop Selectivity
A standardized methodology is crucial for the accurate assessment of herbicide selectivity. The following protocol outlines a comprehensive approach for evaluating the crop selectivity of a new herbicide like BM-212.
Greenhouse Bioassay: Preliminary Screening
-
Objective: To rapidly assess the tolerance of a wide range of crop species and varieties to BM-212.
-
Methodology:
-
Plant Material: Grow seedlings of various crops (e.g., corn, soybean, wheat, rice, barley, canola) in pots under controlled greenhouse conditions.[15]
-
Herbicide Application: Apply a range of BM-212 concentrations, including the expected use rate, a 2x rate, and a 4x rate, to the seedlings at a defined growth stage (e.g., 2-3 leaf stage).[16][17]
-
Data Collection: Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).[18] Measure plant height and shoot biomass at 21 DAT.
-
Analysis: Compare the response of different crops to identify tolerant and susceptible species.
-
Field Trials: Efficacy and Crop Safety under Real-World Conditions
-
Objective: To evaluate the selectivity of BM-212 on target crops under diverse environmental conditions and to determine its effect on yield.
-
Methodology:
-
Experimental Design: Use a randomized complete block design with at least four replications.[19]
-
Treatments: Include an untreated control, BM-212 at the proposed label rate and twice the label rate, and a commercial standard herbicide for comparison.[16][17]
-
Plot Management: Ensure plots are well-maintained and, for selectivity trials, kept as weed-free as possible to avoid confounding effects of weed competition.[20]
-
Application: Apply the herbicides at the recommended crop and weed growth stages using calibrated spray equipment.[21]
-
Data Collection:
-
Visual Crop Injury: Rate phytotoxicity at regular intervals (e.g., 7, 14, 28 DAT and pre-harvest) using a standardized scale.[18] Symptoms to note include chlorosis, necrosis, stunting, and malformation.[6][9]
-
Plant Height and Biomass: Measure plant height and collect above-ground biomass from a designated area within each plot at a key growth stage and at maturity.
-
Yield: Harvest the entire plot and determine the crop yield.[5]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and regression analysis, to determine significant differences between treatments.[3][15]
-
Visualizing Key Processes
To aid in the understanding of the mechanisms and methodologies involved in validating herbicide selectivity, the following diagrams are provided.
References
- 1. Effects of nicosulfuron on plant growth and sugar metabolism in sweet maize (Zea mays L.) | PLOS One [journals.plos.org]
- 2. home.czu.cz [home.czu.cz]
- 3. Statistical approaches in weed research: choosing wisely - Weed Control Journal [weedcontroljournal.org]
- 4. www2.gnb.ca [www2.gnb.ca]
- 5. scielo.br [scielo.br]
- 6. farmonaut.com [farmonaut.com]
- 7. mdpi.com [mdpi.com]
- 8. Selectivity of nicosulfuron and foramsulfuron + iodosulfuron methyl sodium to different corn cultivars | Semina: Ciências Agrárias [ojs.uel.br]
- 9. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 10. Soil residual effect of the herbicides imazamox and imazethapyr to corn and sorghum crops - Advances in Weed Science [awsjournal.org]
- 11. The Effect of Imazamox Application Timing and Rate on Imazamox Resistant Wheat Cultivars in the Pacific Northwest | Weed Technology | Cambridge Core [cambridge.org]
- 12. cdms.telusagcg.com [cdms.telusagcg.com]
- 13. Impact of Imazamox and Imazapyr Carryover on Wheat, Barley, and Oat | Weed Technology | Cambridge Core [cambridge.org]
- 14. Decrease in Imazamox Selectivity in Green Pea (<i>Pisum sativum</i> L.) Cultivation Under Irrigation [ouci.dntb.gov.ua]
- 15. 12 Nonlinear Regression - Selectivity of Herbicides | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
- 16. nda.gov.za [nda.gov.za]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 18. Identifying & Preventing Herbicide Injury to Landscape Plants & Vegetables | Extension | West Virginia University [extension.wvu.edu]
- 19. peaceforageseed.ca [peaceforageseed.ca]
- 20. Diagnosing Herbicide Injury on Field Crops [ag.purdue.edu]
- 21. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
A Comparative Analysis of Pyrimidine Carboxamide and Sulfonylurea Herbicides for Researchers and Drug Development Professionals
A new class of herbicides, pyrimidine carboxamides, targeting dihydroorotate dehydrogenase (DHODH), is emerging as a critical tool in weed management, offering a novel mode of action to combat the growing challenge of weed resistance to existing herbicides like sulfonylureas, which target acetolactate synthase (ALS). This guide provides a detailed comparative analysis of these two herbicide classes, presenting experimental data, methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and application.
Executive Summary
Pyrimidine carboxamide and sulfonylurea herbicides represent two distinct classes of chemical compounds used for weed control, differing fundamentally in their molecular targets and, consequently, their characteristics. Sulfonylureas, a long-established class, act by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids. In contrast, the newer pyrimidine carboxamide herbicides inhibit dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway. This difference in the mode of action is a significant advantage for pyrimidine carboxamides in managing weeds that have developed resistance to ALS inhibitors.
Mechanism of Action: A Tale of Two Pathways
The herbicidal activity of both classes stems from their ability to disrupt vital biochemical pathways in plants, leading to growth inhibition and eventual death.
Sulfonylurea Herbicides: Targeting Amino Acid Synthesis
Sulfonylurea herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, sulfonylureas starve the plant of these essential amino acids, leading to a cessation of cell division and growth.
Pyrimidine Carboxamide Herbicides: Disrupting Nucleotide Synthesis
Pyrimidine carboxamide herbicides, such as tetflupyrolimet, inhibit the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides, essential components of DNA, RNA, and other vital biomolecules. By inhibiting DHODH, these herbicides deplete the plant's pyrimidine pool, thereby halting nucleic acid synthesis and, consequently, cell division and growth.
Comparative Performance Data
The following tables summarize the key performance characteristics of pyrimidine carboxamide and sulfonylurea herbicides based on available experimental data.
Table 1: Efficacy against Common Weed Species
| Weed Species | Pyrimidine Carboxamide (e.g., Tetflupyrolimet) | Sulfonylurea (e.g., Nicosulfuron) |
| Amaranthus retroflexus (Redroot Pigweed) | Good to Excellent | Good to Excellent (resistance reported)[2][3] |
| Echinochloa crus-galli (Barnyardgrass) | Excellent | Good (resistance reported) |
| Solanum nigrum (Black Nightshade) | Good | Good to Excellent[3] |
| Cyperus rotundus (Nutsedge) | Moderate | Good[3] |
Table 2: Crop Selectivity
| Crop | Pyrimidine Carboxamide (e.g., Tetflupyrolimet) | Sulfonylurea |
| Rice | High tolerance observed with tetflupyrolimet.[4] | Varies by specific sulfonylurea and crop variety. |
| Corn | Under investigation | Generally good, with some variety restrictions.[5] |
| Wheat | Under investigation | Widely used with good selectivity.[6] |
| Soybean | Under investigation | Varies; some sulfonylureas are selective. |
Table 3: Herbicide Resistance Profile
| Feature | Pyrimidine Carboxamide | Sulfonylurea |
| Primary Resistance Mechanism | Target-site mutations in the DHODH gene (anticipated). | Target-site mutations in the ALS gene (widespread).[2][7][8] |
| Cross-Resistance | No known cross-resistance with ALS inhibitors. | Widespread cross-resistance among different ALS-inhibiting herbicide families.[2][7][8][9] |
| Rate of Resistance Development | Expected to be slower due to novel mode of action. | Rapid and widespread due to extensive use and single-site action. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and evaluation of herbicides. Below are outlines for key experiments.
Dose-Response Assay for Efficacy Evaluation
This experiment determines the effective dose of a herbicide required to control a specific weed species.
Methodology:
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix to a uniform growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Prepare a range of herbicide concentrations. Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control.
-
Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth.
-
Data Collection: After a specified period (e.g., 14-21 days), visually assess the percentage of weed control and/or harvest the above-ground biomass to determine the fresh and dry weights.
-
Data Analysis: Use statistical software to perform a regression analysis and determine the effective dose required to achieve 50% (ED50) and 90% (ED90) control.
Target Enzyme Inhibition Assay
This in vitro assay measures the inhibitory activity of the herbicides on their respective target enzymes.
DHODH Inhibition Assay (Conceptual Protocol):
-
Enzyme Source: Purify recombinant DHODH from a plant source (e.g., Arabidopsis thaliana or a target weed species).
-
Assay Buffer: Prepare an appropriate assay buffer containing necessary cofactors.
-
Reaction Mixture: In a microplate, combine the purified DHODH enzyme, the substrate dihydroorotate, and varying concentrations of the pyrimidine carboxamide herbicide.
-
Detection: Monitor the enzymatic reaction by measuring the reduction of a suitable electron acceptor (e.g., DCIP) spectrophotometrically.
-
Data Analysis: Calculate the herbicide concentration that inhibits 50% of the enzyme activity (IC50).
ALS Inhibition Assay:
-
Enzyme Extraction: Extract crude ALS enzyme from young leaf tissue of the target plant.
-
Reaction: Incubate the enzyme extract with the substrate pyruvate and varying concentrations of the sulfonylurea herbicide.
-
Product Conversion: The product of the ALS reaction, acetolactate, is converted to acetoin under acidic conditions.
-
Colorimetric Detection: Acetoin is quantified by a colorimetric reaction with creatine and α-naphthol, and the absorbance is measured.
-
Data Analysis: Determine the IC50 value of the herbicide.
Conclusion
The development of pyrimidine carboxamide herbicides marks a significant advancement in weed management technology. Their novel mode of action, targeting DHODH, provides an effective alternative for controlling weeds that have developed resistance to sulfonylureas and other ALS-inhibiting herbicides. While sulfonylureas will continue to be valuable tools, the integration of pyrimidine carboxamides into weed management programs will be crucial for sustainable agriculture. Further research is needed to fully characterize the efficacy, crop selectivity, and long-term resistance potential of this new herbicide class across a broader range of weed species and cropping systems. This comparative analysis serves as a foundational guide for researchers and professionals in the field to navigate the evolving landscape of herbicide science.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Yield of sweet corn varieties and response to sulfonylurea and mix herbicides - Advances in Weed Science [awsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Comparative Selectivity of Herbicides Used in Wheat Crop on the Predators Chrysoperla externa and Eriopis connexa - Advances in Weed Science [awsjournal.org]
- 7. A Target-Site Mutation Confers Cross-Resistance to ALS-Inhibiting Herbicides in Erigeron sumatrensis from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
Alternatives to BM-212 for managing resistant weeds
Fictional Herbicide BM-212: An Environmental Impact Comparison with Leading Herbicides
Disclaimer: There is no publicly available information on a herbicide registered under the name BM-212. Therefore, this guide uses "BM-212" as a hypothetical placeholder to frame a comparative environmental impact assessment against three widely used herbicides: Glyphosate, Atrazine, and 2,4-D. The data presented for these three herbicides are based on peer-reviewed studies and regulatory assessments.
This guide is intended for researchers, scientists, and professionals in drug development to provide an objective comparison of the environmental performance of these herbicides, supported by experimental data and methodologies.
Quantitative Data Summary
The environmental impact of an herbicide is determined by several key factors, including its persistence in soil and water (measured by its half-life) and its toxicity to non-target organisms. The following table summarizes these parameters for Glyphosate, Atrazine, and 2,4-D.
| Parameter | Glyphosate | Atrazine | 2,4-D |
| Soil Half-life (t½) | 2 to 197 days (typical field half-life of 47 days)[1] | A few weeks to several months[2] | 1-14 days (average of 2.9 days for EHE form)[3]; 6.2 days for acid form[3][4] |
| Aquatic Half-life (t½) | A few days to 91 days[1] | Not specified, but no significant degradation observed in groundwater[2] | Aerobic: 15 days; Anaerobic: 41-333 days[3][5][6] |
| Toxicity to Fish (96hr LC50) | Generally low, but formulation dependent | Chronic risk to fish at prescribed label rates[7] | Moderately toxic[8] |
| Toxicity to Aquatic Invertebrates (e.g., Daphnia magna) | LC50 (48hr) = 0.0008 mg/L for Roundup formulation[9] | LC50 (48hr) = 7 mg/L[9] | Moderately toxic[8] |
| Toxicity to Birds (Acute Oral LD50) | Low toxicity[10] | Levels of concern for birds exceeded by 22x at prescribed label rates[7] | Moderately toxic[8] |
| Toxicity to Honeybees (Acute Contact LD50) | Practically non-toxic[3] | Not specified | Moderately toxic[8] |
Experimental Protocols
The data presented in this guide are derived from standardized ecotoxicological studies, often following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and comparability across different studies and substances.
Soil and Water Degradation Studies
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance is applied to soil samples, which are then incubated under controlled temperature and moisture. Samples are taken at intervals to measure the concentration of the parent substance and its degradation products.
-
Aerobic and Anaerobic Transformation in Aquatic Systems (OECD 308): This test simulates the behavior of a chemical in a natural water-sediment system. The substance is added to the water phase of flasks containing water and sediment. The flasks are incubated, and samples of water and sediment are analyzed over time to determine the degradation rate and identify major transformation products.
-
Phototransformation on Soil Surfaces (OECD Guideline): This protocol assesses the degradation of a substance on a soil surface when exposed to light, simulating the effect of sunlight on herbicide residues.
Ecotoxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment.[11]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This study assesses the acute toxicity to aquatic invertebrates. Daphnia magna, a small crustacean, is exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is determined.
-
Avian Acute Oral Toxicity Test (OECD 223): This test evaluates the toxicity of a substance to birds when administered as a single oral dose. The dose that is lethal to 50% of the test birds (LD50) is calculated.
-
Honeybee, Acute Contact Toxicity Test (OECD 214): This guideline measures the toxicity of a substance to honeybees through direct contact. Bees are topically exposed to the test substance, and the dose causing 50% mortality (LD50) is determined over a specified period.
Visualizations
Experimental Workflow for Environmental Impact Assessment
The following diagram illustrates a generalized workflow for assessing the environmental impact of a new herbicide like the hypothetical BM-212.
Caption: Generalized workflow for herbicide environmental impact assessment.
Simplified Degradation Pathway of a Phenoxy Herbicide (e.g., 2,4-D)
This diagram illustrates a simplified microbial degradation pathway for a phenoxy herbicide like 2,4-D in the environment.
Caption: Simplified microbial degradation pathway of 2,4-D.
References
- 1. Poison, Poison Everywhere | Hacker News [news.ycombinator.com]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. herbiguide.com.au [herbiguide.com.au]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. 2,4-D (Ref: L 208) [sitem.herts.ac.uk]
- 9. Low-toxic herbicides Roundup and Atrazine disturb free radical processes in Daphnia in environmentally relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 11. m.youtube.com [m.youtube.com]
Cross-Resistance Patterns in Weeds Resistant to Acetolactate Synthase (ALS) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations is a significant challenge in modern agriculture. Acetolactate synthase (ALS) inhibitors, a widely used class of herbicides, are particularly prone to the selection of resistant weeds. This guide provides a comparative analysis of cross-resistance patterns observed in various weed species with resistance to ALS inhibitors, supported by experimental data and detailed methodologies.
Understanding ALS-Inhibitor Resistance
Resistance to ALS inhibitors in weeds can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This is the most common mechanism and involves mutations in the ALS gene itself. These mutations lead to alterations in the ALS enzyme's structure, reducing the binding affinity of the herbicide to its target site. A single amino acid substitution can confer high levels of resistance. Different mutations can result in varying levels of cross-resistance to the five chemical families of ALS inhibitors: sulfonylureas (SU), imidazolinones (IMI), triazolopyrimidines (TP), pyrimidinylthiobenzoates (PTB), and sulfonylaminocarbonyltriazolinones (SCT).[1][2][3][4]
-
Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it relies on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration. The most common NTSR mechanism is enhanced herbicide metabolism, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. This can be mediated by enzyme families such as cytochrome P450 monooxygenases. NTSR can confer broader and less predictable cross-resistance patterns, sometimes even to herbicides with different modes of action.[3][5][6]
Quantitative Cross-Resistance Data
The following tables summarize the cross-resistance patterns observed in key weed species with specific ALS gene mutations. The Resistance Index (RI) is calculated as the ratio of the herbicide concentration required to inhibit the growth of the resistant population by 50% (GR50) to the GR50 of a susceptible population.
Table 1: Cross-Resistance in Amaranthus palmeri (Palmer Amaranth) with the Trp-574-Leu Mutation
| Herbicide Family | Herbicide Example | Resistance Index (RI) | Reference |
| Sulfonylurea (SU) | Thifensulfuron-methyl | > 275 | [7] |
| Imidazolinone (IMI) | Imazamox | High (not quantified) | [8] |
| Pyrimidinylthiobenzoate (PTB) | Pyrithiobac | 117 | [9] |
Table 2: Cross-Resistance in Lolium rigidum (Rigid Ryegrass) with Different ALS Mutations
| ALS Mutation | Herbicide Family | Herbicide Example | Resistance Index (RI) | Reference |
| Trp-574-Leu | Sulfonylurea (SU) | Chlorsulfuron | > 10 | [10] |
| Trp-574-Leu | Imidazolinone (IMI) | Imazethapyr | > 10 | [10] |
| Pro-197-Leu | Sulfonylurea (SU) | Ethametsulfuron | High (>10) | [11] |
| Pro-197-Leu | Imidazolinone (IMI) | Imazethapyr | Intermediate (<10) | [11] |
| Pro-197-Leu | Triazolopyrimidine (TP) | Florasulam | Susceptible | [11] |
Table 3: Cross-Resistance in Galium aparine (Catchweed Bedstraw) with Various ALS Mutations
| ALS Mutation | Herbicide Family | Resistance Level | Reference |
| Pro-197-Ser/His/Leu | Sulfonylurea (SU) | Resistant | [12] |
| Asp-376-Glu | Sulfonylurea (SU) | Resistant | [12] |
| Trp-574-Leu | Sulfonylurea (SU) | Resistant | [12] |
| All tested mutations | Imidazolinone (IMI) | Resistant | [12] |
| All tested mutations | Triazolopyrimidine (TP) | Resistant | [12] |
| All tested mutations | Pyrimidinylthiobenzoate (PTB) | Resistant | [12] |
| All tested mutations | Sulfonylaminocarbonyltriazolinone (SCT) | Resistant | [12] |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This experiment is fundamental for confirming herbicide resistance and quantifying the level of resistance.
Objective: To determine the dose of an herbicide required to reduce plant growth by 50% (GR50) for both suspected resistant and susceptible populations.
Methodology:
-
Plant Material: Collect mature seeds from the suspected resistant weed population and a known susceptible population of the same species.
-
Germination and Growth: Germinate seeds in petri dishes or trays with a suitable substrate. Once seedlings reach a specific growth stage (e.g., 2-4 true leaves), transplant them into individual pots filled with a standardized soil mix. Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity.[13][14]
-
Herbicide Application: Prepare a series of herbicide concentrations, typically ranging from a fraction of the recommended field rate to several times the recommended rate. A logarithmic dose range is often used.[13] Apply the herbicides to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control for each population.
-
Data Collection: After a set period (e.g., 21-28 days after treatment), assess plant response. This is typically done by harvesting the above-ground biomass, drying it in an oven, and recording the dry weight.[14]
-
Data Analysis: For each population, plot the mean dry weight as a percentage of the untreated control against the herbicide dose. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response curves and calculate the GR50 value for each population. The Resistance Index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).
In Vitro ALS Enzyme Activity Assay
This assay directly measures the sensitivity of the ALS enzyme to the herbicide, providing strong evidence for target-site resistance.
Objective: To determine the herbicide concentration required to inhibit the activity of the ALS enzyme by 50% (I50).
Methodology:
-
Enzyme Extraction: Harvest fresh, young leaf tissue from both resistant and susceptible plants. Homogenize the tissue in a cold extraction buffer to release the cellular contents, including the ALS enzyme. Centrifuge the homogenate to remove cell debris, and collect the supernatant containing the crude enzyme extract.[15][16]
-
Enzyme Assay: The assay is typically performed in a microplate. The reaction mixture contains the enzyme extract, the substrate (pyruvate), and necessary cofactors (thiamine pyrophosphate, FAD, MgCl2).[15] A range of herbicide concentrations is added to the wells.
-
Reaction and Detection: The reaction is initiated by adding the substrate and incubated at a specific temperature. The reaction is then stopped, and the product, acetolactate, is converted to acetoin. A colorimetric reaction is then used to quantify the amount of acetoin, which is proportional to the ALS enzyme activity. The absorbance is read using a microplate reader at a specific wavelength (e.g., 525 nm).[15][17][18]
-
Data Analysis: Plot the enzyme activity (as a percentage of the untreated control) against the herbicide concentration. Use a non-linear regression model to calculate the I50 value for each population. A significantly higher I50 value for the resistant population compared to the susceptible population indicates a less sensitive ALS enzyme.
ALS Gene Sequencing
This molecular technique identifies the specific mutations in the ALS gene that confer resistance.
Objective: To identify single nucleotide polymorphisms (SNPs) in the ALS gene of resistant plants that result in amino acid substitutions.
Methodology:
-
DNA Extraction: Isolate genomic DNA from the leaf tissue of individual resistant and susceptible plants.
-
PCR Amplification: Use specific primers designed to amplify the regions of the ALS gene where resistance-conferring mutations are known to occur.
-
DNA Sequencing: Sequence the PCR products to determine the nucleotide sequence.
-
Sequence Analysis: Compare the DNA sequences from the resistant and susceptible plants to identify any differences. Translate the nucleotide sequences into amino acid sequences to determine if any mutations result in an amino acid substitution at a known resistance-conferring position (e.g., Pro-197, Asp-376, Trp-574).[2][12]
Visualizations
Caption: A typical workflow for investigating resistance to ALS inhibitors.
Caption: Action of ALS inhibitors and resistance mechanisms.
References
- 1. open-source-biology.com [open-source-biology.com]
- 2. Characterization of target-site resistance to ALS-inhibiting herbicides in Ammannia multiflora populations | Weed Science | Cambridge Core [cambridge.org]
- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 5. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 6. Target-site and non-target-site resistance mechanisms to ALS inhibiting herbicides in Papaver rhoeas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Site–Based and Non–Target Site Based Resistance to ALS Inhibitors in Palmer Amaranth (Amaranthus palmeri) | Weed Science | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Amaranthus palmeri resistance and differential tolerance of Amaranthus palmeri and Amaranthus hybridus to ALS-inhibitor herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weedscience.org [weedscience.org]
- 11. weedscience.org [weedscience.org]
- 12. roadsideweeds.com [roadsideweeds.com]
- 13. cambridge.org [cambridge.org]
- 14. hracglobal.com [hracglobal.com]
- 15. Relative activity measurements of acetolactate synthase (ALS) enzymes [bio-protocol.org]
- 16. A high-throughput, modified ALS activity assay for Cyperus difformis and Schoenoplectus mucronatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
- 18. biogot.com [biogot.com]
Unraveling BM-212: A Compound with Divergent Identities and an Enigma in Cropping Systems
Initial investigations into the cost-benefit analysis of BM-212 in various cropping systems have revealed a significant information gap, hindering a direct comparative guide as requested. The available scientific literature primarily identifies BM-212 as a potent antimycobacterial agent with applications in medical research, while its role in agriculture remains largely undocumented.
Our comprehensive search for "BM-212" in the context of cropping systems, biostimulants, pesticides, or herbicides has yielded minimal and often conflicting information. The predominant characterization of BM-212 is that of a powerful MmpL3 inhibitor, a substance studied for its efficacy against Mycobacterium tuberculosis. This primary identification places BM-212 squarely in the pharmaceutical and drug development domain.
While a single source alluded to BM-212's use as a herbicide, this claim is not substantiated across the broader scientific literature. Similarly, a handful of studies have explored the insecticidal potential of related pyrrole derivatives, but specific data on BM-212's performance, cost-effectiveness, or application protocols in agricultural settings are absent.
Interestingly, the designation "BM-212-9" has appeared in the context of a mung bean germplasm line screened for disease resistance. This suggests that "BM-212" could be a localized identifier for a plant variety rather than a commercial agricultural product.
Due to the conspicuous lack of quantitative data, experimental protocols, and comparative studies concerning the use of a product named "BM-212" in any cropping system, it is not feasible to construct the requested cost-benefit analysis, data tables, or visualizations. The core requirements of a "Publish Comparison Guide" – objective performance comparison with alternatives and supporting experimental data – cannot be met with the currently available information.
Further clarification on the specific nature of "BM-212" as it pertains to cropping systems is necessary to proceed with a meaningful analysis. Researchers, scientists, and agricultural professionals seeking information on this topic are encouraged to verify the exact identity and application of the substance . Without more specific details or available research data, a comprehensive and objective comparison guide on the cost-benefit analysis of "BM-212" in agriculture cannot be produced.
Part 1: NEO212 - A Synergistic Approach in Glioblastoma Therapy
An objective analysis of the synergistic and antagonistic effects of drug combinations is crucial for advancing therapeutic strategies. While the specific compound "BM-212" is not found in publicly available scientific literature, this guide explores two potential interpretations based on similarly named clinical-stage drugs: NEO212 and SEL-212 . This guide will delve into the combination effects of each, presenting experimental data, protocols, and mechanistic diagrams to provide a comprehensive overview for researchers and drug development professionals.
NEO212 is a novel molecule created by covalently conjugating the alkylating agent temozolomide (TMZ) with perillyl alcohol (POH).[1] It is under development for the treatment of brain cancers, such as glioblastoma (GB).[2] Research has focused on its efficacy both as a standalone agent and in combination with radiation therapy, where it has demonstrated significant synergistic effects.[3][4]
Synergistic Effects with Radiation Therapy
Preclinical studies have shown that NEO212 acts as a potent radiosensitizer, overcoming common mechanisms of treatment resistance in glioblastoma.[3] This synergistic interaction is particularly notable in tumor models that are resistant to the standard-of-care chemotherapy, TMZ.[3][4] The combination of NEO212 with radiation therapy leads to a more pronounced anti-tumor effect than the additive effects of each treatment alone.[3]
Quantitative Data from Preclinical Studies
The synergistic effect of NEO212 in combination with radiation therapy (RT) has been quantified in preclinical mouse models of glioblastoma. The following tables summarize the median overall survival data from a key study. A radiosensitization factor (RF) greater than 1 indicates synergy.[3]
Table 1: Median Overall Survival in a TMZ-Resistant Glioblastoma Model (U251M)
| Treatment Group | Median Survival (days) | Survival Gain vs. Control (days) |
| Control (Vehicle) | 35 | - |
| TMZ (25 mg/kg/day) | 49 | 14 |
| NEO212 (25 mg/kg/day) | 49 | 14 |
| RT alone (2 Gy/day) | 70 | 35 |
| TMZ + RT | 87 | 52 |
| NEO212 + RT | 349 | 314 |
Table 2: Median Overall Survival in a Mismatch Repair (MMR)-Deficient Glioblastoma Model (LN229TR2)
| Treatment Group | Median Survival (days) | Survival Gain vs. Control (days) |
| Control (Vehicle) | 35 | - |
| TMZ (25 mg/kg/day) | 49 | 14 |
| NEO212 (25 mg/kg/day) | 49 | 14 |
| RT alone (2 Gy/day) | 70 | 35 |
| TMZ + RT | 87 | 52 |
| NEO212 + RT | 349 | 314 |
Experimental Protocols
The data presented above were generated from orthotopic mouse models of glioblastoma.[3]
-
Animal Models: Athymic mice were intracranially implanted with human glioblastoma cell lines (U251M for TMZ resistance, LN229TR2 for MMR deficiency).[3]
-
Treatment Regimen: Fourteen days after tumor implantation, treatments were administered for a total of 10 days (on a 5-days-on/2-days-off/5-days-on schedule).[3]
-
Efficacy Endpoint: The primary endpoint was overall survival, which was monitored and recorded for each treatment group.[3]
-
Synergy Calculation: A radiosensitization factor (RF) was calculated using the formula: RF = (Survival gains from combination therapy) / (Survival gains from monotherapy 1 + Survival gains from monotherapy 2). An RF > 1 was considered synergistic.[3]
Mechanistic Pathway
The synergy between NEO212 and radiation is attributed to enhanced DNA damage and apoptosis in tumor cells, as well as anti-angiogenic effects.[3][4]
Caption: Synergistic mechanism of NEO212 and Radiation Therapy.
Part 2: SEL-212 - A Synergistic Strategy to Overcome Immune Response in Gout
SEL-212 is an investigational combination therapy for chronic refractory gout.[5] It consists of two components: pegadricase, a pegylated uricase enzyme that breaks down uric acid, and ImmTOR™, a proprietary nanoparticle formulation containing rapamycin.[6][7] The combination is designed to prevent the formation of anti-drug antibodies against pegadricase, thereby maintaining its therapeutic efficacy over time.[6]
Synergistic Interaction for Sustained Efficacy
The interaction between the two components of SEL-212 can be described as a form of potentiation or synergy. The ImmTOR component, by inducing immune tolerance, allows the pegadricase enzyme to function effectively for a longer duration.[6] Without this immune modulation, the efficacy of uricase therapies is often diminished by the development of anti-drug antibodies.[6]
Quantitative Data from Clinical Trials
The efficacy of SEL-212 has been evaluated in Phase 3 clinical trials (DISSOLVE I & II). The primary endpoint was the proportion of patients achieving and maintaining a serum urate level below 6 mg/dL for at least 80% of the time during the sixth month of treatment.[5]
Table 3: Primary Endpoint Response Rates in DISSOLVE Phase 3 Trials
| Trial | Treatment Group (High Dose SEL-212) | Response Rate (%) |
| DISSOLVE I (US Study) | 0.15 mg/kg | 56% |
| DISSOLVE II (Global Study) | 0.15 mg/kg | 47% |
Experimental Protocols
The data for SEL-212 were generated from randomized, double-blind, placebo-controlled Phase 3 clinical trials in adult patients with chronic refractory gout.[5]
-
Study Design: The DISSOLVE I and II trials were placebo-controlled studies to assess the safety and efficacy of two dose levels of SEL-212.[5]
-
Treatment Regimen: Patients received monthly infusions of SEL-212 (pegadricase at 0.1 or 0.15 mg/kg, preceded by ImmTOR at 0.2 mg/kg) or placebo for six months.[5][6]
-
Primary Endpoint: The primary efficacy measure was the proportion of patients with serum urate levels < 6 mg/dL for at least 80% of the time during month six.[5]
Mechanistic Pathway
The proposed mechanism of SEL-212 involves the induction of immune tolerance to the pegadricase enzyme, preventing the generation of anti-drug antibodies and thus preserving its urate-lowering activity.
Caption: Immune-tolerizing mechanism of SEL-212 combination therapy.
Conclusion
While the specific entity "BM-212" remains unidentified in the available literature, the exploration of NEO212 and SEL-212 provides valuable insights into the principles of synergistic and potentiating drug combinations. NEO212 demonstrates a clear synergistic effect with radiation in preclinical cancer models, offering a potential strategy to overcome treatment resistance. SEL-212 exemplifies a rational combination designed to mitigate an undesirable immune response, thereby enhancing the long-term efficacy of a biologic therapy. Both examples underscore the importance of understanding drug-drug and drug-modality interactions to develop more effective and durable therapeutic interventions.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. neonc.com [neonc.com]
- 3. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.cision.com [news.cision.com]
- 6. mims.com [mims.com]
- 7. The COMPARE head-to-head, randomized controlled trial of SEL-212 (pegadricase plus rapamycin-containing nanoparticle, ImmTOR™) versus pegloticase for refractory gout. [themednet.org]
The Persistence of BM-212 in Comparison to Other Residual Herbicides: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soil persistence of the herbicide BM-212, understood to be a formulation of fluazifop-p-butyl, with other commonly used residual herbicides. The information is intended to assist researchers and professionals in drug and herbicide development in understanding the environmental fate of these compounds. All quantitative data is supported by available experimental findings.
Executive Summary
BM-212 (fluazifop-p-butyl) is a selective, post-emergence herbicide effective against grass weeds. Its persistence in the soil is relatively short, primarily governed by rapid microbial and chemical degradation into more mobile and persistent metabolites. This guide compares the soil half-life (DT50) of fluazifop-p-butyl with other residual herbicides from different chemical classes and modes of action, including dinitroanilines (Trifluralin, Pendimethalin), triazines (Atrazine), N-phenylphthalimides (Flumioxazin), and chloroacetamides (S-metolachlor). The persistence of these herbicides varies significantly based on their chemical structure and is heavily influenced by soil type, organic matter content, pH, temperature, and moisture levels.
Comparative Analysis of Herbicide Persistence in Soil
The persistence of a herbicide in soil is a critical factor in its environmental impact and potential for carryover injury to subsequent crops. The following tables summarize the soil half-life (DT50) of BM-212 (fluazifop-p-butyl) and other selected residual herbicides, along with their respective modes of action. It is important to note that DT50 values can vary significantly depending on the specific experimental conditions.
Table 1: Herbicide Properties and Mode of Action
| Active Ingredient | Trade Name Example(s) | Chemical Class | WSSA Group | Mode of Action |
| Fluazifop-p-butyl | Fusilade® | Aryloxyphenoxy-propionate | 1 | ACCase inhibitor (Inhibition of acetyl-CoA carboxylase)[1] |
| Trifluralin | Treflan® | Dinitroaniline | 3 | Microtubule assembly inhibition |
| Pendimethalin | Prowl® | Dinitroaniline | 3 | Microtubule assembly inhibition |
| Atrazine | AAtrex® | Triazine | 5 | Photosystem II inhibitor[2][3][4] |
| Flumioxazin | Valor® | N-phenylphthalimide | 14 | PPO inhibitor (Inhibition of protoporphyrinogen oxidase)[5][6] |
| S-metolachlor | Dual Magnum® | Chloroacetamide | 15 | Inhibition of very-long-chain fatty acid synthesis[7][8][9] |
Table 2: Comparative Soil Persistence (DT50)
| Active Ingredient | Typical Soil Half-life (DT50) in days | General Persistence Class | Key Factors Influencing Persistence |
| Fluazifop-p-butyl | 7 - 15[6] | Low | Soil moisture, microbial activity[6] |
| Trifluralin | 30 - 270 | Moderate to High | Soil type, organic matter, microbial activity |
| Pendimethalin | 45 - 90 | Moderate | Soil type, organic matter, temperature, moisture |
| Atrazine | 30 - 100+ | Moderate to High | Soil pH, organic matter, microbial activity[2] |
| Flumioxazin | 11 - 25 | Low to Moderate | Soil pH, microbial activity |
| S-metolachlor | 15 - 50 | Low to Moderate | Soil type, organic matter, temperature, moisture |
Note: The DT50 values presented are ranges compiled from various studies and are intended for comparative purposes. Actual persistence will vary based on specific environmental conditions.
Degradation Pathway of BM-212 (Fluazifop-p-butyl)
Fluazifop-p-butyl undergoes rapid degradation in the soil and in plants. The primary degradation pathway involves the hydrolysis of the butyl ester to form the biologically active fluazifop acid (fluazifop-P). This is followed by the cleavage of the ether linkage to yield 5-(trifluoromethyl)pyridin-2-one (TFMP) and other minor metabolites.[7][8] Microbial activity is the main driver of this degradation process.[7][8]
Caption: Degradation pathway of Fluazifop-p-butyl (BM-212).
Experimental Protocols
The determination of herbicide persistence in soil is conducted through standardized laboratory and field studies. The following provides a detailed, representative methodology for a laboratory-based soil degradation study, based on OECD Guideline 307.
Objective: To determine the rate of aerobic degradation of a test substance in soil.
Materials:
-
Test substance (e.g., BM-212)
-
Two different soil types (characterized for texture, organic carbon, pH, and microbial biomass)
-
Radiolabeled test substance (e.g., ¹⁴C-labeled)
-
Analytical standards of the parent compound and expected metabolites
-
Incubation vessels (e.g., flow-through systems or biometer flasks)
-
Trapping solutions for CO₂ and volatile organic compounds (e.g., ethanolamine, ethylene glycol)
-
Analytical instrumentation (e.g., HPLC, LC-MS, liquid scintillation counter)
Procedure:
-
Soil Preparation: Fresh soil samples are sieved (e.g., <2 mm) and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Application of Test Substance: The radiolabeled test substance is applied to the soil samples at a known concentration. The application should be uniform.
-
Incubation: The treated soil samples are placed in the incubation vessels and incubated in the dark at a constant temperature (e.g., 20 ± 2 °C). A continuous flow of moist, CO₂-free air is passed through the vessels.
-
Trapping of Volatiles: The effluent air is passed through trapping solutions to capture any evolved ¹⁴CO₂ and other volatile organic metabolites.
-
Sampling: Duplicate soil samples and trapping solutions are taken for analysis at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction and Analysis:
-
Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol).
-
The extracts are analyzed by chromatographic methods (e.g., HPLC, TLC) to separate the parent compound from its metabolites.
-
The concentration of the parent compound and metabolites is quantified using a radioactivity detector or mass spectrometry.
-
The amount of ¹⁴CO₂ and other volatile compounds in the trapping solutions is determined by liquid scintillation counting.
-
-
Data Analysis: The concentration of the parent compound remaining in the soil at each sampling time is used to calculate the degradation rate and the dissipation time 50% (DT50), typically using first-order kinetics.
Caption: Experimental workflow for a soil persistence study.
Conclusion
BM-212 (fluazifop-p-butyl) exhibits a relatively low persistence in the soil compared to some other residual herbicides like trifluralin and atrazine. Its rapid degradation to fluazifop-P and subsequently to other metabolites is a key feature of its environmental fate. However, the persistence of these metabolites should also be considered in a comprehensive environmental risk assessment. The choice of a residual herbicide should be based on its efficacy on target weeds, crop safety, and its environmental profile, including its persistence and the potential for off-target movement of both the parent compound and its degradation products. The data and protocols presented in this guide provide a framework for the comparative evaluation of herbicide persistence.
References
- 1. Persistence of atrazine as affected by selected soil properties [nisc.co.za]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. fao.org [fao.org]
- 5. invasive.org [invasive.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flumioxazin soil persistence and mineralization in laboratory experiments PMID: 14705902 | MCE [medchemexpress.cn]
- 9. Effect of initial herbicide concentration of atrazine, pyroxasulfone, and saflufenacil dissipation under field and laboratory conditions | Weed Technology | Cambridge Core [resolve.cambridge.org]
Safety Operating Guide
Proper Disposal of BM-212: A Guide for Laboratory Professionals
For Immediate Reference: BM-212 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Under no circumstances should this compound be disposed of via standard laboratory drains or as regular solid waste.
This document provides essential safety and logistical information for the proper disposal of BM-212 (CAS No. 146204-42-4), an antimycobacterial compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance.
Hazard Identification and Key Data
BM-212 is a pyrrole derivative investigated for its potent antimycobacterial properties. The primary hazards associated with this compound are its acute oral toxicity and its significant, long-lasting toxicity to aquatic ecosystems.
| Identifier | Value |
| Chemical Name | 1-[[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]methyl]-4-methylpiperazine |
| CAS Number | 146204-42-4 |
| Molecular Formula | C₂₃H₂₅Cl₂N₃ |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) Before Disposal
Before beginning any disposal-related activities, all personnel must be equipped with the following standard laboratory PPE to minimize exposure risks:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat is required.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of BM-212 is to treat it as hazardous chemical waste. The following step-by-step protocol must be followed:
Step 1: Segregation and Waste Collection
-
Do not mix BM-212 waste with other chemical waste streams unless compatibility has been confirmed by a qualified safety officer.
-
All materials contaminated with BM-212, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a robust, leak-proof container made of a material compatible with BM-212. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be securely sealed.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "BM-212," the CAS number "146204-42-4," and the relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Follow all institutional and local regulations regarding the temporary storage of hazardous waste.
Step 4: Final Disposal
-
The final disposal of the BM-212 waste container must be handled by a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS office with a copy of the Safety Data Sheet (SDS) for BM-212.[1]
-
The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," underscores the necessity of professional disposal.[1]
Step 5: Spill Management
-
In the event of a spill, avoid creating dust from the solid material.
-
If a spill occurs, collect the spillage to prevent it from entering drains or waterways, as per precautionary statement P391.[1]
-
Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up solid spills and place all cleanup materials into the designated hazardous waste container.
-
Wash the spill area thoroughly with soap and water after the bulk of the material has been removed.
Experimental Workflow & Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of BM-212 in a laboratory setting.
Caption: Decision workflow for the safe disposal of BM-212.
This guide provides a framework for the safe handling and disposal of BM-212. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical. By following these procedures, you contribute to a safer laboratory environment and protect the ecosystem from the harmful effects of this compound.
References
Personal protective equipment for handling BM-212
Following a comprehensive search for "BM-212," it has not been possible to identify a specific chemical compound or substance with this designation for which safety, handling, and disposal information can be provided. The search results yielded information on unrelated subjects, including automotive model numbers and business management programs, but no Safety Data Sheet (SDS) or other relevant toxicological and safety data for a chemical substance named "BM-212" was found.
Without a definitive identification of the substance "BM-212," it is not possible to generate the requested content regarding its personal protective equipment, handling procedures, or disposal plans. The core requirements of the request, including data presentation on quantitative data, experimental protocols, and visualizations of signaling pathways or experimental workflows, are entirely dependent on the specific properties and hazards of the chemical .
To proceed, clarification on the chemical identity of "BM-212" is required. This may include:
-
A full chemical name (e.g., according to IUPAC nomenclature)
-
A CAS (Chemical Abstracts Service) number
-
A commercial or trade name , along with the manufacturer or supplier information.
Once the substance is accurately identified, a thorough search for its Safety Data Sheet and other relevant scientific literature can be conducted to provide the essential safety and logistical information as requested.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
